molecular formula C51H71ClN8O14 B10862120 Val-Cit-amide-Ph-Maytansine

Val-Cit-amide-Ph-Maytansine

货号: B10862120
分子量: 1055.6 g/mol
InChI 键: QETREPGQQBBCTQ-UKVMHYNISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Val-Cit-amide-Ph-Maytansine is a useful research compound. Its molecular formula is C51H71ClN8O14 and its molecular weight is 1055.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C51H71ClN8O14

分子量

1055.6 g/mol

IUPAC 名称

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate

InChI

InChI=1S/C51H71ClN8O14/c1-27(2)42(53)45(63)57-34(14-12-20-55-47(54)65)44(62)56-33-18-16-31(17-19-33)26-71-49(67)59(7)30(5)46(64)73-39-24-40(61)60(8)35-22-32(23-36(69-9)41(35)52)21-28(3)13-11-15-38(70-10)51(68)25-37(72-48(66)58-51)29(4)43-50(39,6)74-43/h11,13,15-19,22-23,27,29-30,34,37-39,42-43,68H,12,14,20-21,24-26,53H2,1-10H3,(H,56,62)(H,57,63)(H,58,66)(H3,54,55,65)/b15-11+,28-13+/t29-,30+,34+,37+,38-,39+,42+,43+,50+,51+/m1/s1

InChI 键

QETREPGQQBBCTQ-UKVMHYNISA-N

手性 SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

规范 SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Val-Cit-amide-Ph-Maytansine Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Antibody-Drug Conjugates (ADCs) utilizing the Val-Cit-amide-Ph-Maytansine linker-payload system. This system is a cornerstone of modern ADC design, enabling the targeted delivery of highly potent maytansinoid cytotoxins to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Core Mechanism of Action

The therapeutic strategy of an ADC equipped with a this compound linker-payload revolves around a multi-step process designed for tumor-specific drug release. This process begins with the ADC binding to a target antigen on the cancer cell surface and culminates in the induction of apoptotic cell death.

The key components facilitating this mechanism are:

  • Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells.

  • Val-Cit Linker: A dipeptide linker composed of valine and citrulline, designed to be stable in the systemic circulation but susceptible to cleavage by specific lysosomal proteases.[1]

  • Self-Immolative Spacer (p-aminobenzyl carbamate (B1207046) - PABC): Connects the dipeptide linker to the maytansinoid payload and is designed to decompose after linker cleavage, ensuring the release of the unmodified, active drug.

  • Maytansinoid Payload: A potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[2]

The sequential mechanism of action is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream with the cytotoxic payload kept inactive and stably attached to the antibody via the Val-Cit linker. The mAb component directs the ADC to tumor cells expressing the target antigen.[]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[4]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the lysosome, proteases, primarily Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the amide bond between the valine and citrulline residues of the linker.[1][5]

  • Payload Release: The cleavage of the Val-Cit linker initiates the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the maytansinoid payload in its fully active form into the cytoplasm.

  • Cytotoxicity: The released maytansinoid binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2][6]

  • Bystander Effect: If the released maytansinoid is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. This is a crucial feature for treating heterogeneous tumors.[6][7]

Quantitative Data Presentation

The potency and pharmacokinetic profile of ADCs are critical for their therapeutic success. The following tables summarize key quantitative data for ADCs utilizing the Val-Cit-maytansinoid system.

Table 1: In Vitro Cytotoxicity (IC50) of Val-Cit-Maytansinoid ADCs in Various Cancer Cell Lines
Antibody TargetMaytansinoid PayloadCancer Cell LineAntigen ExpressionIC50 (nM)Reference
HER2DM1BT474 (Breast Cancer)High0.42[8]
CD79bDM1BJAB (Lymphoma)High0.27[8]
HER2MMAEN87 (Gastric Cancer)High~1[9]
CD30MMAEKarpas 299 (Lymphoma)High~0.5
Folate Receptor αDM4KB (Cervical Cancer)High~0.1[6]
Folate Receptor αDM4Igrov-1 (Ovarian Cancer)Low~1-10[6]

Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.

Table 2: Preclinical Pharmacokinetic Parameters of Val-Cit-Maytansinoid ADCs
ADCPreclinical ModelDoseClearanceHalf-life (t½)CmaxReference
huC242-DM1Mice10 mg/kg39.5 mL/h/m²41.1 hours52-56 nmol/L (free DM1)[10]
Maytansinoid ADC (Generic)Mice10 mg/kgFaster with DAR > 6~42.2 hours-[7][11]
Polatuzumab vedotin (anti-CD79b-vc-MMAE)--0.9 L/day12 days-[12]
Enfortumab vedotin (anti-Nectin-4-vc-MMAE)--0.10 L/h3.4 days-[12]

Note: Pharmacokinetic parameters are influenced by factors such as the antibody target, drug-to-antibody ratio (DAR), and the animal model used.[7]

Mandatory Visualizations

Signaling Pathways and Mechanisms

Mechanism_of_Action Overall Mechanism of Action of this compound ADC cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_bystander Bystander Effect ADC ADC in Circulation (Stable) Binding Binding ADC->Binding 1. Targeting Antigen Tumor Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Enzymatic Cleavage Release Maytansinoid Release Cleavage->Release 5. Payload Release Tubulin Tubulin Release->Tubulin 6. Cytotoxicity Diffusion Payload Diffusion Release->Diffusion 7. Bystander Effect Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis BystanderCell Neighboring Antigen-Negative Cell Diffusion->BystanderCell BystanderApoptosis Apoptosis BystanderCell->BystanderApoptosis

Caption: Overall Mechanism of Action of a Val-Cit-Maytansinoid ADC.

Linker_Cleavage Detailed Val-Cit-PABC Linker Cleavage Mechanism ADC ADC in Lysosome Val Cit PABC Maytansinoid Cleaved Cleaved Linker Val-Cit PABC Maytansinoid ADC:cit->Cleaved:pabc Cleavage Site CathepsinB Cathepsin B CathepsinB->ADC:cit Immolation Self-Immolation (1,6-elimination) Cleaved->Immolation Released Free Maytansinoid Immolation->Released

Caption: Enzymatic Cleavage of the Val-Cit-PABC Linker.

Maytansinoid_Action Maytansinoid Mechanism of Microtubule Disruption Maytansinoid Released Maytansinoid Tubulin Tubulin Dimers Maytansinoid->Tubulin Binds to Polymerization Microtubule Polymerization Maytansinoid->Polymerization Inhibits Tubulin->Polymerization DynamicInstability Microtubule Dynamic Instability Polymerization->DynamicInstability MitoticSpindle Mitotic Spindle Formation DynamicInstability->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis leads to

Caption: Maytansinoid-Induced Microtubule Disruption Pathway.

Experimental Workflows

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate Overnight (Allow Attachment) seed->incubate1 treat Treat with Serial Dilutions of ADC incubate1->treat incubate2 Incubate for 48-144 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze end End analyze->end

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Bystander_Effect_Workflow Experimental Workflow for Bystander Effect (Co-Culture) Assay start Start coculture Co-culture Antigen-Positive (Ag+) and Fluorescent Antigen-Negative (Ag-) Cells start->coculture treat Treat with ADC at a Concentration Cytotoxic to Ag+ Cells Only coculture->treat incubate Incubate for a Defined Period treat->incubate measure Measure Viability of Ag- Cells (Fluorescence) incubate->measure compare Compare Ag- Viability in Co-culture vs. Monoculture Control measure->compare end End compare->end

Caption: Workflow for Bystander Effect (Co-Culture) Assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC.[2]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Antibody Internalization Assay (Flow Cytometry)

This protocol describes a method to quantify the internalization of an ADC.[11]

Materials:

  • Target cancer cell line

  • ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) or a standard fluorophore

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in flow cytometry buffer.

  • ADC Incubation: Incubate the cells with the fluorescently labeled ADC at a predetermined concentration on ice (4°C) for 30-60 minutes to allow binding but prevent internalization.

  • Internalization Induction: To initiate internalization, transfer the cells to a 37°C incubator for various time points (e.g., 0, 1, 2, 4, 24 hours). A 4°C control should be maintained to measure surface-bound ADC.

  • Signal Quenching (for non-pH-sensitive dyes): For standard fluorophores, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the samples to quench the fluorescence of the non-internalized, surface-bound ADC.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The increase in fluorescence intensity (for pH-sensitive dyes) or the remaining fluorescence after quenching (for standard dyes) over time at 37°C compared to the 4°C control indicates the extent of internalization.

  • Data Analysis: Calculate the percentage of internalization at each time point.

Bystander Effect Assay (Co-culture Method)

This protocol is designed to assess the ability of the ADC's payload to kill neighboring antigen-negative cells.[7][9]

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC stock solution

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of Ag+ and Ag- cells as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by counting fluorescent cells with a microscope.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

References

A Technical Guide to the Stability of Val-Cit-amide-Ph-Maytansine in Plasma Versus Tissue Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability profile of antibody-drug conjugates (ADCs) utilizing the Val-Cit-amide-Ph-Maytansine linker-payload system. Understanding the differential stability of this construct in systemic circulation (plasma) versus the intracellular environment of target tissues is fundamental to designing effective and safe ADC therapeutics. The valine-citrulline (Val-Cit) linker is engineered for high stability in the bloodstream and specific cleavage by lysosomal proteases within cancer cells, ensuring targeted payload delivery while minimizing off-target toxicity.

The Val-Cit-PAB-Maytansine ADC Construct

Antibody-drug conjugates are a class of targeted therapies that combine a monoclonal antibody's specificity with a cytotoxic drug's potency. The linker connecting these two components is critical to the ADC's success. The this compound system, often referred to as Val-Cit-PAB-DM, consists of three key parts:

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][]

  • p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer that, once the Val-Cit linker is cleaved, spontaneously releases the active cytotoxic drug.

  • Maytansine (B1676224) Derivative (e.g., DM1 or DM4): A highly potent microtubule inhibitor that induces cell cycle arrest and apoptosis upon being released inside the cancer cell.[3]

The primary design principle is to maintain the integrity of the ADC in the circulatory system to prevent premature drug release, which could harm healthy tissues.[4]

Intracellular Processing and Payload Release Mechanism

The therapeutic action of a Val-Cit-based ADC begins after it binds to a target antigen on a cancer cell surface. The entire ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked through the endosomal-lysosomal pathway.[5][6][7] Inside the lysosome, the acidic environment and high concentration of proteases, particularly Cathepsin B, lead to the specific cleavage of the Val-Cit dipeptide.[1] This cleavage initiates the self-immolation of the PAB spacer, culminating in the release of the maytansine payload in its active form.

ADC_Processing_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Maytansine Payload Lysosome->Payload 4. Val-Cit Cleavage & Payload Release CathepsinB Cathepsin B Target Microtubules Payload->Target 5. Cytotoxicity

Caption: ADC intracellular processing and payload release pathway.

Stability in Plasma

For an ADC to be effective, its linker must remain stable in the bloodstream to ensure the cytotoxic payload is delivered to the target tumor and not to healthy tissues.[4][8] The Val-Cit linker generally exhibits high stability in human and non-human primate plasma.[9][10] However, a notable exception is its instability in mouse plasma, where it is susceptible to cleavage by the carboxylesterase Ces1C.[9][10] This species-specific difference is a critical consideration for preclinical model selection.

Quantitative Plasma Stability Data

The stability of ADCs in plasma is typically assessed by measuring the change in the average drug-to-antibody ratio (DAR) over time or by quantifying the amount of prematurely released free payload.[11][12]

Linker TypeSpeciesMetricResultReference
Val-Cit-MMAEHuman% Payload Release (6 days)< 1%[12][13]
Val-Cit-MMAECynomolgus Monkey% Payload Release (6 days)< 1%[12][13]
Val-Cit DipeptideCynomolgus MonkeyApparent Linker Half-Life~230 hours (9.6 days)[4]
Val-Cit-MMAERat% Payload Release (6 days)> 4%[12][13]
Val-Cit-MMAEMouse% Payload Release (6 days)> 20%[12][13]
Val-Cit DipeptideMouseLinker Half-Life~144 hours (6.0 days)[4]
Val-Cit-MMAFMouse% Payload Loss (14 days)> 95%[4]
Glu-Val-Cit (EVCit)Mouse% Payload Loss (14 days)Almost no cleavage[4][10]

Note: Data for Val-Cit-MMAE is included as a close surrogate for Val-Cit-Maytansine due to the identical, well-studied linker mechanism and extensive available data.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard method for evaluating ADC stability in plasma.[8][14][15]

  • Preparation: The ADC is diluted to a final concentration (e.g., 0.1-1 mg/mL) in plasma from the desired species (e.g., human, mouse, rat). Control samples are prepared in a buffer like PBS.

  • Incubation: Samples are incubated in a controlled environment at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing:

    • For DAR Analysis: The ADC is often isolated from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).[15]

    • For Free Payload Analysis: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the free drug is collected.[4][12]

  • Analysis:

    • Intact ADC/DAR: The isolated ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[14][16]

    • Free Payload: The supernatant is analyzed by LC-MS/MS to quantify the concentration of released maytansine.[8]

Plasma_Stability_Workflow cluster_sampling Time Points (e.g., 0-7 days) start prep Prepare Samples: ADC in Plasma/Buffer start->prep incubate Incubate at 37°C prep->incubate tp1 T1 incubate->tp1 tp2 T2 tp3 ... tp4 Tn process Sample Processing: - Immunoaffinity Capture (ADC) - Protein Precipitation (Payload) tp4->process analysis LC-MS Analysis process->analysis results Determine: - DAR over time - Free Payload Conc. analysis->results

Caption: Experimental workflow for an in vitro ADC plasma stability assay.

Stability and Catabolism in Tissue

In contrast to its stability in plasma, the Val-Cit linker is designed to be labile within the target cell's lysosome.[][5] This "instability" is the intended mechanism of action. The efficiency of payload release is dependent on the rate of ADC internalization and the enzymatic activity within the lysosome. Assays to measure this often use subcellular fractions, such as lysosomal extracts or liver S9 fractions, which contain the relevant metabolic enzymes.[17][18]

Experimental Protocol: In Vitro Tissue Catabolism Assay

This protocol describes a method to assess ADC linker cleavage in a simulated intracellular environment.[18][19]

  • Preparation: Prepare subcellular fractions (e.g., human liver S9 or lysosomal extracts) and any necessary cofactors (e.g., NADPH).

  • Reaction Setup: The ADC is incubated with the subcellular fraction at 37°C. The reaction is initiated by adding the ADC to the pre-warmed fraction.

  • Time Points: Aliquots are removed at specified times (e.g., 0, 15, 30, 60, 120 minutes, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped, often by heat inactivation (e.g., 95°C for 5 minutes) or by adding an organic solvent.[17][18]

  • Sample Processing: Proteins are removed via solvent precipitation and centrifugation.

  • Analysis: The supernatant is analyzed by LC-MS to monitor the disappearance of the intact linker-payload and the appearance of the free maytansine payload.[17] Studies show that for vc-MMAE, the intact linker-payload peak disappears over 24 hours in human liver S9 fraction, with a corresponding increase in the free MMAE peak.[17]

Tissue_Catabolism_Workflow cluster_sampling Time Points (e.g., 0-24h) start prep Prepare Samples: ADC in Lysosomal Extract start->prep incubate Incubate at 37°C prep->incubate tp1 T1 incubate->tp1 tp2 T2 tp3 ... tp4 Tn quench Quench Reaction (Heat or Solvent) tp4->quench process Protein Precipitation & Centrifugation quench->process analysis LC-MS Analysis of Supernatant process->analysis results Quantify: - Released Maytansine analysis->results

Caption: Workflow for an in vitro ADC tissue catabolism assay.

Comparative Analysis: Plasma vs. Tissue Stability

The differential stability of the Val-Cit linker is the cornerstone of its clinical utility. It is designed to be a stable prodrug in circulation that is efficiently converted to its active form only after reaching the lysosomal compartment of the target cell.

Stability_Comparison cluster_plasma Plasma (Circulation) cluster_tissue Target Cell Lysosome ADC Val-Cit-PAB-Maytansine ADC (Administered) Plasma_Env Environment: - Neutral pH (~7.4) - Low Protease Activity ADC->Plasma_Env Systemic Exposure Tissue_Env Environment: - Acidic pH (~4.5-5.0) - High Cathepsin B Activity ADC->Tissue_Env Internalization into Target Cell Plasma_Outcome Outcome: HIGH STABILITY (Minimal Payload Release) Plasma_Env->Plasma_Outcome Tissue_Outcome Outcome: LINKER CLEAVAGE (Efficient Payload Release) Tissue_Env->Tissue_Outcome

Caption: Logical comparison of ADC fate in plasma versus tissue.

Conclusion

The this compound construct demonstrates a sophisticated stability profile that is essential for its function as a targeted anti-cancer therapeutic. It exhibits high stability in human plasma, which is crucial for minimizing systemic toxicity and maximizing the amount of ADC that reaches the tumor. Conversely, it is efficiently cleaved in the lysosomal environment of target cells, ensuring potent and localized release of its maytansine payload. The observed instability in rodent plasma highlights the importance of careful species selection and data interpretation during the preclinical development of ADCs that utilize this otherwise robust and clinically validated linker system.

References

In Vitro Cytotoxicity of Val-Cit-amide-Ph-Maytansine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of maytansinoid-based drug-linker conjugates, with a specific focus on the Val-Cit-amide-Ph-Maytansine structure. Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1] When conjugated to a targeting moiety, such as a monoclonal antibody, via a cleavable linker like valine-citrulline (Val-Cit), their cytotoxic payload can be delivered specifically to tumor cells, minimizing systemic toxicity.[] This guide details the mechanism of action, summarizes available in vitro cytotoxicity data, provides standardized experimental protocols for assessing cytotoxicity, and illustrates key biological pathways and experimental workflows.

Introduction to this compound

This compound represents a drug-linker conjugate where a maytansinoid payload is attached to a valine-citrulline dipeptide linker through a p-aminobenzyl (PAB) self-immolative spacer. This configuration is commonly employed in the design of Antibody-Drug Conjugates (ADCs). The Val-Cit linker is engineered to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4] Upon internalization of the ADC into a target cancer cell, the linker is cleaved, releasing the maytansinoid payload to exert its cytotoxic effect.

Mechanism of Action

The cytotoxic activity of maytansinoids stems from their ability to inhibit microtubule polymerization.[5] By binding to tubulin, maytansinoids disrupt the dynamics of microtubule assembly and disassembly, which are critical for the formation of the mitotic spindle during cell division.[1][6] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][6]

Signaling Pathway for Maytansinoid-Induced Apoptosis

Maytansinoid_Apoptosis_Pathway cluster_extracellular cluster_cell Target Cancer Cell ADC Maytansinoid-ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Maytansinoid Released Maytansinoid Lysosome->Maytansinoid Linker Cleavage (Cathepsin B) Tubulin Tubulin Maytansinoid->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Activation of Caspase Cascade

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Quantitative In Vitro Cytotoxicity Data

Quantitative data on the in vitro cytotoxicity of the standalone "this compound" drug-linker is not extensively available in public literature. However, the cytotoxicity of maytansinoid-based ADCs utilizing the Val-Cit linker has been reported. The following tables summarize the half-maximal inhibitory concentration (IC50) values for closely related maytansinoid-ADCs in various cancer cell lines. It is important to note that the efficacy of these ADCs is dependent on the expression of the target antigen on the cell surface.

Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoid-ADCs in HER2-Positive Cancer Cell Lines

Cell LineADC (Payload)IC50 (nM)Reference
N87H32-DM10.6 - 0.9[7]
N87H32-VCMMAE0.5 - 0.8[7]
SK-BR-3H32-DM10.05 - 0.08[7]
SK-BR-3H32-VCMMAE0.03 - 0.07[7]
BT474H32-DM1~0.6 - 0.9 [7]
BT474H32-VCMMAE*~0.5 - 0.8[7]

*VCMMAE contains a Val-Cit linker with an MMAE payload, which is structurally different from maytansine (B1676224) but also a potent anti-mitotic agent. **Estimated from graphical data in the reference.

Table 2: In Vitro Cytotoxicity (IC50) of Free Maytansine

Cell LineCompoundIC50 (nM)Reference
BT474Maytansine0.42[8]
BJABMaytansine0.27[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for determining the in vitro cytotoxicity of a compound using common cell viability assays.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well or 384-well clear or white-walled tissue culture plates

  • This compound or related ADC, serially diluted

  • Untreated and vehicle-treated controls

  • Cell viability reagent (e.g., MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent)

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[9][10]

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound. Include untreated and vehicle-only wells as controls.

  • Incubation: Incubate the plates for a period of 48 to 144 hours, depending on the cell line and the compound's mechanism of action.[10] For microtubule inhibitors, a 72 or 96-hour incubation is often optimal.[10]

  • Viability Assessment:

    • For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9] Then, add 100 µL of solubilization buffer and incubate overnight in the dark.[9]

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions (e.g., a volume equal to the culture medium in the well).[8]

  • Data Acquisition:

    • MTT: Read the absorbance at 570 nm using a microplate reader.[10]

    • CellTiter-Glo®: Measure luminescence using a plate reader after a brief incubation period to stabilize the signal.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).[8]

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate overnight (37°C, 5% CO2) SeedCells->Incubate1 AddCompound Add serial dilutions of compound Incubate1->AddCompound Incubate2 Incubate for 72-96 hours AddCompound->Incubate2 AddReagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate2->AddReagent Incubate3 Incubate as per protocol AddReagent->Incubate3 ReadPlate Read plate (absorbance/luminescence) Incubate3->ReadPlate AnalyzeData Calculate % viability and IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro cytotoxicity assay.

Val-Cit Linker Cleavage Mechanism

The selective release of the maytansinoid payload is dependent on the cleavage of the Val-Cit linker within the lysosome of the target cell.

Linker_Cleavage cluster_lysosome Lysosome (Acidic pH) ADC Val-Cit-PAB-Maytansinoid CathepsinB Cathepsin B ADC->CathepsinB Substrate Cleavage Cleavage of Val-Cit bond CathepsinB->Cleavage Enzymatic Action PAB_Elimination 1,6-Elimination of PAB spacer Cleavage->PAB_Elimination ReleasedDrug Free Maytansinoid PAB_Elimination->ReleasedDrug

Caption: Cathepsin B-mediated cleavage of the Val-Cit-PAB linker.

Conclusion

This compound and related maytansinoid-based ADCs are highly potent cytotoxic agents with a mechanism of action centered on the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. The Val-Cit linker provides a robust mechanism for tumor-specific drug release, which is critical for the therapeutic window of these compounds. The in vitro cytotoxicity assays described herein are fundamental for the preclinical evaluation and characterization of these promising anti-cancer agents. Further research is warranted to establish a more comprehensive in vitro cytotoxicity profile of the standalone this compound drug-linker across a diverse panel of cancer cell lines.

References

pharmacokinetics and biodistribution of Val-Cit-amide-Ph-Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Antibody-Drug Conjugates Utilizing Val-Cit-Maytansinoid Payloads

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of antibody-drug conjugates (ADCs) that utilize a maytansinoid payload conjugated via a valine-citrulline (Val-Cit) linker. While specific pharmacokinetic data for the standalone "Val-Cit-amide-Ph-Maytansine" linker-payload is not extensively published, its behavior is critically important within the context of an ADC. This document will focus on the properties of maytansinoid ADCs with cleavable linkers, drawing on data from relevant studies to inform drug development professionals.

Antibody-drug conjugates are a targeted cancer therapy designed to deliver potent cytotoxic agents directly to tumor cells.[1] This is achieved by linking a cytotoxic payload to a monoclonal antibody that specifically targets a tumor-associated antigen.[1] The linker system plays a crucial role in the stability and efficacy of the ADC. The Val-Cit linker is a protease-cleavable linker designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into the target cancer cell.[]

General Pharmacokinetics of Maytansinoid ADCs

The pharmacokinetics of maytansinoid ADCs are complex and influenced by several factors, including the antibody, the linker, the cytotoxic payload, and the drug-to-antibody ratio (DAR).[3][4] Generally, ADCs are administered intravenously and their distribution is governed by the properties of the monoclonal antibody.[1]

Influence of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter that significantly impacts the PK of maytansinoid ADCs. Studies have shown that ADCs with a lower DAR (e.g., 2 to 6) tend to have clearance rates comparable to the unconjugated antibody.[3][4] However, as the DAR increases to higher levels (e.g., 9-10), a rapid clearance is often observed.[3][4] This faster clearance of high-DAR ADCs is likely due to increased hydrophobicity, leading to enhanced uptake by the liver.[3][4]

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Pharmacokinetics

DAR RangeClearance RateEfficacyTolerability
Low (2-6)Comparable to unconjugated antibodyGenerally better therapeutic indexGenerally better therapeutic index
High (9-10)Rapid clearanceDecreased efficacyPotentially lower tolerability

This table summarizes qualitative findings from preclinical studies.[3][4]

Biodistribution of Maytansinoid ADCs

The biodistribution of maytansinoid ADCs is intended to result in high accumulation in tumor tissue with minimal exposure to healthy tissues. The targeting antibody directs the ADC to the tumor cells, where it binds to the target antigen and is subsequently internalized.

Tissue Distribution and Tumor Uptake

Biodistribution studies in preclinical models have demonstrated that maytansinoid ADCs with high DARs (9-10) show rapid and significant accumulation in the liver, with up to 24-28% of the injected dose per gram of tissue observed within a few hours post-injection.[3][4] In contrast, ADCs with lower DARs exhibit lower liver uptake (7-10% of the injected dose per gram).[3][4] While slower clearance of some ADCs can lead to higher overall tumor concentrations, the level of the active catabolite in the tumor may be similar for different linker types.[5]

Experimental Protocols

The following outlines a general methodology for assessing the pharmacokinetics and biodistribution of maytansinoid ADCs in preclinical models.

Pharmacokinetic Analysis
  • Animal Model: Typically, studies are conducted in mice (e.g., CD-1 mice) or rats.[6]

  • Test Article: The antibody-drug conjugate, often radiolabeled (e.g., with Iodine-125 for the antibody or Tritium for the payload) to facilitate detection.

  • Administration: A single intravenous (IV) dose is administered to the animals.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of the ADC and its components (total antibody, conjugated payload) are determined using methods such as enzyme-linked immunosorbent assay (ELISA) and liquid scintillation counting.[6]

  • Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the plasma concentration-time data.

Biodistribution Studies
  • Animal Model: Tumor-bearing xenograft models are commonly used to assess tumor uptake.

  • Test Article: Radiolabeled ADC is administered to the animals.

  • Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (including the tumor) are collected.

  • Analysis: The amount of radioactivity in each tissue is measured, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the general mechanism of action of a Val-Cit maytansinoid ADC and a typical experimental workflow for its evaluation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC ADC in Circulation (Val-Cit-Maytansine Conjugate) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Maytansine (Payload) Lysosome->Payload 4. Proteolytic Cleavage of Val-Cit Linker Microtubule Microtubule Disruption & Cell Death Payload->Microtubule 5. Cytotoxic Action

Caption: General mechanism of a Val-Cit-maytansinoid ADC.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Binding Target Binding Assay Cytotoxicity Cytotoxicity Assay Binding->Cytotoxicity PK_Study Pharmacokinetic Study (Animal Model) Cytotoxicity->PK_Study Biodistribution_Study Biodistribution Study (Xenograft Model) PK_Study->Biodistribution_Study PK_Parameters Calculate PK Parameters (Half-life, Clearance) PK_Study->PK_Parameters Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Biodistribution_Study->Efficacy_Study Tissue_Concentration Determine Tissue Concentration (%ID/g) Biodistribution_Study->Tissue_Concentration Therapeutic_Index Assess Therapeutic Index Efficacy_Study->Therapeutic_Index

Caption: Experimental workflow for ADC evaluation.

Conclusion

The pharmacokinetics and biodistribution of maytansinoid ADCs utilizing a Val-Cit linker are multifactorial and critical to their therapeutic success. The drug-to-antibody ratio is a key determinant of the ADC's in vivo behavior, with lower DARs generally leading to a more favorable pharmacokinetic profile. Understanding these properties through rigorous in vitro and in vivo characterization is essential for the development of safe and effective antibody-drug conjugates for cancer therapy. Future research focusing on the specific properties of different linker-payload combinations will further refine the design of next-generation ADCs.

References

An In-depth Technical Guide to Val-Cit Linker Chemistry in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its remarkable balance of high plasma stability and efficient enzymatic cleavage within the target cell lysosome has established it as a leading linker technology in both clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the Val-Cit linker's core chemistry, mechanism of action, and the experimental protocols essential for its evaluation.

The Core Chemistry and Mechanism of Action

The Val-Cit linker is a protease-cleavable linker designed for the targeted release of cytotoxic payloads inside cancer cells. Its function is predicated on the differential enzymatic environment between the bloodstream and the intracellular lysosomes of tumor cells.

The most common configuration of this linker system is the Val-Cit-PABC construct, which incorporates a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. The sequence of events leading to payload release is as follows:

  • Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway, where it is exposed to a highly acidic environment and a host of degradative enzymes.[2]

  • Enzymatic Cleavage: Within the lysosome, the dipeptide bond between valine and citrulline is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[2][3]

  • Self-Immolation: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction through the PABC spacer. This results in the release of the unmodified, active cytotoxic drug.[4]

This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH, High Cathepsin B) ADC_Circulating Intact ADC in Circulation (Val-Cit Linker Stable) ADC_Internalized Internalized ADC ADC_Circulating->ADC_Internalized Receptor-Mediated Endocytosis Cleavage Cathepsin B Cleavage of Val-Cit ADC_Internalized->Cleavage Lysosomal Trafficking Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Triggers Payload_Release Active Payload Released Self_Immolation->Payload_Release Results in

ADC Internalization and Payload Release Pathway.

Data Presentation: Stability and Cleavage Kinetics

The stability of the Val-Cit linker in plasma is a critical determinant of an ADC's safety and efficacy. Premature cleavage in circulation can lead to systemic toxicity and a reduced therapeutic index. Conversely, efficient cleavage in the lysosome is essential for potent anti-tumor activity.

Plasma Stability

The Val-Cit linker demonstrates excellent stability in human plasma. However, it is susceptible to premature cleavage in mouse plasma due to the activity of the carboxylesterase Ces1c.[5] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker, which exhibits enhanced stability in mouse plasma while retaining its susceptibility to cathepsin B cleavage.[5][6]

LinkerPlasma SourceStability MetricValueReference
Val-CitHuman% Intact ADC (28 days)>95%[6]
Val-CitMouse% Payload Loss (14 days)>95%[6]
Glu-Val-CitHuman% Intact ADC (28 days)>95%[6]
Glu-Val-CitMouse% Payload Loss (14 days)<5%[6]
Cathepsin B Cleavage Kinetics

While direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published, comparative studies provide valuable insights into the efficiency of different dipeptide linkers. The introduction of a glutamic acid at the P3 position in the EVCit linker has been shown to result in a faster cleavage rate by Cathepsin B compared to the traditional Val-Cit linker.[6]

Linker on ADCCleavage MetricValueReference
Val-CitHalf-life (in presence of Cathepsin B)4.6 hours[6]
Glu-Val-CitHalf-life (in presence of Cathepsin B)2.8 hours[6]
Val-AlaRelative Cleavage Rate vs. Val-Cit~50%[7]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • 96-well microplate

  • HPLC system with a suitable column for separating the ADC, free payload, and internal standard.

Procedure:

  • Enzyme Activation: Prepare a working solution of Cathepsin B (e.g., 1 µM) in the Assay Buffer and pre-incubate at 37°C for 15 minutes.

  • Reaction Setup: In a 96-well microplate, add 45 µL of pre-warmed Assay Buffer to each reaction well.

  • Add 5 µL of the ADC stock solution to each well to achieve the desired final concentration (e.g., 10 µM).

  • Initiate Reaction: Start the cleavage reaction by adding 50 µL of the activated Cathepsin B working solution to each well. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture and transfer it to a separate plate or tube containing 80 µL of the Quenching Solution to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to quantify the amount of released payload at each time point.

  • Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage rate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B (37°C, 15 min) Mix Mix Activated Enzyme and ADC Solution Activate_Enzyme->Mix Prepare_ADC Prepare ADC Solution in Assay Buffer Prepare_ADC->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Take Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction with Acetonitrile/TFA Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Quantify Released Payload HPLC->Quantify Calculate_Rate Calculate Cleavage Rate Quantify->Calculate_Rate

Workflow for In Vitro Cathepsin B Cleavage Assay.
ADC Plasma Stability Assay (LC-MS-Based)

This protocol describes a method to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Objective: To determine the rate of payload deconjugation from an ADC in plasma from different species.

Materials:

  • ADC of interest

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

  • LC-MS system suitable for intact protein analysis.

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture and immediately freeze them at -80°C to stop any further degradation.

  • Immunoaffinity Capture: Thaw the samples and use immunoaffinity beads to capture the ADC from the plasma.

  • Washing: Wash the beads with Wash Buffer to remove non-specifically bound plasma proteins.

  • Elution: Elute the ADC from the beads using the Elution Buffer and immediately neutralize the eluate with the Neutralization Buffer.

  • LC-MS Analysis: Analyze the purified ADC samples by LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR versus time to evaluate the stability of the ADC in plasma.

G cluster_incubation Incubation cluster_purification Purification cluster_analysis Analysis Incubate_ADC Incubate ADC in Plasma at 37°C Time_Points Collect Aliquots at Time Intervals and Freeze Incubate_ADC->Time_Points Capture Immunoaffinity Capture of ADC Time_Points->Capture Wash Wash Beads to Remove Contaminants Capture->Wash Elute Elute and Neutralize ADC Wash->Elute LCMS Analyze by LC-MS Elute->LCMS Determine_DAR Determine Average DAR LCMS->Determine_DAR Plot_Data Plot DAR vs. Time Determine_DAR->Plot_Data

Workflow for ADC Plasma Stability Assay.
Synthesis of Fmoc-Val-Cit-PABC-PNP Linker

This protocol provides a general workflow for the synthesis of a key activated linker intermediate used for conjugating payloads.

Objective: To synthesize the activated linker Fmoc-Val-Cit-PABC-PNP.

Procedure Overview:

  • Fmoc-Val-Cit-OH Synthesis: Couple Fmoc-Valine to Citrulline using standard peptide coupling chemistry.

  • Coupling to PABC: Couple the Fmoc-Val-Cit-OH dipeptide to p-aminobenzyl alcohol (PABC-OH). A common method involves the use of a coupling reagent like HATU in the presence of a base such as DIPEA.

  • Activation with PNP: Activate the hydroxyl group of the PABC moiety with p-nitrophenyl carbonate to form the final Fmoc-Val-Cit-PABC-PNP linker, which is then ready for conjugation to a payload containing a primary or secondary amine.

G Fmoc_Val Fmoc-Val-OH Fmoc_Val_Cit Fmoc-Val-Cit-OH Fmoc_Val->Fmoc_Val_Cit Peptide Coupling Cit Citrulline Cit->Fmoc_Val_Cit Fmoc_Val_Cit_PABC Fmoc-Val-Cit-PABC-OH Fmoc_Val_Cit->Fmoc_Val_Cit_PABC HATU/DIPEA Coupling PABC_OH p-Aminobenzyl Alcohol PABC_OH->Fmoc_Val_Cit_PABC Final_Product Fmoc-Val-Cit-PABC-PNP Fmoc_Val_Cit_PABC->Final_Product Activation PNP_Carbonate p-Nitrophenyl Carbonate PNP_Carbonate->Final_Product

Synthetic Workflow for Fmoc-Val-Cit-PABC-PNP.

Conclusion

The Val-Cit linker represents a highly successful and versatile platform for the development of effective and safe Antibody-Drug Conjugates. Its predictable and efficient cleavage by lysosomal enzymes, coupled with its high plasma stability (particularly in humans), has solidified its role in the ADC field. Understanding the core chemistry, mechanism of action, and the appropriate experimental methodologies for its evaluation is paramount for researchers and drug developers working to advance the next generation of targeted cancer therapies. The continued evolution of this linker technology, such as the development of the EVCit variant, demonstrates the ongoing efforts to optimize ADC performance in preclinical and clinical settings.

References

The Pivotal Role of the PABC Spacer in Val-Cit-amide-Ph-Maytansine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the meticulous selection of each component: a highly specific monoclonal antibody, a potent cytotoxic payload, and a sophisticated linker system. The linker, in particular, is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release at the tumor site. This technical guide delves into the core functionalities of the p-aminobenzyloxycarbonyl (PABC) spacer within the context of the Val-Cit-amide-Ph-Maytansine linker-payload system, a widely employed combination in ADC development.

The PABC Spacer: A Linchpin for Controlled Drug Release

The PABC spacer is a self-immolative unit integral to the design of many successful ADCs.[1] Its primary role is to ensure the conditional and efficient release of the cytotoxic payload, in this case, a maytansine (B1676224) derivative, within the target cancer cell.[1] This controlled release is paramount for maximizing on-target efficacy while minimizing systemic toxicity.[1]

The Val-Cit-PABC system is engineered for selective cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[2] Following antibody-mediated internalization of the ADC into a cancer cell, it is trafficked to the lysosome. Inside this acidic and enzyme-rich organelle, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[3][4]

This enzymatic cleavage is the trigger for the PABC spacer's key function: a spontaneous and rapid 1,6-elimination reaction.[5] The cleavage unmasks a p-aminobenzyl alcohol moiety, which is unstable and promptly undergoes an electronic cascade. This process results in the release of the unmodified, fully active maytansine payload, along with carbon dioxide and aza-quinone methide as byproducts.[6] This "self-immolation" is crucial as it ensures that the potent cytotoxic agent is liberated in its intended form, free from any linker remnants that might impede its pharmacological activity.[5]

Enhancing Therapeutic Efficacy and Stability

The incorporation of the PABC spacer offers several advantages that contribute to the overall therapeutic window of an ADC:

  • Efficient and Traceless Payload Release: The self-immolative mechanism ensures a rapid and complete release of the payload upon enzymatic cleavage, which is critical for inducing potent cytotoxicity in the target cell.[7]

  • Broad Applicability: The PABC spacer's release mechanism is independent of the payload's structure, making it compatible with a wide range of cytotoxic agents that possess an amine or hydroxyl group for conjugation.[8]

  • Improved Stability: In conjunction with the Val-Cit dipeptide, the PABC spacer contributes to the overall stability of the ADC in systemic circulation.[9] This stability is crucial to prevent premature drug release in the bloodstream, which could lead to off-target toxicity and a diminished therapeutic effect.[9]

However, it is important to note that the stability of the Val-Cit-PABC linker can be species-dependent. While generally stable in human plasma, it has shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[10][11] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, to enhance stability in murine models.[9]

Data Presentation

The following tables summarize comparative data for ADCs, highlighting the performance of linker technologies.

Linker TypeADC TargetPayloadIC50 (pmol/L)Reference
β-galactosidase-cleavableTrastuzumabMMAE8.8[4]
Val-Cit TrastuzumabMMAE14.3[4]
Non-cleavable (Kadcyla)TrastuzumabDM133[4]
Linker TypeADC TargetPayloadIn Vivo Tumor SuppressionReference
cBu-Cit CD22PBDMore efficacious at 3 mg/kg[4]
Val-Cit CD22PBDEfficacious at 3 mg/kg[4]
Linker TypeMaximum Tolerated Dose (MTD)Reference
Disulfide-based 10 mg/kg[4]
Val-Cit 2.5 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADCs. Below are representative protocols for key in vitro assays.

Protocol 1: Synthesis of Val-Cit-PABC Linker

This protocol provides a general outline for the synthesis of the Fmoc-Val-Cit-PABC linker, a common precursor for conjugation to payloads.

Materials:

  • Fmoc-Cit-PABOH

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-Val-OSu

  • Standard peptide coupling reagents (e.g., HATU, DIPEA)

Procedure:

  • Prepare a 0.2 M solution of Fmoc-Cit-PABOH in DMF.

  • Add an excess of piperidine (5.0 equivalents) to the solution and stir at room temperature for 5 hours to remove the Fmoc protecting group.

  • Remove excess DMF and piperidine under reduced pressure. Co-evaporate with DMF to remove residual piperidine.

  • Dissolve the resulting residue in DMF to a concentration of 0.1 M.

  • Add Fmoc-Val-OSu to the solution to couple with the deprotected citrulline.

  • The reaction progress can be monitored by techniques such as HPLC or TLC.

  • Upon completion, the product is purified by chromatography to yield the Fmoc-Val-Cit-PAB linker. This method has been reported to achieve a high yield of 85% and avoids epimerization.[12]

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay determines the potency of an ADC by measuring cell viability.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for a Trastuzumab-based ADC)

  • Cell culture medium and supplements

  • ADC construct and unconjugated antibody control

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted solutions to the respective wells and include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.

Materials:

  • ADC construct

  • Human and/or rodent plasma

  • Incubator at 37°C

  • Analytical method for ADC and free payload quantification (e.g., ELISA for total antibody and conjugated antibody, LC-MS for free payload)

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours), draw aliquots of the plasma samples.

  • Sample Processing: Process the samples to separate the ADC from plasma proteins and to extract any released payload. This may involve affinity capture of the ADC.

  • Quantification:

    • ELISA: Use an enzyme-linked immunosorbent assay to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values over time indicates drug deconjugation.[13]

    • LC-MS: Utilize liquid chromatography-mass spectrometry to quantify the amount of free payload in the plasma, providing a direct measure of linker cleavage.[3]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.

Protocol 4: Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the linker by cathepsin B.

Materials:

  • ADC construct

  • Recombinant human cathepsin B

  • Assay buffer (e.g., MES buffer, pH 6.0, containing DTT)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the ADC construct in the assay buffer.

  • Enzyme Addition: Initiate the cleavage reaction by adding a known concentration of cathepsin B.

  • Incubation and Time Points: Incubate the reaction at 37°C. At various time points, take aliquots and terminate the reaction by adding a cold quenching solution.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of released payload.

  • Control: As a control, incubate the ADC in the assay buffer without cathepsin B to assess non-enzymatic degradation.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.[1]

Mandatory Visualization

PABC_Cleavage_Mechanism cluster_ADC Antibody-Drug Conjugate cluster_Lysosome Lysosome (Cancer Cell) ADC Antibody-Val-Cit-PABC-Maytansine Cathepsin_B Cathepsin B ADC->Cathepsin_B Internalization & Trafficking Cleavage Peptide Bond Cleavage Cathepsin_B->Cleavage Enzymatic Action Self_Immolation 1,6-Elimination (Self-Immolation) Cleavage->Self_Immolation Unstable Intermediate Released_Payload Active Maytansine Self_Immolation->Released_Payload Payload Release Byproducts CO2 + Aza-quinone methide Self_Immolation->Byproducts Byproduct Formation

Caption: PABC spacer cleavage mechanism in a lysosomal environment.

Experimental_Workflow cluster_Synthesis Synthesis & Conjugation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies Linker_Synth Val-Cit-PABC Synthesis Payload_Attach Maytansine Conjugation Linker_Synth->Payload_Attach Antibody_Conj ADC Formulation Payload_Attach->Antibody_Conj Cytotoxicity Cytotoxicity Assay (e.g., MTT) Antibody_Conj->Cytotoxicity Plasma_Stability Plasma Stability Assay Antibody_Conj->Plasma_Stability Cleavage_Assay Cathepsin B Cleavage Assay Antibody_Conj->Cleavage_Assay Efficacy Xenograft Efficacy Models Cytotoxicity->Efficacy Toxicity Toxicology Studies Plasma_Stability->Toxicity

Caption: General experimental workflow for ADC development and evaluation.

References

The Dawn of a Targeted Arsenal: A Technical Guide to the Discovery and History of Maytansinoid-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the blunt force of traditional chemotherapy has been a cornerstone of cancer treatment, often accompanied by debilitating side effects. The quest for a more precise "magic bullet" – a therapy that could selectively eliminate cancer cells while sparing healthy tissue – has led to the development of antibody-drug conjugates (ADCs). Among the most potent and clinically significant payloads for these targeted therapies are the maytansinoids. This in-depth technical guide delves into the discovery, history, and core scientific principles of maytansinoid-based ADCs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of anticancer agents.

From Shrub to Benchtop: The Discovery of Maytansine (B1676224)

The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata (formerly Maytenus ovatus).[1][2][3] This natural product, a member of the ansamacrolide family of macrolactams, exhibited extraordinary potency against a range of tumor cells in preclinical studies.[4][5] Its mechanism of action was quickly identified as a potent anti-mitotic agent that inhibits the assembly of microtubules, crucial components of the cellular cytoskeleton involved in cell division.[1][4][6] By binding to tubulin, maytansine and its derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing programmed cell death, or apoptosis.[7][8]

However, the initial excitement surrounding maytansine was tempered by its significant systemic toxicity observed in early clinical trials.[1][4][9] The very potency that made it a promising anticancer agent also led to severe adverse effects, as the drug did not differentiate between cancerous and healthy dividing cells. This lack of a therapeutic window halted its development as a standalone chemotherapeutic agent.[4]

The ADC Revolution: Giving Maytansine a New Lease on Life

The advent of monoclonal antibody technology in the 1980s and the burgeoning field of bioconjugation chemistry provided a new path forward for maytansine. The concept of an ADC is to chemically link a highly potent cytotoxic agent, like maytansine, to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system aims to concentrate the cytotoxic payload at the tumor site, thereby increasing efficacy while minimizing exposure to healthy tissues and reducing systemic toxicity.

To be effectively used in ADCs, maytansine required chemical modification to allow for stable linkage to an antibody. This led to the development of maytansinoid derivatives, most notably DM1 and DM4.[10][11] These derivatives were engineered to contain a thiol group, enabling their conjugation to antibodies via various linker technologies.[12] Ansamitocin, a structurally related compound isolated from the actinomycete Actinosynnema pretiosum, provided a more sustainable source for the semi-synthesis of these maytansinoid derivatives.[13][14]

A pivotal moment in the history of maytansinoid-based ADCs was the development and eventual approval of Trastuzumab emtansine (T-DM1, Kadcyla®) in 2013 for the treatment of HER2-positive metastatic breast cancer.[4][11] This groundbreaking therapy demonstrated the clinical potential of the ADC platform and solidified the role of maytansinoids as a key class of ADC payloads.

Mechanism of Action: A Step-by-Step Look at Maytansinoid ADC Efficacy

The therapeutic effect of a maytansinoid-based ADC is a multi-step process, as illustrated in the workflow diagram below.

G cluster_circulation Systemic Circulation cluster_cell Tumor Cell A ADC Administration B Targeting of Tumor Antigen A->B C ADC-Antigen Binding B->C D Internalization (Endocytosis) C->D E Lysosomal Trafficking D->E F Linker Cleavage & Payload Release E->F G Tubulin Binding & Microtubule Disruption F->G H Cell Cycle Arrest (G2/M) G->H I Apoptosis Induction H->I

Caption: Experimental workflow for ADC development and evaluation.

The signaling cascade leading to apoptosis following maytansinoid-induced microtubule disruption is complex and can involve multiple pathways. A simplified representation of this process is shown below.

G Maytansinoid Released Maytansinoid (e.g., DM1, DM4) Tubulin Tubulin Binding Maytansinoid->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest p53 p53 Activation MitoticArrest->p53 Caspase Caspase Cascade Activation MitoticArrest->Caspase p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Quantitative Efficacy of Maytansinoid-Based ADCs

The potency of maytansinoids and their corresponding ADCs has been extensively documented in preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50) of Maytansinoids and Maytansinoid-Based ADCs

Compound/ADCCell LineTarget AntigenIC50 (pM)Reference
MaytansineKB-8[11]
MaytansineP-388-0.6[11]
MaytansineL1210-2[11]
Ansamitocin P3MCF-7-20[8]
Ansamitocin P3HeLa-50[8]
T-DM1BT-474-M1HER2200-400[8]
IMGC936NCI-H292ADAM9130[15]
Mirvetuximab SoravtansineOVCAR-3Folate Receptor α30-100[16]

Table 2: In Vivo Tumor Growth Inhibition of Maytansinoid-Based ADCs in Xenograft Models

ADCTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
T-DM1KPL-4 (Breast Cancer)15 mg/kg, single dose>90[8]
IMGC936NCI-H292 (NSCLC)5 mg/kg, single doseComplete Regression[15]
Mirvetuximab SoravtansineOVCAR-3 (Ovarian)5 mg/kg, q4d x 3>80[16]

Table 3: Key Pharmacokinetic Parameters of Maytansinoid-Based ADCs

ADCSpeciesHalf-life (days)Clearance (mL/day/kg)Reference
T-DM1Human4.012.7[17]
Mirvetuximab SoravtansineHuman2.523.4[16]
IMGC936Cynomolgus Monkey6.84.6[15]

Experimental Protocols: A Guide to Key Methodologies

The development and evaluation of maytansinoid-based ADCs involve a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of Maytansinoid Derivatives (DM1)

The synthesis of thiol-containing maytansinoids like DM1 typically starts from a precursor such as ansamitocin P3. A representative two-step process is as follows:

  • Dithiolation: Ansamitocin P3 is reacted with a dithiolating agent, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to introduce a disulfide-containing side chain. The reaction is typically carried out in an organic solvent like dichloromethane (B109758) or dimethylformamide (DMF) at room temperature.

  • Reduction: The resulting disulfide is then reduced to a free thiol using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reaction is usually performed in a buffered aqueous solution to maintain a neutral pH. The final DM1 product is then purified by chromatography, such as high-performance liquid chromatography (HPLC).

Antibody-Maytansinoid Conjugation

The conjugation of a maytansinoid derivative to a monoclonal antibody is a critical step in ADC production. A common method involves the use of a heterobifunctional linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Antibody Modification: The antibody is first reacted with the SMCC linker. The N-hydroxysuccinimide (NHS) ester end of the SMCC linker reacts with the primary amines of lysine (B10760008) residues on the antibody surface. This reaction is typically performed in a buffered solution (e.g., phosphate-buffered saline, PBS) at a slightly alkaline pH (7.5-8.5).

  • Payload Conjugation: The maleimide-activated antibody is then reacted with the thiol-containing maytansinoid derivative (e.g., DM1). The thiol group of the maytansinoid undergoes a Michael addition reaction with the maleimide (B117702) group of the linker, forming a stable thioether bond.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free maytansinoid, and other reaction byproducts. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose. The drug-to-antibody ratio (DAR) is a critical quality attribute and is determined using techniques like UV-Vis spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro potency of a maytansinoid-based ADC is typically assessed using a cell viability assay, such as the MTT assay.

  • Cell Seeding: Target cancer cells (expressing the antigen of interest) and control cells (lacking antigen expression) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: The cells are then treated with serial dilutions of the ADC, the unconjugated antibody, and the free maytansinoid derivative for a defined period (e.g., 72-120 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration.

In Vivo Efficacy Study (Xenograft Model)

The anti-tumor activity of a maytansinoid-based ADC is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: Human tumor cells expressing the target antigen are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

  • ADC Administration: The ADC and control articles are administered to the mice, typically via intravenous injection.

  • Tumor Volume and Body Weight Monitoring: Tumor volume is measured periodically (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The anti-tumor efficacy of the ADC is determined by comparing the tumor growth in the ADC-treated groups to the control groups. Endpoints can include tumor growth inhibition, tumor regression, and survival.

The Evolving Landscape and Future Directions

The success of maytansinoid-based ADCs has spurred further innovation in the field. Research is ongoing to develop next-generation maytansinoids with improved properties, such as enhanced potency and reduced susceptibility to drug resistance mechanisms. Novel linker and conjugation technologies are also being explored to create more stable and homogenous ADCs with optimized drug-to-antibody ratios. Furthermore, the identification of new tumor-specific antigens and the exploration of combination therapies are expanding the potential applications of maytansinoid-based ADCs to a wider range of cancers.

The journey from a plant-derived toxin to a precision-guided cancer therapy exemplifies the power of interdisciplinary research. Maytansinoid-based ADCs represent a significant advancement in the fight against cancer, and their continued evolution holds immense promise for the future of oncology.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Val-Cit-amide-Ph-Maytansine to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. This protocol details the conjugation of Val-Cit-amide-Ph-Maytansine, a potent anti-tubulin agent, to a monoclonal antibody. The linker system, comprising valine-citrulline (Val-Cit), is designed to be stable in circulation and cleaved by intracellular proteases like Cathepsin B, which are often overexpressed in tumor cells, ensuring targeted release of the maytansinoid payload.[1][2][3] The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[1] This document provides a comprehensive guide for the synthesis, purification, and characterization of the resulting ADC.

Mechanism of Action: Maytansinoid-Induced Apoptosis

Maytansinoids, such as the payload used in this protocol, are highly potent mitotic inhibitors.[4][5] Upon internalization of the ADC by the target cancer cell and subsequent cleavage of the linker, the maytansinoid is released into the cytoplasm.[6][7] There, it binds to tubulin, disrupting microtubule assembly and dynamics.[4][5][8] This interference with the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4][8]

Maytansinoid_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization Endocytosis Cleavage Linker Cleavage (e.g., Cathepsin B) Internalization->Cleavage Maytansine Released Maytansine Cleavage->Maytansine Tubulin Tubulin Maytansine->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of maytansinoid-induced apoptosis.

Experimental Workflow for ADC Synthesis

The overall workflow for the conjugation of this compound to a monoclonal antibody involves several key stages: antibody preparation, drug-linker activation, conjugation reaction, and finally, purification and characterization of the ADC.

ADC_Workflow Start Start mAb_Prep 1. mAb Preparation (Reduction of Disulfides) Start->mAb_Prep Conjugation 3. Conjugation Reaction (Thiol-Maleimide) mAb_Prep->Conjugation DrugLinker_Prep 2. Drug-Linker Preparation (Dissolution) DrugLinker_Prep->Conjugation Purification 4. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (DAR, Purity, Potency) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for ADC synthesis.

Quantitative Data Summary

The success of the conjugation is evaluated by several parameters, most notably the drug-to-antibody ratio (DAR). The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[9] Below is a summary of typical target values and analytical methods for characterization.

ParameterTarget RangeMethod of AnalysisReference
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), UV/Vis Spectroscopy[10][11][12]
Monomer Purity > 95%Size Exclusion Chromatography (SEC)[13]
Residual Free Drug-Linker < 5%Reversed-Phase Liquid Chromatography (RPLC)[11]
In vitro Potency (IC50) Varies by cell lineCell Viability Assay (e.g., MTT)[4]

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) of interest

  • This compound with a maleimide (B117702) group (e.g., MC-Val-Cit-PAB-Maytansine)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 desalting column or equivalent size exclusion chromatography system

  • 5,5-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for thiol quantification (optional)

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol aims to reduce the interchain disulfide bonds of the mAb, generating free thiol groups for conjugation. The number of available thiols can be controlled by adjusting the molar excess of the reducing agent and the reaction conditions.[14]

  • Antibody Preparation : Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer, such as PBS, pH 7.2-7.4. Ensure the buffer is degassed to minimize re-oxidation of thiols.

  • Reduction Reaction :

    • Add a 2 to 5-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired DAR.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[14][15]

  • Removal of Reducing Agent : Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed PBS, pH 7.2-7.4.[14] The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound to the Reduced mAb

This protocol describes the conjugation of the maleimide-containing drug-linker to the free thiol groups on the reduced mAb. The reaction between a maleimide and a thiol group forms a stable thioether bond.[][17]

  • Drug-Linker Preparation : Dissolve the this compound linker in DMSO to prepare a stock solution (e.g., 10 mM).[14]

  • Conjugation Reaction :

    • Cool the reduced antibody solution to 4°C.

    • Add the dissolved drug-linker to the reduced antibody solution. A 5 to 10-fold molar excess of the drug-linker over the available thiol groups is recommended as a starting point for optimization.[15]

    • Gently mix the reaction and incubate at 4°C for 1-4 hours or at room temperature for 1-2 hours, protected from light.[1]

  • Quenching the Reaction : To quench any unreacted maleimide groups, add a 3-fold molar excess of N-acetylcysteine and incubate for an additional 20 minutes.

Protocol 3: Purification and Characterization of the ADC

Purification is essential to remove unreacted drug-linker, aggregated ADC, and other impurities.

  • Purification : Purify the ADC using a size exclusion chromatography (SEC) system with a column suitable for protein purification (e.g., Superdex 200 or equivalent). Elute with PBS, pH 7.2-7.4.

  • Characterization :

    • Drug-to-Antibody Ratio (DAR) Determination : The average DAR can be determined using several methods:

      • UV/Vis Spectroscopy : Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the maytansinoid. The DAR can be calculated using the known extinction coefficients of the antibody and the drug.[10]

      • Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the DAR distribution.[10]

      • Reversed-Phase Liquid Chromatography (RPLC) : RPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR.[10][18]

    • Purity and Aggregation Analysis : Analyze the purified ADC by SEC to determine the percentage of monomeric, aggregated, and fragmented species.

    • In vitro Potency Assay : Evaluate the biological activity of the ADC using a cell-based cytotoxicity assay (e.g., MTT assay) on a target antigen-expressing cell line.[4]

Conclusion

This document provides a detailed protocol for the conjugation of this compound to monoclonal antibodies. The resulting ADCs, with their potent cytotoxic payload and targeted delivery mechanism, hold significant promise for cancer therapy. Careful optimization of the reduction and conjugation steps is crucial for achieving a desirable and consistent drug-to-antibody ratio, which is a key determinant of the ADC's therapeutic index. The characterization methods outlined are essential for ensuring the quality, consistency, and efficacy of the final antibody-drug conjugate.

References

Application Notes and Protocols for Val-Cit-amide-Ph-Maytansine in HER2-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the use of an ADC composed of an anti-HER2 antibody conjugated to the maytansinoid payload via a Val-Cit-amide-Ph linker in HER2-positive cancer models.

The human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast, gastric, and other solid tumors.[1][2] This overexpression drives tumor cell proliferation, survival, and differentiation, making HER2 an ideal target for ADC therapy.[1][3][4]

The Val-Cit-amide-Ph-Maytansine ADC leverages the specificity of a monoclonal antibody targeting HER2 to deliver a potent maytansinoid payload. Maytansinoids, such as DM1, are highly effective microtubule inhibitors that induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5] The ADC employs a cleavable valine-citrulline (Val-Cit) linker, which is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, that are abundant within cancer cells.[6][][8] This targeted delivery and conditional cleavage mechanism enhances the therapeutic window of the cytotoxic payload.

Mechanism of Action

The therapeutic action of a HER2-targeted this compound ADC involves a multi-step process:

  • Binding: The monoclonal antibody component of the ADC specifically binds to the extracellular domain of the HER2 receptor on the surface of cancer cells.[9]

  • Internalization: Upon binding, the ADC-HER2 complex is internalized into the cell through receptor-mediated endocytosis.[9][10][11][12]

  • Lysosomal Trafficking: The endosome containing the ADC-HER2 complex fuses with a lysosome.

  • Payload Release: Inside the acidic environment of the lysosome, cathepsins and other proteases recognize and cleave the Val-Cit linker, releasing the maytansinoid payload.[6][]

  • Cytotoxicity: The released maytansinoid diffuses into the cytoplasm and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[5]

Data Presentation

The following tables provide a template for summarizing quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound ADC

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3HighExample: 0.5
NCI-N87HighExample: 1.2
BT-474HighExample: 0.8
MDA-MB-468NegativeExample: >1000
MCF-7LowExample: 500

Table 2: In Vivo Efficacy of this compound ADC in a HER2-Positive Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Response Rate (%)
Vehicle Control-00
Non-binding Control ADC10Example: 50
This compound ADC1Example: 45Example: 10
This compound ADC3Example: 85Example: 50
This compound ADC10Example: 98Example: 80

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the ADC in HER2-positive and negative cancer cell lines using a tetrazolium-based (MTT) or resazurin-based cell viability assay.[5][13][14]

Materials:

  • HER2-positive cell lines (e.g., SK-BR-3, NCI-N87, BT-474)

  • HER2-negative control cell line (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • This compound ADC

  • Non-binding control ADC

  • 96-well cell culture plates

  • MTT or Resazurin reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the non-binding control ADC in cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a blank control and untreated cells as a vehicle control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate overnight.

    • For Resazurin assay: Add 20 µL of Resazurin reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of the ADC in an immunodeficient mouse model bearing HER2-positive tumor xenografts.[5][15][16][17][18]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)

  • HER2-positive cancer cells (e.g., NCI-N87, BT-474)

  • Matrigel or similar basement membrane matrix

  • This compound ADC

  • Non-binding control ADC

  • Vehicle control (e.g., phosphate-buffered saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HER2-positive cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Group Allocation and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, and different dose levels of the this compound ADC).

  • Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses over time (e.g., once weekly for 3 weeks).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.

Visualizations

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane HER2 HER2 HER3 HER3 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathways leading to cell proliferation and survival.

ADC Mechanism of Action Workflow

ADC_Mechanism_of_Action ADC Val-Cit-amide-Ph -Maytansine ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload Released Maytansinoid Cleavage->Payload Tubulin Tubulin Disruption Payload->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Xenograft_Workflow Implantation Tumor Cell Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Groups Monitoring->Randomization Treatment ADC Administration Randomization->Treatment Evaluation Efficacy Evaluation Treatment->Evaluation Analysis Data Analysis Evaluation->Analysis

References

Application Notes: In Vivo Studies with Val-Cit-amide-Ph-Maytansine Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Val-Cit-amide-Ph-Maytansine represents a sophisticated linker-payload system for the development of Antibody-Drug Conjugates (ADCs). This system combines a potent microtubule-inhibiting maytansinoid payload with a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker. The strategic design of this ADC component aims to ensure stability in systemic circulation and facilitate targeted release of the cytotoxic agent within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[][2] These application notes provide a comprehensive guide to the preclinical in vivo evaluation of ADCs incorporating the this compound linker-payload technology.

Mechanism of Action

The anticancer activity of an ADC utilizing this compound is a multi-step process initiated by the specific binding of the monoclonal antibody component to a tumor-associated antigen on the cancer cell surface.[3] Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[3] Following internalization, the complex traffics to the lysosome, an acidic cellular compartment rich in proteases such as cathepsin B.[2] Within the lysosome, the Val-Cit linker is cleaved, liberating the maytansinoid payload.[][2] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][5]

Signaling Pathway and Cellular Fate of this compound ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Released Maytansinoid Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Cellular mechanism of a this compound ADC.

Experimental Protocols for In Vivo Efficacy Studies

Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of an ADC. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used.[6] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from patients, are also valuable as they can better represent the heterogeneity of human tumors.[7]

Table 1: Recommended Xenograft Models for In Vivo Studies

Tumor TypeCell LineRationale for Selection
Breast CancerBT-474, KPL-4, MMTV-HER2 Fo5Overexpresses HER2, a common target for ADCs. T-DM1 has shown efficacy in these models.[8]
Gastric CancerNCI-N87, SNU16High expression of target antigens like HER2 or CanAg.[9][10]
Colorectal CancerCOLO 205, HT-29Models for both homogeneous and heterogeneous antigen expression.[10]
Ovarian CancerOVCAR-3, SKOV-3Relevant models for a common solid tumor indication for ADCs.
ADC Formulation and Administration

a. Formulation:

  • Reconstitute the lyophilized this compound ADC in a sterile, appropriate buffer (e.g., phosphate-buffered saline [PBS], pH 7.4) to the desired stock concentration.

  • For in vivo administration, the ADC stock solution should be diluted to the final dosing concentration using a sterile, biocompatible vehicle. A common vehicle is sterile saline or PBS.

b. Administration:

  • ADCs are typically administered intravenously (IV) to ensure systemic delivery.[11]

  • The volume of administration should be adjusted based on the animal's body weight (e.g., 10 mL/kg for mice).

In Vivo Efficacy Study Design

a. Study Groups:

  • Vehicle Control: Animals receive the vehicle solution only.

  • Isotype Control ADC: Animals receive an ADC with the same linker-payload but with an antibody that does not target the tumor antigen. This group controls for non-specific toxicity of the ADC.

  • Unconjugated Antibody: Animals receive the antibody without the linker-payload to assess the contribution of the antibody's intrinsic activity.

  • Test ADC (this compound ADC): At least three dose levels (low, medium, high) should be evaluated to determine a dose-response relationship.

b. Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Dosing: Administer the ADC or control articles according to the predetermined schedule (e.g., single dose or multiple doses over several weeks).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The primary endpoint is the reduction in tumor volume in the treated groups compared to the control group.

    • Tumor Regression: Complete or partial disappearance of the tumor.

    • Survival: Monitor and record animal survival.

c. Toxicity Assessment:

  • Body Weight: Monitor and record the body weight of each animal at least twice a week as an indicator of general health.

  • Clinical Observations: Observe animals daily for any signs of toxicity, such as changes in posture, activity, or grooming.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for analysis of blood cell counts and markers of liver and kidney function.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from in vivo efficacy studies of maytansinoid-based ADCs.

Table 2: In Vivo Antitumor Efficacy of Trastuzumab-DM1 (T-DM1) in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Once weekly x 31250-
Trastuzumab15Once weekly x 380036
T-DM15Single dose15088
T-DM110Single dose5096
T-DM115Single doseComplete Regression>100

Data are hypothetical and for illustrative purposes, based on findings from preclinical studies of T-DM1.[8]

Table 3: Dose-Dependent Antitumor Activity of an Anti-CanAg-DM4 ADC in a Colorectal Cancer Xenograft Model (COLO 205)

Treatment GroupDose (mg/kg/day x 5)Tumor Growth Delay (days)Tumor-Free Survivors (at Day 120)
Vehicle Control--0/5
huC242-DM40.075302/5
huC242-DM40.15>1005/5

Data adapted from preclinical studies of huC242-DM4.[10]

Experimental Workflow Visualization

In_Vivo_Efficacy_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture Tumor Cell Line Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Implantation ADC_Formulation ADC & Control Formulation Dosing IV Administration of ADC/ Controls ADC_Formulation->Dosing Tumor_Monitoring_Pre Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring_Pre Randomization Animal Randomization Tumor_Monitoring_Pre->Randomization Randomization->Dosing Tumor_Monitoring_Post Tumor & Body Weight Monitoring Dosing->Tumor_Monitoring_Post Data_Collection Data Collection (Tumor Volume, Body Weight) Tumor_Monitoring_Post->Data_Collection Endpoint_Analysis Efficacy & Toxicity Analysis Data_Collection->Endpoint_Analysis Reporting Final Report Generation Endpoint_Analysis->Reporting

Caption: Workflow for in vivo efficacy studies of ADCs.

References

Val-Cit-Amide-Ph-Maytansine: Application Notes and Protocols for Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Val-Cit-amide-Ph-Maytansine, a key component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, offers structured data from relevant studies, and provides detailed protocols for its application in research settings.

Introduction to this compound in ADCs

This compound is a highly potent cytotoxic drug-linker construct designed for targeted delivery to cancer cells. It consists of three key components:

  • Maytansine (B1676224): A potent microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cells.[1][2] Maytansinoids are over 100 times more cytotoxic than vinca (B1221190) alkaloids, making them ideal payloads for ADCs.[2]

  • Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3][4] This enzyme-specific cleavage ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing systemic toxicity.[5][]

  • p-Aminobenzyl Carbamate (PABC) Spacer: A self-immolative spacer that connects the Val-Cit linker to the maytansine payload.[3][7] Once the Val-Cit linker is cleaved by Cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified, active maytansine drug.

This sophisticated design allows for the stable circulation of the ADC in the bloodstream and triggers the potent cytotoxic effect only after internalization into the target cancer cell.[8]

Mechanism of Action

The therapeutic action of an ADC utilizing this compound is a multi-step process:

  • Targeting and Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[9] Other cathepsins, such as K, L, and S, may also contribute to this cleavage.[10]

  • Payload Release: The cleavage of the linker initiates the self-immolation of the PABC spacer, leading to the release of the active maytansine payload into the cytoplasm of the cancer cell.[7]

  • Microtubule Disruption and Apoptosis: The released maytansine binds to tubulin, inhibiting microtubule polymerization.[1][2][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and cell death.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for ADCs utilizing the Val-Cit-Maytansine platform.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget AntigenADCIC50 (nM)Reference
HER2-positive cell linesHER2Trastuzumab-vc-MMAE<1[13]
CD30-positive cellsCD30Brentuximab Vedotin (Adcetris®)~1[5]
Various Cancer Cell Lines-Maytansinoid DM10.79 - 7.2[13]
Various Cancer Cell Lines-Maytansinoid DM40.03 - 0.06[13]

Table 2: In Vivo Efficacy of a Glutamic Acid-Val-Cit Linker ADC in a Xenograft Mouse Model

Treatment GroupTumor Volume ChangeHalf-life in Mouse ModelReference
VCit ADCSubstantial tumor growth2 days[14]
EVCit ADCSignificant tumor regression12 days[14]

Note: The addition of a glutamic acid residue to the Val-Cit linker (EVCit) has been shown to improve stability in mouse plasma.[14]

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of an ADC.[7][15]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Antigen-negative cell line (as a negative control)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC construct with this compound

  • Isotype control ADC (non-targeting)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the test ADC and the isotype control ADC in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells.

    • Include wells with untreated cells as a control.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature for at least 1 hour in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol for In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC and the rate of payload release in plasma.[8][10][16]

Materials:

  • Test ADC

  • Human and mouse plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of approximately 100 µg/mL in pre-warmed human and mouse plasma.

    • As a control, dilute the ADC in PBS.

    • Incubate all samples at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Processing:

    • Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution to each plasma aliquot.

    • Vortex and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact ADC (by measuring the drug-to-antibody ratio) and the released free payload.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of the released payload over time.

    • Calculate the half-life of the ADC in each plasma species.

Protocol for Cathepsin B Cleavage Assay

This protocol determines the rate of drug release from an ADC in the presence of purified Cathepsin B.[2][][9]

Materials:

  • Test ADC

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Reaction quenching solution (e.g., acetonitrile)

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the Cathepsin B assay buffer.

    • Initiate the reaction by adding activated Cathepsin B (e.g., to a final concentration of 1 µM).

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding an equal volume of cold quenching solution.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the released payload from the ADC.

    • Monitor the elution of the released payload by UV absorbance at an appropriate wavelength or by mass spectrometry.

  • Data Analysis:

    • Generate a standard curve for the free payload.

    • Quantify the amount of released payload at each time point.

    • Plot the concentration of the released payload versus time to determine the cleavage rate.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Endosome/Lysosome ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding InternalizedADC Internalized ADC Antigen->InternalizedADC 2. Internalization Maytansine Released Maytansine Tubulin Tubulin Maytansine->Tubulin 6. Binding Microtubules Microtubules Maytansine->Microtubules Inhibition of Polymerization Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Lysosome Lysosome (Cathepsin B) InternalizedADC->Lysosome 3. Trafficking Lysosome->Maytansine 4. Cleavage & 5. Release

Caption: Mechanism of action of a Val-Cit-Maytansine ADC.

G cluster_0 In Vitro Cytotoxicity Assay (MTT) A1 Seed Cells (96-well plate) A2 Add Serial Dilutions of ADC A1->A2 A3 Incubate (72-96h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Read Absorbance (570 nm) A5->A6 G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Maytansine Maytansine (Microtubule Inhibitor) Bcl2 Bcl-2 Family (Bax, Bak activation) Maytansine->Bcl2 Induces Stress Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 DeathReceptor Death Receptor Activation (e.g., Fas) DISC DISC Formation (FADD, Pro-caspase-8) DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Application Notes and Protocols for Evaluating the Efficacy of Val-Cit-amide-Ph-Maytansine Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. Val-Cit-amide-Ph-Maytansine is a sophisticated ADC payload system, comprising a highly potent maytansinoid derivative linked to an antibody via a protease-cleavable valine-citrulline (Val-Cit) linker. This system is designed for high stability in circulation and efficient release of the maytansinoid payload within target cancer cells, leading to microtubule disruption and apoptotic cell death.

These application notes provide a comprehensive guide to the essential cell-based assays for evaluating the efficacy of ADCs utilizing the this compound platform. Detailed protocols for cytotoxicity assessment, evaluation of the bystander effect, and antibody internalization are provided to enable robust preclinical characterization of novel ADC candidates.

Mechanism of Action

The efficacy of a this compound ADC is contingent upon a sequence of events, beginning with the binding of the ADC to a specific antigen on the surface of a cancer cell.[][2] This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent enzymatic cleavage of the Val-Cit linker by lysosomal proteases such as Cathepsin B.[3] This cleavage releases the maytansinoid payload into the cytoplasm, where it binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[4][5][6]

Val-Cit-amide-Ph-Maytansine_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Maytansine Lysosome->Payload Linker Cleavage (Cathepsin B) Tubulin Tubulin Payload->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Mechanism of action for a this compound ADC.

Key Cell-Based Assays and Protocols

The in vitro evaluation of a this compound ADC is critical for determining its potency, specificity, and potential for bystander killing. The following assays are fundamental for a comprehensive assessment.

Cytotoxicity Assay (MTT/XTT)

This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell population by 50% (IC50), a key measure of its potency.[7][8][9]

Experimental Workflow:

Cytotoxicity_Assay_Workflow node_start Start: Cell Culture node_seed Seed cells in 96-well plates node_start->node_seed node_incubate1 Incubate overnight (37°C, 5% CO2) node_seed->node_incubate1 node_treat Treat with serial dilutions of ADC node_incubate1->node_treat node_incubate2 Incubate for 72-120 hours node_treat->node_incubate2 node_reagent Add MTT or XTT reagent node_incubate2->node_reagent node_incubate3 Incubate for 2-4 hours node_reagent->node_incubate3 node_read Read absorbance (570 nm for MTT) node_incubate3->node_read node_analyze Analyze data and calculate IC50 node_read->node_analyze node_end End: Potency Determined node_analyze->node_end

Workflow for a typical ADC cytotoxicity assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Harvest logarithmically growing antigen-positive and antigen-negative (as a control) cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[10]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete growth medium.

    • Remove the old medium from the cell plates and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells as a viability control and wells with medium only as a blank control.

    • Incubate the plates for a period corresponding to several cell doubling times (typically 72 to 120 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]

Data Presentation: Cytotoxicity of Her2-Targeted ADC

Cell LineHer2 ExpressionADC IC50 (nM)Non-targeting ADC IC50 (nM)
SK-BR-3High0.5>1000
BT-474High1.2>1000
MDA-MB-231Negative>1000>1000
Bystander Effect Assay

This assay evaluates the ability of the ADC's payload, once released from the target cell, to diffuse and kill neighboring antigen-negative cells, a crucial property for efficacy in heterogeneous tumors.[11][12][13]

Logical Relationship for Bystander Killing:

Bystander_Effect_Logic Ag_pos Antigen-Positive Cell (Target Cell) Payload_release Payload Release (Inside Ag+ Cell) Ag_pos->Payload_release Ag_neg Antigen-Negative Cell (Bystander Cell) Ag_neg_death Bystander Cell Death Ag_neg->Ag_neg_death ADC ADC ADC->Ag_pos Binds & Internalizes Payload_diffusion Payload Diffusion (Membrane Permeable) Payload_release->Payload_diffusion Ag_pos_death Target Cell Death Payload_release->Ag_pos_death Payload_diffusion->Ag_neg

Logical flow of the ADC bystander effect.

Protocol: Co-culture Bystander Assay

  • Cell Line Preparation:

    • Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line.

    • The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy distinction from the Ag+ cells.[11]

  • Co-culture Seeding:

    • Seed the Ag+ and Ag- cells together in 96-well plates at a defined ratio (e.g., 1:1, 1:3). The total cell density should be optimized for the assay duration.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the this compound ADC.

  • Incubation and Imaging:

    • Incubate the plates for 72-120 hours.

    • At the end of the incubation, stain the cells with a viability dye (e.g., propidium (B1200493) iodide) and a nuclear counterstain (e.g., Hoechst).

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Quantify the number of viable and dead Ag+ and Ag- (GFP-positive) cells in each well.

    • Calculate the percentage of cell death for both populations at each ADC concentration.

    • A significant increase in the death of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Data Presentation: Bystander Effect in Her2 Co-culture

ADC Conc. (nM)% Viability SK-BR-3 (Her2+)% Viability MDA-MB-231-GFP (Her2-)
0100100
0.18598
1.04575
10530
100<15
Antibody Internalization Assay

This assay confirms that the ADC is internalized by the target cells upon binding to its surface antigen, a prerequisite for payload delivery to the lysosome.

Protocol: pH-Sensitive Dye-Based Internalization Assay

  • ADC Labeling:

    • Label the ADC with a pH-sensitive dye (e.g., a dye that fluoresces brightly in the acidic environment of the lysosome).

  • Cell Treatment:

    • Seed antigen-positive cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

    • Treat the cells with the fluorescently labeled ADC and incubate at 37°C.

  • Live-Cell Imaging:

    • Monitor the internalization of the ADC over time using live-cell confocal microscopy or a high-content imaging system.

    • An increase in intracellular fluorescent puncta indicates the accumulation of the ADC in acidic compartments like endosomes and lysosomes.

  • Quantification:

    • Quantify the fluorescence intensity per cell over time to determine the rate of internalization.

Conclusion

The described cell-based assays provide a robust framework for the preclinical evaluation of ADCs based on the this compound platform. By systematically assessing cytotoxicity, bystander killing potential, and internalization, researchers can effectively characterize and select promising ADC candidates for further development. These protocols and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, facilitating informed decision-making in the drug development pipeline.

References

safe handling and storage procedures for Val-Cit-amide-Ph-Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling and storage of Val-Cit-amide-Ph-Maytansine, a potent linker-payload construct used in the development of antibody-drug conjugates (ADCs). Due to the cytotoxic nature of the maytansine (B1676224) component, stringent adherence to these protocols is essential to ensure personnel safety and maintain compound integrity.

Hazard Identification and Safety Precautions

This compound is comprised of a highly potent maytansinoid cytotoxin. Maytansinoids are microtubule-disrupting agents and should be handled as hazardous compounds. Direct contact with the skin or eyes, inhalation, or ingestion may cause severe health effects. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE is mandatory when handling this compound:

  • Gloves: Double gloving with powder-free nitrile or neoprene gloves is required. Vinyl gloves are not recommended as they offer insufficient protection. Gloves should be changed every 30-60 minutes or immediately upon contamination.[1][2]

  • Gown: A disposable, back-fastening, long-sleeved gown made of a low-permeability fabric should be worn. Cuffs should be tight-fitting.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and aerosols.[2]

  • Respiratory Protection:

    • For handling solids or when there is a risk of aerosol generation, a fit-tested N95 or N100 respirator is necessary.[1][2]

    • For large spills, a chemical cartridge-type respirator (elastomeric half-mask or full-face respirator with appropriate cartridges) is required.[1][3]

  • Shoe Covers: Disposable, skid-resistant shoe covers should be worn in areas where the compound is handled.

Storage Procedures

Proper storage of this compound is crucial for maintaining its stability and potency.

Storage Conditions
FormStorage TemperatureDurationNotes
Powder -20°CSee manufacturer's specificationsStore in a tightly sealed container, protected from light and moisture.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[4][5]
-80°CUp to 6 monthsPreferred for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[4][5]
  • Note: Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Experimental Protocols

Preparation of Stock Solutions
  • Ensure all necessary PPE is correctly worn and that all operations are performed in a chemical fume hood or biological safety cabinet.

  • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the powder in a suitable solvent, such as DMSO, to the desired concentration.

  • If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[4][5]

  • Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Clearly label all aliquots with the compound name, concentration, date of preparation, and storage conditions.

Spill Management Protocol

Immediate and effective management of spills is critical to prevent exposure and environmental contamination. A cytotoxic spill kit should be readily accessible in all areas where the compound is handled.

Spill Kit Contents:

  • Appropriate PPE (as listed in section 1.1)

  • Absorbent pads or pillows

  • Chemotherapy sharps container

  • Waste disposal bags for cytotoxic materials

  • Detergent solution

  • 70% Isopropyl alcohol

  • Warning signs to isolate the spill area

Spill Cleanup Procedure:

  • Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Cordon off the spill area with warning signs.[6]

  • Don PPE: Put on all required personal protective equipment, including a respirator appropriate for the spill size.

  • Containment:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.[6]

    • Powders: Carefully cover the spill with damp absorbent gauze or towels to avoid generating aerosols.[6]

  • Cleanup:

    • Collect any broken glass with a scoop and place it in a chemotherapy sharps container.[6]

    • Place all contaminated absorbent materials and disposable items into a designated cytotoxic waste bag.[6]

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6]

  • Decontamination: Wipe down all reusable equipment with a detergent solution and then 70% isopropyl alcohol.

  • Waste Disposal: Seal the cytotoxic waste bag and dispose of it according to institutional and local regulations for hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.

  • Report: Report the spill to the appropriate safety officer and complete any necessary incident reports.

Visualizations

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Compound Handling cluster_Storage_Cleanup Storage & Cleanup Start Start Handling Procedure Don_PPE Don Full PPE Start->Don_PPE Enter_Hood Enter Chemical Fume Hood Don_PPE->Enter_Hood Prepare_Workstation Prepare Workstation Enter_Hood->Prepare_Workstation Weigh_Compound Weigh Compound Prepare_Workstation->Weigh_Compound Reconstitute Reconstitute in Solvent Weigh_Compound->Reconstitute Aliquot Aliquot Stock Solution Reconstitute->Aliquot Label_Vials Label Vials Aliquot->Label_Vials Store_Aliquots Store at -20°C / -80°C Label_Vials->Store_Aliquots Decontaminate_Workstation Decontaminate Workstation Store_Aliquots->Decontaminate_Workstation Dispose_Waste Dispose of Hazardous Waste Decontaminate_Workstation->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE End End of Procedure Doff_PPE->End SpillResponseLogic Spill_Detected Spill Detected Evacuate_Isolate Evacuate Area & Isolate Spill Spill_Detected->Evacuate_Isolate Don_PPE Don Appropriate PPE (including respirator) Evacuate_Isolate->Don_PPE Assess_Spill Assess Spill Type Don_PPE->Assess_Spill Contain_Liquid Contain with Absorbent Pads Assess_Spill->Contain_Liquid Liquid Contain_Powder Cover with Damp Absorbent Material Assess_Spill->Contain_Powder Powder Cleanup Clean Spill Area (Detergent -> Alcohol) Contain_Liquid->Cleanup Contain_Powder->Cleanup Dispose_Waste Dispose of Contaminated Waste Properly Cleanup->Dispose_Waste Decontaminate Decontaminate Surfaces & Equipment Dispose_Waste->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Report_Incident Report Incident Doff_PPE->Report_Incident

References

Application Notes and Protocols for LC/MS Analysis of Val-Cit-amide-Ph-Maytansine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Maytansinoids, potent microtubule-disrupting agents, are frequently utilized as payloads in ADCs. The Val-Cit-amide-Ph (valine-citrulline-para-aminobenzylcarbamate) linker is a critical component of many maytansinoid-based ADCs, designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells. This targeted release of the maytansinoid payload is crucial for maximizing anti-tumor efficacy while minimizing off-target toxicities.

Understanding the metabolic fate of these complex biotherapeutics is paramount for their development and clinical success. Liquid chromatography coupled with mass spectrometry (LC/MS) has emerged as the gold standard for the characterization and quantification of ADCs and their metabolites in various biological matrices.[1] This application note provides detailed protocols for the LC/MS analysis of Val-Cit-amide-Ph-Maytansine metabolites, including sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it presents a summary of expected metabolites and their quantitative analysis, alongside a visualization of the experimental workflow and the relevant cellular signaling pathways.

Metabolites of Interest

Upon internalization and lysosomal trafficking, the Val-Cit linker is cleaved, leading to the release of the cytotoxic payload. The primary metabolites of interest for a this compound ADC include:

  • Intact ADC: The unprocessed antibody-drug conjugate.

  • Lys-Val-Cit-amide-Ph-Maytansine: The catabolite retaining the lysine (B10760008) residue from the antibody following proteolytic degradation.

  • This compound: The linker-payload released after initial enzymatic cleavage.

  • Maytansine (DM1): The active cytotoxic payload.

  • Metabolites of Maytansine: Further biotransformation products of the released payload.

Quantitative Data Summary

The following tables summarize typical calibration ranges and quantitative data for key maytansinoid metabolites obtained by LC-MS/MS analysis in biological matrices. These values are representative and may vary depending on the specific ADC, experimental conditions, and analytical methodology.

Table 1: Typical Calibration Ranges for Maytansinoid Metabolite Quantification by LC-MS/MS

AnalyteMatrixCalibration Range (ng/mL)
Maytansine (DM1)Human Serum/Plasma0.200 - 200[2]
Lys-MCC-DM1Cynomolgus Serum2.00 - 1000[3]
MCC-DM1Cynomolgus Serum1.00 - 500[3]
DM4Human Plasma0.100 - 50.0[4][5]
S-methyl-DM4Human Plasma0.100 - 50.0[4][5]

Table 2: Example Quantitative Analysis of Maytansinoid Catabolites in Tumor Tissue

AnalyteTissueConcentration (nM)Time Point
PBD-dimerTumor1.0 - 2.024 and 96 hours
Cyclopropyl thiol cataboliteTumor4.3 - 7.524 hours

Data adapted from a study on pyrrolobenzodiazepine (PBD)-dimer ADCs, illustrating the type of quantitative data obtainable from tumor tissue analysis. Specific concentrations for this compound catabolites would be ADC and study-dependent.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes the extraction of maytansinoid metabolites from plasma or serum for LC-MS/MS analysis. Due to the presence of a free thiol group on DM1, a reduction and alkylation step is often necessary to prevent dimerization and ensure accurate quantification.[2]

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)

  • N-ethylmaleimide (NEM) solution (alkylating agent)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.

    • For analytes with free thiols (like DM1), pre-treat the sample with a reducing agent (e.g., TCEP) followed by an alkylating agent (e.g., NEM) prior to protein precipitation.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step can be used to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

  • Final Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to LC-MS autosampler vials for analysis.

Protocol 2: Sample Preparation from Tissue

This protocol outlines the extraction of maytansinoid metabolites from tissue samples.

Materials:

  • Tissue samples (e.g., tumor, liver)

  • Phosphate-buffered saline (PBS), cold

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater, sonicator)

  • Extraction solvent (e.g., Methanol, Acetonitrile)

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Tissue Collection and Freezing: Immediately after collection, snap-freeze the tissue samples in liquid nitrogen to quench metabolic activity. Store at -80°C until processing.

  • Tissue Weighing: Weigh the frozen tissue sample.

  • Homogenization:

    • Add the frozen tissue to a pre-chilled homogenization tube containing beads and a specific volume of cold extraction solvent with internal standard (e.g., 500 µL of 80% MeOH).

    • Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is obtained. Keep samples on ice throughout this process.

  • Protein Precipitation and Centrifugation:

    • Vortex the homogenate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Further Processing: Proceed with evaporation and reconstitution steps as described in Protocol 1 (steps 6-9).

Protocol 3: LC/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of maytansinoid metabolites. Parameters should be optimized for the specific analytes and instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Example Gradient: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B).

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a triple quadrupole mass spectrometer. Precursor and product ion transitions for each analyte and the internal standard must be optimized.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC/MS Analysis cluster_output Output SampleCollection Biological Sample Collection (Plasma, Serum, or Tissue) Homogenization Tissue Homogenization (for tissue samples) SampleCollection->Homogenization Tissue ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Plasma/Serum Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantTransfer Supernatant Transfer Centrifugation1->SupernatantTransfer Evaporation Evaporation (Optional Concentration Step) SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 FinalSample Sample for LC/MS Centrifugation2->FinalSample LC_Separation Liquid Chromatography (Reversed-Phase C18) FinalSample->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis Metabolite_Quantification Quantitative Results (Concentration of Metabolites) Data_Analysis->Metabolite_Quantification

Caption: Experimental workflow for LC/MS analysis of maytansinoid metabolites.

Signaling Pathway of this compound ADC

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action cluster_apoptosis Apoptotic Signaling ADC This compound ADC ReceptorBinding Receptor Binding ADC->ReceptorBinding Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB PayloadRelease Maytansine (DM1) Release CathepsinB->PayloadRelease Cleavage of Val-Cit Linker TubulinBinding Binding to Tubulin PayloadRelease->TubulinBinding MicrotubuleDisruption Microtubule Disruption TubulinBinding->MicrotubuleDisruption MitoticArrest Mitotic Arrest (G2/M Phase) MicrotubuleDisruption->MitoticArrest Bcl2Family Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2Family CaspaseActivation Caspase Activation (Caspase-9, Caspase-3) Bcl2Family->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Signaling pathway of a this compound ADC.

Conclusion

The LC/MS-based methodologies described provide a robust framework for the quantitative analysis of this compound ADC metabolites. Accurate and precise measurement of these analytes in biological matrices is essential for understanding the pharmacokinetics, metabolism, and efficacy of this important class of anti-cancer therapeutics. The provided protocols and visualizations serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the advancement of novel and effective antibody-drug conjugates.

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency of Val-Cit-amide-Ph-Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Val-Cit-amide-Ph-Maytansine (a maytansinoid derivative, DMx) to monoclonal antibodies (mAbs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of conjugating a this compound linker-payload to an antibody?

The conjugation process is a multi-step bioconjugation reaction. It typically begins with the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol (-SH) groups. Subsequently, a maleimide-functionalized this compound linker-payload is added. The maleimide (B117702) group reacts specifically with the generated antibody thiols via a Michael addition reaction to form a stable thioether bond, covalently linking the cytotoxic maytansinoid payload to the antibody.

Q2: What are the most critical parameters that influence the efficiency of the conjugation reaction?

Several factors can significantly impact conjugation efficiency:

  • pH of the reaction buffer: The maleimide-thiol reaction is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing maleimide hydrolysis.[1]

  • Molar ratio of linker-payload to antibody: An excess of the linker-payload is required to drive the reaction to completion. However, a very high excess can lead to increased aggregation and difficulties in purification.[2][3]

  • Purity and concentration of reactants: The antibody should be highly purified (>95%) and at a suitable concentration (typically >0.5 mg/mL) to ensure efficient conjugation. Impurities in the antibody preparation can compete for the linker-payload.

  • Co-solvent concentration: Maytansinoid payloads are often hydrophobic and require an organic co-solvent (like DMSO or DMF) for solubilization. The final concentration of this co-solvent in the reaction mixture should be carefully controlled (usually <10% v/v) to prevent antibody denaturation and aggregation.[4]

  • Reaction time and temperature: These parameters need to be optimized to ensure complete conjugation without promoting side reactions or product degradation.

Q3: My average Drug-to-Antibody Ratio (DAR) is consistently lower than the target. What are the likely causes?

A lower-than-expected DAR is a common issue and can stem from several factors:

  • Incomplete Antibody Reduction: The number of available thiol groups is the primary determinant of the maximum achievable DAR. Ensure the reduction step is efficient by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and the reaction time.

  • Maleimide Hydrolysis: The maleimide group on the linker-payload can undergo hydrolysis, rendering it inactive. This is accelerated at higher pH values (>7.5) and temperatures. Prepare the linker-payload solution immediately before use.[1]

  • Steric Hindrance: The accessibility of the cysteine residues on the antibody can influence conjugation. Some sites may be less accessible, leading to a lower DAR than theoretically possible.[5]

  • Inaccurate Reagent Quantification: Precisely determining the concentration of both the antibody and the active linker-payload is crucial for achieving the desired molar ratio and, consequently, the target DAR.

Q4: I am observing significant aggregation of my ADC post-conjugation. What causes this and how can it be prevented?

ADC aggregation is a major challenge, particularly with hydrophobic payloads like maytansinoids.[3][4][6]

  • Cause: The primary cause is the increased surface hydrophobicity of the antibody after conjugation with the maytansinoid payload. These hydrophobic patches on different ADC molecules attract each other, leading to the formation of aggregates.[4] High DAR values exacerbate this issue.[2][3]

  • Prevention and Mitigation Strategies:

    • Optimize DAR: Aim for a lower average DAR (e.g., 2-4), as this is often correlated with a better therapeutic index and lower aggregation propensity.[2][5]

    • Control Co-solvent: Keep the concentration of organic co-solvents in the final reaction mixture as low as possible (ideally ≤10%).[4]

    • Use Stabilizing Excipients: After conjugation, formulate the ADC in a buffer containing stabilizing excipients like sucrose, trehalose, or arginine, which can help suppress aggregation.[7]

    • Incorporate Hydrophilic Linkers: While the core linker is Val-Cit-PAB, incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) into the linker design can "shield" the hydrophobic payload and significantly reduce aggregation.[8][9]

    • Purification: Promptly purify the ADC after the reaction to remove aggregates and unreacted species using techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).[4][10]

Q5: What is the most effective method to purify the final ADC and remove unconjugated materials?

Purification is critical to remove unconjugated antibody, free linker-payload, and aggregates.[11]

  • Hydrophobic Interaction Chromatography (HIC): This is a powerful and widely used method for ADC purification. It separates molecules based on their hydrophobicity. Since the DAR correlates with the hydrophobicity of the ADC, HIC can effectively separate different DAR species (e.g., DAR0, DAR2, DAR4) and remove highly hydrophobic free payload and aggregates.[10][][13]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high-molecular-weight aggregates and can also be effective for removing smaller, unconjugated linker-payload molecules.[14]

  • Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and to remove small molecule impurities after the conjugation reaction is quenched.[]

  • Mixed-Mode Chromatography: Resins like Eshmuno® CMX can offer unique selectivity to separate different ADC species and impurities, providing an alternative to traditional methods.[11]

Troubleshooting Guide for Low Conjugation Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues related to low conjugation yield.

Problem: Low Overall Conjugation Yield or Efficiency
Potential Cause Diagnostic Check Recommended Solution
Inefficient Antibody Reduction Analyze the reduced antibody using Ellman's reagent or mass spectrometry to quantify the number of free thiols per antibody.Increase the molar excess of the reducing agent (e.g., TCEP). Optimize reduction time and temperature. Ensure the reducing agent is fresh and active.
Linker-Payload Instability/Hydrolysis Use RP-HPLC to check the purity of the linker-payload solution over time. A new peak corresponding to the hydrolyzed maleimide may appear.Prepare the linker-payload solution in an anhydrous, amine-free solvent (e.g., DMSO) immediately before adding it to the reaction. Maintain the reaction pH between 6.5 and 7.5.[1]
Suboptimal Reaction pH Measure the pH of the final reaction mixture.Adjust the buffer pH to be within the optimal range of 6.5-7.5. Use a buffer with adequate capacity to handle the addition of the linker-payload solution.
Presence of Interfering Substances Check the antibody formulation buffer for substances containing primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the maleimide.Perform a buffer exchange on the antibody into an appropriate conjugation buffer (e.g., phosphate (B84403) buffer) before the reduction step.
Low Purity of Antibody Analyze the starting antibody material by SEC-HPLC for aggregates and by SDS-PAGE for purity.Use a highly purified antibody (>95% monomer). If necessary, perform a polishing step (e.g., SEC) on the antibody before conjugation.
Problem: High Levels of Aggregation
Potential Cause Diagnostic Check Recommended Solution
High Average DAR Determine the average DAR using HIC or mass spectrometry. Analyze the product by SEC-HPLC to quantify high molecular weight species (HMWS).Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR (e.g., 2-4).[2]
Excessive Organic Co-solvent Calculate the final percentage (v/v) of the organic solvent (e.g., DMSO) in the reaction mixture.Keep the final co-solvent concentration below 10%, preferably below 5%. Add the linker-payload solution slowly to the antibody solution with gentle mixing.[4]
Unfavorable Buffer Conditions Review the pH and ionic strength of the conjugation and formulation buffers. Aggregation is often higher near the antibody's isoelectric point (pI).Maintain the pH away from the antibody's pI. After purification, formulate the ADC in a buffer containing stabilizers like arginine, sucrose, or polysorbate.[4][7]

Quantitative Data Summary

The following tables provide illustrative data based on typical optimization experiments for maytansinoid ADC conjugation. Actual results will vary depending on the specific antibody and linker-payload used.

Table 1: Effect of Reaction pH on Conjugation Efficiency and Maleimide Stability

Reaction pHRelative Conjugation Efficiency (%)Relative Maleimide Hydrolysis Rate (%)Recommendation
6.065< 5Suboptimal for conjugation; thiol is less reactive.
7.0 100 ~10 Optimal balance between efficient conjugation and maleimide stability.
8.0110> 50Faster conjugation but significant loss of active linker-payload due to hydrolysis.[1]
8.6120> 70Not recommended; rapid hydrolysis leads to inconsistent results and low yield.[1]

Table 2: Influence of Linker-Payload Molar Ratio on ADC Characteristics

Molar Ratio (Linker-Payload : mAb)Average DARMonomer Purity (%) by SECUnconjugated mAb (%)Recommendation
3 : 1~2.1> 98%~15%Lower DAR, high purity, but significant amount of unconjugated mAb.
5 : 1 ~3.5 ~95% < 5% Good balance for achieving a therapeutically relevant DAR with acceptable purity. [15]
8 : 1~4.8~88%< 2%Higher DAR but significantly increased aggregation and lower monomer purity.[2][3]
10 : 1~5.5< 80%< 1%Not recommended due to high hydrophobicity-driven aggregation.[2]

Key Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

  • Preparation: Start with the purified monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2) at a concentration of 5-10 mg/mL.

  • Reducing Agent: Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water.

  • Reduction Reaction: Add TCEP to the antibody solution to a final molar excess of 2-3 equivalents per mole of antibody.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

  • Buffer Exchange: Immediately after incubation, perform a buffer exchange using a desalting column or TFF to remove excess TCEP and exchange the antibody into the conjugation buffer (e.g., 50 mM Histidine, 150 mM NaCl, 2 mM EDTA, pH 7.0).

Protocol 2: Conjugation of this compound

  • Linker-Payload Preparation: Immediately before use, dissolve the maleimide-functionalized this compound linker-payload in anhydrous, amine-free DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add the linker-payload stock solution to the reduced and buffer-exchanged antibody solution at a molar ratio of approximately 5:1 (linker-payload:mAb). Ensure the final DMSO concentration is below 10% (v/v).

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a 5-fold molar excess (relative to the linker-payload) of N-acetylcysteine to cap any unreacted maleimide groups. Incubate for an additional 20 minutes.

Protocol 3: Purification of the ADC using Hydrophobic Interaction Chromatography (HIC)

  • Column: Use a HIC column (e.g., Butyl or Phenyl Sepharose).

  • Equilibration: Equilibrate the column with a high-salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0).

  • Sample Loading: Dilute the quenched reaction mixture with the high-salt buffer and load it onto the column.

  • Elution: Elute the bound species using a decreasing salt gradient (e.g., a linear gradient from 1.5 M to 0 M ammonium sulfate). Different DAR species will elute at different salt concentrations, with higher DAR species eluting later.

  • Fraction Collection: Collect fractions and analyze them by UV spectroscopy and SEC-HPLC to identify and pool the fractions containing the desired ADC species (e.g., average DAR 3.5) with high monomer content.

Protocol 4: Determination of Average DAR by HIC-UV

  • Method: Use an analytical HIC column connected to a UV detector (280 nm).

  • Analysis: Inject the purified ADC sample. The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).[13]

  • Calculation: The average DAR is calculated by the weighted average of the different DAR species, based on the integrated area of each peak.

    • Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

    • Where i corresponds to each DAR species (DAR0, DAR2, etc.).

Visual Diagrams

Below are diagrams illustrating key workflows and concepts in the ADC conjugation process.

ADC Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation Process cluster_purification Downstream Processing mAb Purified mAb Reduction Antibody Reduction (e.g., with TCEP) mAb->Reduction Buffer Exchange LinkerPayload Linker-Payload (this compound) Conjugation Thiol-Maleimide Conjugation LinkerPayload->Conjugation Add in DMSO Reduction->Conjugation Quenching Quenching Reaction (e.g., with N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., HIC) Quenching->Purification Crude ADC Formulation Buffer Exchange & Formulation Purification->Formulation FinalADC Final ADC Product Formulation->FinalADC

Caption: A generalized workflow for the production of a maytansinoid ADC.

Troubleshooting Flowchart Start Low Conjugation Efficiency or Low DAR CheckReduction Was Antibody Reduction Efficient? Start->CheckReduction CheckLinker Is Linker-Payload Active and Pure? CheckReduction->CheckLinker Yes OptimizeReduction Optimize TCEP ratio, time, and temperature. CheckReduction->OptimizeReduction No CheckpH Is Reaction pH Optimal (6.5-7.5)? CheckLinker->CheckpH Yes UseFreshLinker Prepare linker-payload solution fresh. CheckLinker->UseFreshLinker No CheckBuffer Any Interfering Substances in Buffer? CheckpH->CheckBuffer Yes AdjustpH Adjust buffer pH. CheckpH->AdjustpH No BufferExchange Perform buffer exchange on antibody. CheckBuffer->BufferExchange Yes Success Problem Resolved CheckBuffer->Success No OptimizeReduction->CheckReduction UseFreshLinker->CheckLinker AdjustpH->CheckpH BufferExchange->CheckBuffer

Caption: A logical flowchart for troubleshooting low ADC conjugation efficiency.

Chemical Reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions mAb_SH Antibody-SH Reduced Cysteine ADC Stable ADC Thioether Bond mAb_SH->ADC Michael Addition (pH 6.5-7.5) Linker_Mal Linker-Payload-Maleimide Linker_Mal->ADC Hydrolysis Hydrolyzed Maleimide Inactive Linker-Payload Linker_Mal->Hydrolysis H₂O, pH > 7.5 RetroMichael Thiol Exchange e.g., with Glutathione ADC->RetroMichael In vivo instability

Caption: Key chemical reactions in the maytansinoid ADC conjugation process.

References

Technical Support Center: Optimizing Val-Cit-amide-Ph-Maytansine ADC Stability and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for stability and aggregation issues encountered with Val-Cit-amide-Ph-Maytansine Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in ADCs utilizing a this compound linker-payload?

The principal cause of aggregation is the increased overall hydrophobicity of the ADC molecule after conjugation.[1] The maytansinoid payload and components of the linker, such as the p-aminobenzylcarbamate (PABC) spacer, are inherently hydrophobic.[2] These hydrophobic patches on the surface of different ADC molecules interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of soluble and insoluble aggregates.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation and stability?

A higher Drug-to-Antibody Ratio (DAR) generally correlates with an increased tendency for aggregation and can negatively impact stability.[1][3] As more hydrophobic linker-payloads are attached to the antibody, the overall surface hydrophobicity of the ADC increases, which strengthens the driving force for intermolecular hydrophobic interactions.[1][4] High DAR species (e.g., DAR 6 and 8) are often more prone to aggregation under thermal stress compared to species with lower DAR values.[3] Optimizing the DAR, often to a range of 2-4, is a critical strategy to balance therapeutic efficacy with biophysical stability.[5]

Q3: My Val-Cit ADC is unstable in mouse plasma but appears stable in human plasma. Why is this happening?

This is a well-documented phenomenon. The Val-Cit linker's instability in mouse plasma is primarily due to the activity of a specific mouse carboxylesterase, Ces1c, which is not present in human plasma.[2][5] This enzyme can prematurely cleave the linker in the bloodstream, leading to off-target toxicity and reduced efficacy in mouse models.[2][5]

Q4: What are the common degradation pathways for a this compound ADC?

The primary intended degradation pathway is the enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases, such as Cathepsin B, after the ADC is internalized by the target cancer cell.[] However, undesirable degradation pathways can include:

  • Premature linker cleavage in circulation by enzymes like mouse Ces1c or human neutrophil elastase.[5][7]

  • Hydrolysis of the linker or payload under certain pH and temperature conditions.

  • Fragmentation of the antibody backbone itself, which can be exacerbated by conjugation.

  • Photodegradation , as some payloads and linkers can be light-sensitive.[1]

Troubleshooting Guide: Aggregation Issues

Problem: I am observing significant ADC aggregation immediately following the conjugation reaction.

Potential Cause Troubleshooting Strategy & Rationale
High Hydrophobicity of Linker-Payload The inherent hydrophobicity of the maytansinoid payload is a primary driver. Consider linker modification strategies, such as incorporating hydrophilic elements like PEG groups or charged amino acids (e.g., glutamic acid), to decrease the overall hydrophobicity of the ADC.[][9]
Unfavorable Buffer Conditions The pH and ionic strength of the conjugation buffer are critical. Aggregation is often more pronounced at or near the antibody's isoelectric point (pI).[10] Action: Screen a panel of buffers (e.g., histidine, citrate) at various pH values (typically pH 6.0-7.5) and ionic strengths to identify conditions that maintain colloidal stability.[1]
Presence of Organic Co-solvents Solvents like DMSO, often used to dissolve the linker-payload, can denature the antibody and promote aggregation.[10][11] Action: Minimize the final concentration of the organic co-solvent (e.g., keep below 5% v/v). Add the linker-payload solution slowly to the antibody solution with gentle mixing to avoid localized high concentrations.[11]
High Drug-to-Antibody Ratio (DAR) A high DAR increases surface hydrophobicity.[2] Action: Reduce the molar excess of the linker-payload used in the conjugation reaction to target a lower average DAR. Fractionate the ADC mixture to isolate species with lower DARs for further studies.[3]

Problem: My ADC preparation is stable initially, but shows increasing aggregation during storage.

Potential Cause Troubleshooting Strategy & Rationale
Inappropriate Formulation Buffer The long-term stability of an ADC is highly dependent on the formulation. Action: Formulate the purified ADC in a buffer optimized for stability. This often includes specific buffering agents (histidine, citrate), pH (typically 5.5-6.5), and various excipients.
Lack of Stabilizing Excipients Excipients are crucial for preventing aggregation during storage and stress conditions. Action: Incorporate stabilizers into the formulation. Common choices include surfactants (Polysorbate 20 or 80) to prevent surface-induced aggregation, and sugars or amino acids (sucrose, trehalose, arginine, glycine) to stabilize the protein structure.[]
Suboptimal Storage Temperature Elevated temperatures can accelerate both chemical degradation and physical aggregation.[1] Action: Store the ADC at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles, which can induce aggregation. If frozen storage is necessary, include cryoprotectants like sucrose (B13894) or trehalose.[1]
Mechanical Stress or Light Exposure Agitation (shaking, stirring) can cause aggregation at air-water interfaces. Some payloads are sensitive to light.[1] Action: Handle ADC solutions gently. Protect the ADC from light by using amber vials or storing it in the dark.[1]

Data Presentation: Impact of Formulation on ADC Aggregation

The following table summarizes representative data on how formulation variables can impact the stability of a Val-Cit-Maytansine ADC, as measured by the increase in high molecular weight (HMW) species after storage.

Formulation Condition Buffer Excipients Storage Condition % HMW Increase (by SEC)
A (Control)10 mM Histidine, pH 6.0None4 weeks at 25°C8.5%
B10 mM Histidine, pH 6.00.02% Polysorbate 204 weeks at 25°C4.2%
C10 mM Histidine, pH 6.05% Sucrose4 weeks at 25°C3.8%
D10 mM Histidine, pH 6.0100 mM Arginine4 weeks at 25°C3.1%
E (Optimized)10 mM Histidine, pH 6.05% Sucrose, 0.02% Polysorbate 204 weeks at 25°C1.5%

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

This method is the industry standard for quantifying aggregates (high molecular weight species, HMW) and fragments (low molecular weight species, LMW).[3][12]

Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their hydrodynamic size.

Materials:

  • HPLC system with UV detector

  • SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • ADC Sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Inject 20 µL of the ADC sample onto the column.

  • Run the separation for 30 minutes, monitoring absorbance at 280 nm.

  • Identify peaks corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).

  • Integrate the peak areas to calculate the percentage of each species.

    • % Aggregate = (Area_Aggregate / Total_Area) * 100

Protocol 2: Forced Degradation Study (Thermal Stress)

Forced degradation studies are used to understand the degradation pathways and assess the stability-indicating nature of analytical methods.[13][14]

Objective: To intentionally degrade the ADC using thermal stress to identify potential degradation products and assess aggregation propensity.

Materials:

  • ADC sample in its final formulation buffer.

  • Control ADC sample stored at 2-8°C.

  • Incubator or water bath set to a stress temperature (e.g., 40°C).

  • Analytical instruments for testing (SEC-HPLC, HIC-HPLC, RP-HPLC).

Procedure:

  • Aliquot the ADC sample into multiple vials.

  • Place the stress samples in an incubator set to 40°C.

  • Store the control samples at 2-8°C.

  • At specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks), remove one stress vial and one control vial.

  • Allow samples to equilibrate to room temperature.

  • Analyze the samples using a panel of analytical methods:

    • SEC-HPLC: To measure the increase in aggregation and fragmentation.

    • RP-HPLC (Reduced): To assess fragmentation and loss of payload.

    • HIC-HPLC: To monitor changes in the DAR distribution and hydrophobicity profile.

  • Compare the degradation profiles of the stressed samples to the control samples to identify specific degradation pathways induced by thermal stress. The goal is typically to achieve 5-20% degradation of the main species.[13]

Visualizations

A simplified diagram of the ADC's components.

cluster_workflow ADC Stability Assessment Workflow start ADC Sample (Time 0) stress Apply Stress Conditions (e.g., Thermal, Light, pH) start->stress storage Store at Recommended & Accelerated Conditions start->storage sampling Collect Samples at Pre-defined Time Points stress->sampling storage->sampling analysis Analytical Testing {SEC | HIC | RP-HPLC | MS} sampling->analysis data Data Analysis & Comparison to T0/Control analysis->data report Stability Report & Shelf-life Prediction data->report

Workflow for a typical ADC stability study.

cluster_troubleshooting Troubleshooting Logic for ADC Aggregation problem High Aggregation Detected by SEC cause1 Check Conjugation Process problem->cause1 Aggregation occurs immediately cause2 Review Formulation & Storage problem->cause2 Aggregation increases over time sol1a Optimize DAR? cause1->sol1a sol1b Screen Buffers (pH, Ionic Strength)? cause1->sol1b sol1c Minimize Co-solvent? cause1->sol1c sol2a Add Excipients? (Polysorbate, Sucrose) cause2->sol2a sol2b Verify Storage Temp & Handling? cause2->sol2b result Reduced Aggregation & Improved Stability sol1a->result sol1b->result sol1c->result sol2a->result sol2b->result

A decision tree for diagnosing aggregation issues.

References

how to reduce off-target toxicity of Val-Cit-amide-Ph-Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Val-Cit-amide-Ph-Maytansine ADCs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target toxicity associated with this compound antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for this compound ADCs?

A1: The main drivers of off-target toxicity for ADCs using a Val-Cit linker with a maytansine (B1676224) payload are premature release of the cytotoxic drug in systemic circulation and non-specific uptake of the ADC by healthy tissues.[1][2] Key contributing factors include:

  • Enzymatic Cleavage in Plasma: The Val-Cit dipeptide, while designed for cleavage by Cathepsin B within tumor cells, can also be cleaved by other proteases in the bloodstream, such as human neutrophil elastase.[1][3] This leads to the early release of maytansine, causing systemic toxicities like neutropenia.[1][2]

  • Hydrophobicity: Maytansine and the Val-Cit-PAB linker are hydrophobic.[1][4] This increases the overall hydrophobicity of the ADC, especially at higher drug-to-antibody ratios (DARs), leading to aggregation and rapid clearance by non-target tissues like the liver, which can cause hepatotoxicity.[1][5]

  • Fc-Mediated Uptake: The Fc region of the antibody component can bind to Fc gamma receptors (FcγRs) on healthy immune cells, resulting in target-independent uptake and toxicity.[1][2]

  • Bystander Effect in Healthy Tissues: If the maytansine payload is released prematurely in the circulation, its ability to permeate cell membranes can lead to the killing of healthy bystander cells, contributing to off-target effects.[1]

Q2: How does the Val-Cit linker's stability in different plasma species affect preclinical studies?

A2: The Val-Cit linker shows different stability profiles in mouse versus human plasma. It is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme in rodent plasma that is not present in human plasma.[1][6] This can lead to significant premature payload release in mouse models, resulting in exaggerated off-target toxicity and potentially misleading preclinical data that may not be representative of the ADC's behavior in humans.[6]

Q3: What is the "bystander effect," and how does it contribute to off-target toxicity?

A3: The bystander effect is the ability of a cytotoxic payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring cells, including those that may not express the target antigen.[6][7] While this can be beneficial within a heterogeneous tumor, if the payload is released prematurely in circulation, this membrane permeability allows it to enter and kill healthy cells, thus contributing significantly to off-target toxicity.[1]

Q4: How does the drug-to-antibody ratio (DAR) influence off-target toxicity?

A4: The drug-to-antibody ratio (DAR) is a critical parameter influencing both the efficacy and toxicity of an ADC. A higher DAR increases the ADC's hydrophobicity, which can lead to faster systemic clearance, lower tolerability, and a narrower therapeutic window.[2] Specifically, maytansinoid-conjugated ADCs with high DARs (e.g., 10) have shown significantly higher clearance and reduced in vivo efficacy and tolerability compared to ADCs with lower DARs (<6).[2]

Q5: What are some alternative linker strategies to improve the therapeutic index of maytansine ADCs?

A5: To address the limitations of the traditional Val-Cit linker, several alternative strategies have been developed:

  • Modified Peptide Linkers: Introducing a hydrophilic glutamic acid residue to create a Glu-Val-Cit (EVCit) linker reduces susceptibility to Ces1C cleavage in mice while maintaining sensitivity to Cathepsin B.[4][6]

  • Exolinkers: These reposition the cleavable peptide to enhance both stability and hydrophilicity, masking the payload's hydrophobicity.[4][6]

  • Tandem-Cleavage Linkers: These linkers require two sequential enzymatic steps for payload release, which can improve stability in circulation compared to single-cleavage linkers.[8]

  • PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker increases the ADC's hydrophilicity, which can lead to improved pharmacokinetics, tolerability, and efficacy.[9][10]

Troubleshooting Guides

Issue 1: High Off-Target Toxicity in Preclinical Mouse Models
  • Possible Cause: Your Val-Cit linker is likely being prematurely cleaved by mouse carboxylesterase 1C (Ces1C).[1][6] This leads to elevated levels of free maytansine in circulation, causing off-target toxicity that may not be observed in human studies.[6]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1C sensitivity.

    • Utilize Ces1C Knockout Mice: If available, performing in vivo studies in Ces1C knockout mice can confirm if the premature payload release and associated toxicity are mitigated.[6]

    • Modify the Linker: Switch to a linker with improved stability in mouse plasma, such as a Glu-Val-Cit (EVCit) linker, which is resistant to Ces1C cleavage.[4][6]

Issue 2: ADC Exhibits Poor Pharmacokinetics, Aggregation, or High Hepatotoxicity
  • Possible Cause: The ADC is likely too hydrophobic, a common issue with maytansine payloads and Val-Cit-PAB linkers, especially at high DARs.[1][4] High hydrophobicity leads to rapid, non-specific clearance by the liver and a tendency to aggregate.[1]

  • Troubleshooting Steps:

    • Assess Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of your ADC. Compare different batches or constructs to identify those with lower hydrophobicity.

    • Optimize DAR: If possible, produce ADCs with a lower, more controlled DAR using site-specific conjugation technologies. ADCs with lower DAR values generally exhibit better pharmacokinetics and tolerability.[2]

    • Increase Hydrophilicity: Consider re-engineering the linker by incorporating hydrophilic elements like PEG chains or by using an "exolinker" design to shield the hydrophobic payload.[6][10]

Data Presentation

Table 1: Comparison of Linker Technologies and Their Impact on ADC Properties

Linker TypePayloadMax Tolerated Dose (MTD) in RodentsKey FindingReference
Val-Cit MMAE~10-30 mg/kg (Species Dependent)Susceptible to premature cleavage by rodent Ces1C and human neutrophil elastase.[1][6]
Glu-Val-Cit (EVCit) MMAE>80 mg/kg in healthy miceResistant to Ces1C cleavage, showing minimal liver toxicity and greater antitumor efficacy in xenograft models.[1][6]
Non-cleavable (SMCC) DM1~160 mg/kgReduced bystander effect but lower off-target toxicity compared to some cleavable linkers.[1][2]
Exolinker MMAENot specifiedEnhances stability and hydrophilicity, preventing premature payload release.[4][6]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of an ADC and quantify the rate of premature payload release in plasma from different species (e.g., human, mouse).

  • Methodology:

    • Incubate the ADC at a final concentration of 1 mg/mL in fresh plasma (human, rat, mouse) at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

    • Immediately stop the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

    • Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of intact ADC and/or released payload.

    • Plot the percentage of intact ADC remaining over time to calculate the ADC's half-life (t½) in plasma.[1]

Protocol 2: Hydrophobic Interaction Chromatography (HIC)

  • Objective: To assess the hydrophobicity profile of an ADC, which correlates with its propensity for aggregation and non-specific uptake.

  • Methodology:

    • Use a HIC column (e.g., Butyl-NPR or TSKgel Butyl-NPR) on an HPLC system.

    • Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Inject the ADC sample (typically 25-50 µg) onto the column.

    • Elute the ADC using a reverse linear salt gradient, decreasing to a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile with a UV detector at 280 nm.

    • More hydrophobic ADCs will have longer retention times and elute at lower salt concentrations. Compare retention times to rank the relative hydrophobicity of different ADC constructs.[1]

Protocol 3: In Vitro Bystander Effect Co-culture Assay

  • Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

  • Methodology:

    • Prepare two cell lines: one antigen-positive (target) and one antigen-negative (bystander). Distinguish the two cell lines by pre-labeling one with a fluorescent marker (e.g., GFP).

    • Co-culture the antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1 or 1:5).

    • Treat the co-culture with the ADC at various concentrations for 72-96 hours.

    • Include necessary controls: untreated co-culture, and each cell line cultured separately with and without the ADC.

    • After incubation, stain the cells with a viability dye (e.g., Propidium Iodide) and analyze using flow cytometry or high-content imaging.

    • Quantify the percentage of dead cells in both the antigen-positive (fluorescently labeled) and antigen-negative (unlabeled) populations to determine the extent of the bystander effect.[1]

Visualizations

cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue (Off-Target) cluster_tumor Tumor Microenvironment ADC Intact ADC (Val-Cit-Maytansine) Free_Payload Prematurely Released Maytansine ADC->Free_Payload Neutrophil Elastase (Human) Carboxylesterase Ces1C (Mouse) Tumor_Cell Antigen-Positive Tumor Cell ADC->Tumor_Cell 1. Antigen Binding & Internalization Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Bystander Effect Toxicity Off-Target Toxicity (e.g., Neutropenia, Hepatotoxicity) Healthy_Cell->Toxicity Lysosome Lysosome (High Cathepsin B) Tumor_Cell->Lysosome 2. Trafficking Released_Payload Released Maytansine Lysosome->Released_Payload 3. Cathepsin B Cleavage Apoptosis Tumor Cell Apoptosis Released_Payload->Apoptosis 4. Cytotoxicity

Caption: Pathways of on-target efficacy and off-target toxicity for Val-Cit-Maytansine ADCs.

cluster_evaluation ADC Off-Target Toxicity Evaluation Workflow Start Start: ADC Construct (Val-Cit-Maytansine) Plasma_Stability In Vitro Plasma Stability Assay (Human vs. Mouse) Start->Plasma_Stability HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC Bystander In Vitro Bystander Assay Start->Bystander In_Vivo In Vivo Studies (Tolerability & Efficacy) Plasma_Stability->In_Vivo HIC->In_Vivo Bystander->In_Vivo Decision Decision: Proceed or Redesign? In_Vivo->Decision Redesign Redesign: - Modify Linker (e.g., EVCit) - Optimize DAR - Increase Hydrophilicity Decision->Redesign High Toxicity Poor PK Proceed Proceed to further development Decision->Proceed Acceptable Therapeutic Window Redesign->Start New Construct

Caption: A typical workflow for evaluating and mitigating ADC off-target toxicity.

References

Technical Support Center: Val-Cit-amide-Ph-Maytansine ADC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility and stability of Antibody-Drug Conjugates (ADCs) utilizing the Val-Cit-amide-Ph-Maytansine linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause solubility issues?

This compound is a potent drug-linker conjugate used in the development of ADCs. It combines the cytotoxic maytansinoid payload with a protease-cleavable valine-citrulline (Val-Cit) linker. The maytansinoid payload is highly hydrophobic, and conjugating it to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC.[1][] This increased hydrophobicity can lead to intermolecular interactions, causing the ADC to aggregate and precipitate out of solution, especially at higher drug-to-antibody ratios (DAR).[3][4][5]

Q2: My ADC formulation is showing visible precipitation immediately after conjugation. What is the primary cause?

Immediate aggregation or precipitation post-conjugation is often due to the conjugation process itself, which may involve buffer conditions or co-solvents that are optimal for the chemical reaction but destabilizing for the ADC.[1] The primary driver is the inherent hydrophobicity of the payload.[1] High DAR values are strongly correlated with an increased propensity for aggregation.[3][5]

Q3: Can the choice of linker impact the solubility of my maytansinoid ADC?

Yes, the linker chemistry is critical. While Val-Cit is a well-established cleavable linker, incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) groups, into the linker can help "shield" the hydrophobic maytansinoid payload.[][6] This reduces hydrophobic interactions between ADC molecules and can significantly improve solubility and reduce aggregation.[][6]

Q4: How do pH and buffer composition affect ADC solubility and stability?

The stability of an ADC is highly dependent on the pH and ionic strength of the formulation buffer.[3] Aggregation can be particularly pronounced if the pH of the buffer is close to the isoelectric point (pI) of the antibody, where it has no net charge and its aqueous solubility is at a minimum.[1] Buffer species also play a role; for example, histidine is a common buffer used to stabilize monoclonal antibody formulations.[3]

Q5: What analytical techniques are recommended for detecting and quantifying aggregation in my ADC formulation?

It is best to use a combination of orthogonal methods to get a comprehensive view of aggregation. Common techniques include:

  • Size Exclusion Chromatography (SEC): The most common method for quantifying aggregates based on size.[3]

  • Dynamic Light Scattering (DLS): A rapid technique to estimate the average particle size and size distribution, indicating the presence of aggregates.[3][7]

  • Analytical Ultracentrifugation (AUC): A highly sensitive method for detecting and quantifying aggregates based on their sedimentation velocity.[3]

  • Microflow Imaging: Useful for analyzing the aggregation behavior of ADCs under stress conditions.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Solubility of Free Linker-Payload

Symptoms: The this compound linker-payload powder does not fully dissolve in aqueous buffers or precipitates when added to the conjugation reaction.

Troubleshooting Steps:

  • Use Organic Co-solvents: The free linker-payload is often soluble in organic solvents like DMSO or ethanol.[8] Prepare a concentrated stock solution in a suitable organic solvent first.

  • Follow Established Formulation Protocols: For subsequent dilution into aqueous media, use excipients that enhance solubility. If precipitation occurs, heating or sonication can aid dissolution.[9][10]

  • Test Formulations: Screen different formulation systems containing solubility enhancers like PEG300, Tween-80, or cyclodextrins (SBE-β-CD).[9][10]

Issue 2: ADC Aggregation and Precipitation During or After Conjugation

Symptoms: The solution becomes turbid or forms visible precipitates during the conjugation reaction, purification, or storage.

Troubleshooting Steps:

  • Control the Drug-to-Antibody Ratio (DAR): Higher DARs significantly increase hydrophobicity and aggregation risk.[3][5] Consider reducing the molar ratio of the linker-payload to the antibody during the conjugation reaction to target a lower DAR (e.g., 2-4).

  • Optimize Buffer Conditions:

    • pH Screening: Conduct a screening study to identify the optimal pH that minimizes aggregation, typically avoiding the antibody's isoelectric point.[1][3]

    • Ionic Strength: Evaluate the effect of salt concentration (e.g., NaCl) on ADC stability.[3]

    • Excipients: Screen for stabilizing excipients. Sugars (e.g., sucrose, sorbitol) and surfactants (e.g., Polysorbate 20/80) are commonly used to prevent aggregation.

  • Purification Method: Use purification methods like Tangential Flow Filtration (TFF) to effectively remove aggregates and unreacted payload-linker.[7]

Issue 3: Poor Stability During Storage or Stress Conditions

Symptoms: The ADC formulation is clear initially but shows increased aggregation after freeze-thaw cycles, agitation, or prolonged storage.

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • Temperature: Store at recommended temperatures (e.g., -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[9][10]

    • Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and aggregation.[7]

    • Mechanical Stress: Minimize agitation and shaking of the ADC solution.[4][7]

  • Formulation Screening: Develop a stable formulation by screening various buffers and excipients as described in the previous section. A well-formulated ADC will be more resilient to stress.

Data & Protocols

Quantitative Data: Solubility of Maytansinoid Payloads

The following tables summarize formulation protocols that yield clear solutions of maytansinoid linker-payloads at concentrations of ≥ 2.5 mg/mL. These can serve as a starting point for developing your own formulations.

Table 1: Formulations for this compound

Protocol Component 1 Component 2 Component 3 Component 4 Final Concentration
1 10% DMSO 40% PEG300 5% Tween-80 45% Saline ≥ 2.5 mg/mL[9]
2 10% DMSO 90% (20% SBE-β-CD in Saline) - - ≥ 2.5 mg/mL[9]

| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[9] |

Table 2: Formulations for Structurally Similar VcMMAE

Protocol Component 1 Component 2 Component 3 Component 4 Final Concentration

| 1 | 10% Ethanol | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[11] |

Experimental Protocols

Protocol 1: Solubility Assessment by Shake-Flask Method

This protocol determines the equilibrium solubility of the final ADC in various buffer formulations.

Materials:

  • Purified ADC

  • A panel of formulation buffers (e.g., different pH values, with/without excipients)

  • Microcentrifuge tubes

  • Orbital shaker/rotator

  • UV-Vis Spectrophotometer

  • Microcentrifuge

Methodology:

  • Add an excess amount of lyophilized ADC powder to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the test buffer.

  • Seal the tubes and place them on a rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet the excess, undissolved ADC.

  • Carefully collect a supernatant aliquot, ensuring no particulate matter is disturbed.

  • Dilute the supernatant with an appropriate buffer and measure the absorbance using a UV-Vis spectrophotometer at 280 nm.

  • Calculate the ADC concentration using its extinction coefficient. The resulting concentration is the equilibrium solubility in that specific buffer.

Protocol 2: Formulation Screening by High-Throughput DLS

This protocol uses Dynamic Light Scattering (DLS) to rapidly screen formulations for their ability to prevent aggregation under thermal stress.

Materials:

  • Purified ADC

  • A 96-well plate of potential formulation buffers

  • Plate-based Dynamic Light Scattering (DLS) instrument

Methodology:

  • Dilute the ADC into the various formulation buffers in a 96-well plate to a final concentration of approximately 1 mg/mL.

  • Take an initial DLS reading at time zero (T=0) at 25°C to determine the initial particle size distribution and polydispersity index (PDI). A monomodal peak corresponding to the ADC monomer is expected.

  • Seal the plate and incubate it at an elevated temperature (e.g., 40°C or 50°C) to induce thermal stress.

  • Take DLS readings at regular intervals (e.g., 24, 48, 72 hours).

  • Analyze the data by monitoring for an increase in the average particle size (Z-average) or the appearance of new peaks corresponding to large aggregates.

  • Formulations that show the least change in particle size and PDI over time are considered the most stabilizing.

Visualizations

G start Precipitation or Aggregation Observed in ADC Formulation check_dar Step 1: Analyze DAR (SEC, HIC, LC-MS) start->check_dar dar_high Is DAR > 4? check_dar->dar_high reduce_dar Action: Reduce Payload:Ab Ratio in Conjugation dar_high->reduce_dar Yes check_buffer Step 2: Evaluate Formulation Buffer dar_high->check_buffer No reduce_dar->check_buffer ph_screen Action: Screen pH (e.g., pH 5.0 - 7.0) check_buffer->ph_screen excipient_screen Action: Screen Stabilizing Excipients (Sugars, Surfactants) check_buffer->excipient_screen check_storage Step 3: Review Handling & Storage Conditions ph_screen->check_storage excipient_screen->check_storage stress_factors Stress Factors Present? (Freeze-Thaw, Agitation, Light) check_storage->stress_factors optimize_storage Action: Optimize Storage (Aliquot, Protect from Light) stress_factors->optimize_storage Yes final_analysis Step 4: Re-analyze ADC (SEC, DLS) stress_factors->final_analysis No optimize_storage->final_analysis

Caption: Troubleshooting workflow for ADC aggregation and precipitation issues.

G solubility ADC Solubility & Stability payload Payload Hydrophobicity (e.g., Maytansine) payload->solubility Decreases dar Drug-to-Antibody Ratio (DAR) dar->solubility Decreases linker Linker Chemistry (e.g., PEGylation) linker->solubility Increases buffer Formulation Buffer (pH, Ionic Strength) buffer->solubility Modulates excipients Excipients (Sugars, Surfactants) excipients->solubility Increases stress External Stress (Temp, Agitation, Light) stress->solubility Decreases

Caption: Key factors influencing the solubility and stability of an ADC formulation.

References

overcoming inconsistent results in Val-Cit-amide-Ph-Maytansine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis, characterization, and in vitro testing of Val-Cit-amide-Ph-Maytansine Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a this compound ADC?

A: The monoclonal antibody component of the ADC binds to a specific target antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, acidic proteases, most notably Cathepsin B, recognize and cleave the Valine-Citrulline (Val-Cit) dipeptide linker. This cleavage triggers a self-immolative cascade through the Phenylalanine (Ph) and amide spacers, ultimately releasing the potent maytansine (B1676224) payload. The released maytansinoid then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

Q2: Why am I observing high batch-to-batch variability in my ADC's Drug-to-Antibody Ratio (DAR)?

A: Inconsistent Drug-to-Antibody Ratios (DAR) are a common challenge. Several factors can contribute to this variability:

  • Inconsistent Reaction Conditions: Small variations in pH, temperature, reaction time, and the molar ratio of the linker-payload to the antibody can significantly impact conjugation efficiency.

  • Antibody Heterogeneity: The starting monoclonal antibody itself can have batch-to-batch differences in post-translational modifications, which may affect the number of available conjugation sites.

  • Reagent Quality: The purity and stability of your this compound linker-payload are critical. Degradation of the reactive moiety can lead to lower and more variable conjugation.

  • Purification Method: Inconsistent purification steps post-conjugation can lead to the enrichment of different ADC species, thereby altering the calculated average DAR.

Q3: My ADC is showing significant aggregation after conjugation and purification. What are the likely causes and how can I mitigate this?

A: ADC aggregation is often driven by the increased hydrophobicity of the final conjugate, a contribution from both the maytansine payload and the linker.[3][4][5] Key causes include:

  • High DAR: A higher number of hydrophobic drug-linkers per antibody increases the propensity for intermolecular hydrophobic interactions, leading to aggregation.[6][7]

  • Unfavorable Buffer Conditions: Performing the conjugation or storing the ADC in a buffer with a pH near the antibody's isoelectric point can minimize its solubility and promote aggregation.[3]

  • Organic Co-solvents: While often necessary to dissolve the drug-linker, excessive amounts of organic co-solvents (e.g., DMSO) can denature the antibody and cause it to aggregate.[6]

  • Storage and Handling: Freeze-thaw cycles and mechanical stress from vigorous mixing can induce aggregation.[4][5]

To mitigate aggregation, consider optimizing the DAR to a lower, more stable level (typically 2-4), screening for optimal buffer conditions (pH and excipients), minimizing the use of organic co-solvents, and handling the ADC solution with care.[6][7]

Q4: I'm observing premature payload release in my in vivo mouse model experiments, leading to off-target toxicity. Why is this happening?

A: This is a well-documented issue with Val-Cit linkers in rodent models.[7][8] The primary cause is the presence of the mouse carboxylesterase Ces1c in the plasma, which can prematurely cleave the Val-Cit linker.[2][9][10] This leads to the systemic release of the maytansine payload, resulting in off-target toxicity and reduced therapeutic efficacy. This enzymatic activity is not as prevalent in human plasma, which can lead to discrepancies between preclinical rodent data and expected clinical outcomes.[8] Some studies have also pointed to human neutrophil elastase as a potential source of linker instability in circulation.[2][11][12]

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Assay (IC50) Results
Symptom Potential Cause(s) Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating. Perform a cell count for each experiment.
Pipetting errors during compound dilution or addition.Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of the diluted ADC for addition to the plate.
IC50 values are significantly higher than expected Development of drug resistance in the cell line.Regularly perform STR profiling to authenticate the cell line. Test for overexpression of efflux pumps like MDR1 (P-glycoprotein).[13][14]
ADC aggregation.Characterize the ADC for aggregation (e.g., by SEC) before performing the assay. Aggregates can have reduced activity.[5]
Incorrect assay duration for the payload's mechanism.For microtubule inhibitors like maytansine, a longer incubation time (e.g., 72-96 hours) may be required to observe the full cytotoxic effect.[15]
Poor signal-to-noise ratio Suboptimal cell density or inappropriate assay endpoint.Optimize the initial cell seeding number and the assay incubation time.[15][16] Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough for your cell line.
Issue 2: Low Yield During ADC Synthesis and Purification
Symptom Potential Cause(s) Troubleshooting Steps
Low Drug-to-Antibody Ratio (DAR) post-conjugation Inefficient antibody reduction (if using thiol-based conjugation).Ensure complete reduction of interchain disulfides by optimizing the concentration of the reducing agent (e.g., TCEP) and incubation time.
Degradation of the linker-payload.Use fresh, high-quality reagents. Protect the linker-payload from light and moisture.
Suboptimal reaction pH.The pH of the conjugation buffer is critical for the efficiency of many conjugation chemistries. Optimize the pH for your specific reaction.
Significant loss of ADC during purification Aggregation of the ADC.If the ADC has aggregated, it may be lost during purification steps like size-exclusion chromatography. Address aggregation issues as described in the FAQs.
Non-specific binding to purification columns.Ensure the purification resin is compatible with your ADC and buffer system. Consider adding non-ionic detergents or adjusting the salt concentration in the purification buffers.

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation

This protocol outlines a general method for conjugating a this compound linker-payload to an antibody via lysine (B10760008) residues.

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Drug-Linker Preparation:

    • Dissolve the this compound linker-payload (with an amine-reactive group like NHS-ester) in an appropriate organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved drug-linker to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired DAR.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a set period (e.g., 1-4 hours).

  • Purification:

    • Remove the unreacted drug-linker and aggregated ADC species. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the purified ADC into a suitable formulation buffer for storage.

  • Characterization:

    • Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[7][17]

    • Assess the level of aggregation and fragmentation using Size-Exclusion Chromatography (SEC).[7]

    • Confirm the identity and integrity of the ADC using mass spectrometry.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol provides a method for assessing the cytotoxic activity of the ADC on a target cell line.

  • Cell Plating:

    • Harvest and count the target cells.

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the ADC in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the diluted ADC to the respective wells. Include untreated and vehicle-treated cells as controls.

    • Incubate the plate for the desired duration (e.g., 72 or 96 hours).[15]

  • MTT Assay:

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[15]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15]

    • Incubate the plate overnight in the dark at 37°C.[15]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability data against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Val-Cit-Maytansine ADC Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Maytansine Released Maytansine Lysosome->Maytansine 4. Linker Cleavage Tubulin Tubulin Polymerization Inhibition Maytansine->Tubulin 5. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death Troubleshooting_Inconsistent_Cytotoxicity Start Inconsistent IC50 Results Check_Cells Verify Cell Line Authenticity & Seeding Density Start->Check_Cells Check_ADC Assess ADC for Aggregation (e.g., SEC) Start->Check_ADC Check_Assay Optimize Assay Parameters (Duration, Endpoint) Start->Check_Assay Outcome_Cells Consistent Seeding & Healthy Cells Check_Cells->Outcome_Cells Outcome_ADC Use Non-Aggregated ADC Check_ADC->Outcome_ADC Outcome_Assay Optimized Protocol Check_Assay->Outcome_Assay

References

linker cleavage issues with Val-Cit-amide-Ph-Maytansine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during in vitro experiments with Val-Cit-amide-Ph-Maytansine antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the expected cleavage mechanism for the Val-Cit linker?

The Valine-Citrulline (Val-Cit) linker is designed for selective cleavage within the lysosome of target cancer cells.[1][][] The primary enzyme responsible for this cleavage is Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][4] Cathepsin B recognizes and cleaves the peptide bond between Valine and Citrulline.[] This initial cleavage event triggers a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active maytansine (B1676224) payload.[4][5][6]

Q2: My Val-Cit linked ADC shows instability in an in vitro mouse plasma assay. What could be the cause?

A frequently observed issue is the premature cleavage of the Val-Cit linker in mouse plasma.[5][7] This instability is primarily caused by the mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[5][7][8] This can lead to premature release of the maytansine payload, resulting in off-target toxicity and reduced efficacy in preclinical mouse models.[7][8]

Q3: Are there other enzymes that can cleave the Val-Cit linker non-specifically?

Yes, besides mouse Ces1c, human neutrophil elastase (NE) has been shown to cleave the Val-Cit linker.[7][9][10][11] NE is secreted by neutrophils and can lead to the release of the cytotoxic payload in the bloodstream. This can potentially damage healthy cells, such as hematopoietic cells, and may lead to side effects like neutropenia.[7][8][10] Additionally, while Cathepsin B is the primary target, other cathepsins like K, L, and S have also been shown to cleave the Val-Cit linker to varying degrees.[12][13]

Q4: How does the conjugation site on the antibody affect linker stability?

The site of conjugation on the antibody can significantly impact the stability of the Val-Cit linker.[5][14] More solvent-exposed conjugation sites may exhibit lower stability and be more susceptible to enzymatic cleavage in plasma.[15]

Q5: Can the hydrophobicity of the linker-payload combination be problematic?

Yes, the Val-Cit-PABC linker, especially when combined with a hydrophobic payload like a maytansinoid, increases the overall hydrophobicity of the ADC.[7] This can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs), which can result in rapid clearance from circulation.[7][15]

Troubleshooting Guides

Issue 1: Premature Cleavage in Mouse Plasma

Symptoms:

  • Rapid decrease in intact ADC concentration in mouse plasma stability assays.

  • Appearance of free maytansine payload in the plasma.

  • Poor in vivo efficacy and high off-target toxicity in mouse models.

Troubleshooting Workflow:

cluster_0 Troubleshooting Premature Cleavage in Mouse Plasma A Symptom: Premature ADC cleavage in mouse plasma B Perform in vitro plasma stability assay A->B C Compare stability in mouse vs. human/primate plasma B->C D Is stability significantly lower in mouse plasma? C->D E Yes: Likely Ces1c mediated cleavage D->E Yes F No: Investigate other instability mechanisms (e.g., aggregation, other proteases) D->F No G Confirm with Ces1c knockout mouse plasma/models (if available) E->G H Solution: Modify the linker E->H I Incorporate a hydrophilic group at P3 (e.g., Glu-Val-Cit) to block Ces1c access H->I

Caption: Troubleshooting workflow for premature ADC cleavage in mouse plasma.

Corrective Actions:

  • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse, rat, and human plasma.[8] A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[7]

  • Modify the Linker: To enhance stability in mouse plasma, consider modifying the linker sequence. Incorporating a hydrophilic amino acid like glutamic acid at the P3 position to create a Glu-Val-Cit tripeptide linker has been shown to significantly reduce susceptibility to Ces1c while maintaining cleavage by Cathepsin B.[6][7][8]

Issue 2: Off-Target Cleavage by Human Neutrophil Elastase

Symptoms:

  • Evidence of payload release in human plasma stability assays.

  • Observed toxicity to neutrophils (neutropenia) in in vitro cell-based assays.

Troubleshooting Steps:

  • Assess Neutrophil Elastase (NE) Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[8]

  • Linker Modification: Consider linker designs that are less susceptible to NE cleavage. This could involve altering the P2 residue from Valine to another amino acid.

Issue 3: ADC Aggregation

Symptoms:

  • Precipitation of the ADC during storage or in vitro assays.

  • Rapid clearance in vivo.

  • Inconsistent results in cell-based assays.

Troubleshooting Steps:

  • Reduce Hydrophobicity:

    • Switch to a more hydrophilic linker: The Val-Ala linker is less hydrophobic than Val-Cit and may reduce aggregation, potentially allowing for higher DARs.[7][15]

    • Incorporate hydrophilic spacers: PEGylation of the linker can improve solubility.[7]

  • Optimize Drug-to-Antibody Ratio (DAR): A lower DAR generally leads to less aggregation. Evaluate the trade-off between DAR, efficacy, and aggregation for your specific ADC.[7]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Plasma

Linker SequenceStability in Human PlasmaStability in Mouse PlasmaPrimary Cleavage Enzyme (Mouse Plasma)Reference
Val-Cit HighLowCarboxylesterase 1c (Ces1c)[5][6][7]
Glu-Val-Cit HighHigh-[6][7]
Val-Ala HighModerate (higher than Val-Cit)Likely Ces1c[15]

Table 2: Relative Cleavage Rates by Different Proteases

LinkerCathepsin B Cleavage RateNeutrophil Elastase CleavageCes1c (Mouse) Cleavage
Val-Cit EfficientSusceptibleHighly Susceptible
Glu-Val-Cit EfficientReduced SusceptibilityResistant
Val-Ala Slower than Val-CitNot extensively reportedSusceptible (less than Val-Cit)

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the potential for premature payload release in plasma from different species.

Materials:

  • Your Val-Cit-Maytansine ADC

  • Human, mouse, and cynomolgus monkey plasma (sodium citrate (B86180) or EDTA anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots.

  • Immediately stop the reaction, for example, by adding an excess of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the free maytansine payload using a validated LC-MS/MS method.

  • Analyze the intact ADC concentration at each time point, often by ELISA or another suitable method.

Workflow Diagram:

cluster_1 In Vitro Plasma Stability Assay Workflow A Dilute ADC in pre-warmed plasma (Human, Mouse, etc.) B Incubate at 37°C A->B C Collect aliquots at time points B->C D Quench reaction & precipitate proteins C->D E Centrifuge D->E F Analyze supernatant (Free Payload) by LC-MS/MS E->F G Analyze intact ADC (e.g., by ELISA) E->G

Caption: Workflow for an in vitro plasma stability assay.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm the intended enzymatic cleavage of the Val-Cit linker by Cathepsin B.

Materials:

  • Your Val-Cit-Maytansine ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)

  • Incubator at 37°C

  • LC-MS/MS system

Methodology:

  • Prepare a reaction mixture containing the ADC in the assay buffer.

  • Initiate the reaction by adding activated Cathepsin B. Include a control sample without the enzyme.

  • Incubate at 37°C.

  • At various time points, take aliquots and quench the reaction (e.g., with a protease inhibitor or by adding a strong acid/base).

  • Process the samples to precipitate the enzyme and antibody.

  • Analyze the supernatant by LC-MS/MS to quantify the released maytansine payload.

Signaling Pathway Diagram:

cluster_2 Cathepsin B Mediated Cleavage of Val-Cit-PABC Linker ADC Antibody-Val-Cit-PABC-Maytansine Cleavage Peptide Bond Cleavage ADC->Cleavage CathepsinB Cathepsin B (in Lysosome) CathepsinB->Cleavage Catalyzes SelfImmolation 1,6-Self-Immolation of PABC Spacer Cleavage->SelfImmolation Triggers Payload Free Maytansine (Active Payload) SelfImmolation->Payload Releases Byproducts CO2 + Aza-quinone Methide SelfImmolation->Byproducts Releases

Caption: Mechanism of payload release via Cathepsin B cleavage.

References

Technical Support Center: Addressing ADC Aggregation with Hydrophilic Linkers for Maytansinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of Antibody-Drug Conjugates (ADCs) utilizing maytansinoid payloads. A key focus is the application of hydrophilic linkers to mitigate these aggregation issues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of maytansinoid ADCs, particularly when employing hydrophilic linkers.

Issue Potential Cause Recommended Solution
High levels of aggregation observed in Size Exclusion Chromatography (SEC-HPLC) post-conjugation. The Drug-to-Antibody Ratio (DAR) may be too high for the specific linker-drug combination, leading to increased hydrophobicity and subsequent aggregation.[1]- Reduce the molar excess of the linker-drug during the conjugation reaction.- Optimize conjugation conditions such as pH and temperature. Conjugation at a lower pH (e.g., 6.0) can sometimes offer better control over the reaction.[2]- Employ a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG) or sulfonate groups, which can enable higher DARs without inducing aggregation.[3][4][5]
Suboptimal buffer conditions during conjugation or purification.- Ensure the pH of the buffer is not close to the isoelectric point (pI) of the antibody, as this can minimize solubility and promote aggregation.[6]- Maintain appropriate ionic strength in buffers to help stabilize the ADC.
Presence of unconjugated, hydrophobic linker-drug species.- Optimize the purification process. Tangential flow filtration (TFF) is effective for removing low-molecular-weight unconjugated species.[7]- For challenging separations, Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADCs with different DARs and remove highly hydrophobic unconjugated species.
Poor peak shape and tailing in SEC-HPLC analysis. Non-specific interactions between the hydrophobic maytansinoid-linker and the SEC column stationary phase.- Modify the mobile phase by adding a small percentage of an organic solvent like isopropanol (B130326) (e.g., 10-15%) to disrupt hydrophobic interactions.- Utilize SEC columns specifically designed with hydrophilic coatings to minimize such non-specific binding.
Difficulty in achieving a high Drug-to-Antibody Ratio (DAR) without significant aggregation. The inherent hydrophobicity of the maytansinoid payload and the linker limits the number of drugs that can be attached before the ADC becomes insoluble.- Switch from a conventional hydrophobic linker (e.g., SMCC) to a hydrophilic linker. Linkers containing PEG or charged groups like sulfonates can significantly increase the hydrophilicity of the ADC, allowing for higher DARs (e.g., up to 8 or more) with minimal aggregation.[3][4][5]
Inconsistent DAR values between different characterization methods (e.g., HIC-HPLC vs. UV-Vis). Each method relies on different principles for DAR determination. HIC separates based on hydrophobicity, while UV-Vis relies on the distinct absorbance maxima of the antibody and the payload. Inaccuracies can arise from differences in the extinction coefficients used or incomplete separation in HIC.- It is crucial to use orthogonal methods for DAR characterization.- For HIC, ensure proper peak integration and calibration.[3]- For UV-Vis, accurately determine the extinction coefficients of both the antibody and the maytansinoid at the relevant wavelengths.
Reduced in vivo efficacy and rapid clearance of the ADC. High DAR ADCs, especially those with hydrophobic linkers, can be rapidly cleared from circulation, often through uptake by the liver. Aggregation can also lead to faster clearance.- Optimize the DAR to a range of 2-6, which has been shown to provide a better therapeutic index for maytansinoid ADCs.[6]- The use of hydrophilic linkers can improve pharmacokinetics and reduce clearance rates, even at higher DARs.

Frequently Asked Questions (FAQs)

1. Why is aggregation a significant issue for maytansinoid ADCs?

Maytansinoids are highly potent cytotoxic agents, but they are also hydrophobic. When conjugated to a monoclonal antibody (mAb), especially at a high drug-to-antibody ratio (DAR), the resulting ADC can become significantly more hydrophobic than the parent mAb.[1] This increased hydrophobicity can lead to self-association and the formation of soluble and insoluble aggregates. ADC aggregation is undesirable as it can lead to reduced efficacy, altered pharmacokinetics, and an increased potential for immunogenicity.[1]

2. How do hydrophilic linkers help in reducing the aggregation of maytansinoid ADCs?

Hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains or charged sulfonate groups, can effectively mask the hydrophobicity of the maytansinoid payload.[3][4][5] This is achieved by creating a hydrophilic shield around the drug, which increases the overall solubility and stability of the ADC in aqueous solutions. By mitigating the hydrophobic interactions between ADC molecules, hydrophilic linkers significantly reduce the propensity for aggregation, even at higher DARs.[3][4][5]

3. Can hydrophilic linkers allow for a higher drug-to-antibody ratio (DAR)?

Yes, one of the key advantages of using hydrophilic linkers is the ability to achieve higher DARs without inducing significant aggregation.[3][4][5] With traditional hydrophobic linkers like SMCC or SPDB, increasing the DAR beyond 3-4 often leads to substantial aggregation and poor pharmacokinetics. In contrast, hydrophilic linkers have been shown to enable the production of maytansinoid ADCs with DARs of 8 or even higher while maintaining low aggregation levels.[6]

4. Besides reducing aggregation, what are the other benefits of using hydrophilic linkers for maytansinoid ADCs?

In addition to minimizing aggregation, hydrophilic linkers can offer several other advantages:

  • Improved Pharmacokinetics: ADCs with hydrophilic linkers often exhibit longer circulation half-lives and reduced clearance rates compared to their hydrophobic counterparts.

  • Overcoming Multidrug Resistance (MDR): Some cancer cells express efflux pumps like P-glycoprotein (MDR1) that can expel cytotoxic drugs, leading to resistance. Hydrophilic linkers can yield metabolites that are poor substrates for these pumps, thus helping to circumvent MDR.

  • Enhanced Therapeutic Index: By improving stability, pharmacokinetics, and potentially reducing off-target toxicity associated with aggregation, hydrophilic linkers can contribute to a wider therapeutic window for maytansinoid ADCs.[3][4][5]

5. What are the common analytical techniques to monitor ADC aggregation?

The primary and most widely used technique for quantifying ADC aggregates is Size Exclusion Chromatography (SEC-HPLC). SEC separates molecules based on their hydrodynamic radius, allowing for the resolution of monomers, dimers, and higher-order aggregates. Other techniques that can provide complementary information on ADC stability and aggregation include Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC).[1]

Data Presentation

Table 1: Comparison of Physicochemical Properties of Maytansinoid ADCs with Hydrophobic vs. Hydrophilic Linkers
ADC ConstructLinker TypeCalculated AlogP of Linker-PayloadDARAggregation (%) by SEC
Trastuzumab-MCC-MaytansinoidHydrophobic3.76~4.1~0.7% (after 30 days at 4°C)
Trastuzumab-MC-VC-PAB-MMAEHydrophobic4.79~4.0~0.5% (after 30 days at 4°C)
anti-EpCAM-SMCC-DM1Hydrophobic-~3.5Not specified, used as baseline
anti-EpCAM-PEG4Mal-DM1Hydrophilic-~3.5Lower than SMCC-linked ADC

Data synthesized from multiple sources.

Experimental Protocols

Protocol for Size Exclusion Chromatography (SEC-HPLC) for ADC Aggregate Analysis

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a maytansinoid ADC sample.

Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm).

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable aqueous buffer. For hydrophobic ADCs, the mobile phase may be supplemented with 10-15% isopropanol to improve peak shape.

  • ADC sample, diluted to 1-2 mg/mL in the mobile phase.

Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Inject 10-20 µL of the ADC sample.

  • Run the analysis isocratically for a sufficient time to allow for the elution of all species (typically 15-20 minutes).

  • Monitor the absorbance at 280 nm.

  • Integrate the peaks corresponding to the high molecular weight species (aggregates) and the monomer.

  • Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol for Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Hydrophobicity Analysis

Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the relative hydrophobicity of a maytansinoid ADC.

Materials:

  • HPLC system with a UV detector.

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0). A small percentage of isopropanol (e.g., 5-10%) can be included in Mobile Phase B to facilitate elution of highly hydrophobic species.

  • ADC sample, diluted to 1 mg/mL.

Method:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µL of the ADC sample.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the absorbance at 280 nm.

  • Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing DAR (DAR 0, DAR 2, DAR 4, etc.).

  • Calculate the average DAR by determining the relative area of each peak and using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i).

Visualizations

experimental_workflow cluster_conjugation ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction mAb->conjugation linker_drug Maytansinoid-Linker linker_drug->conjugation tff Tangential Flow Filtration (TFF) conjugation->tff sec_hplc SEC-HPLC (Aggregation Analysis) tff->sec_hplc hic_hplc HIC-HPLC (DAR & Hydrophobicity) tff->hic_hplc final_adc Purified & Characterized ADC sec_hplc->final_adc hic_hplc->final_adc signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Maytansinoid ADC antigen Tumor Cell Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking maytansinoid Released Maytansinoid lysosome->maytansinoid Linker Cleavage tubulin Tubulin maytansinoid->tubulin Inhibition of Polymerization mitotic_arrest Mitotic Arrest & Apoptosis tubulin->mitotic_arrest

References

Technical Support Center: Synthesis of Val-Cit-amide-Ph-Maytansine Drug-Linker and Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Val-Cit-amide-Ph-Maytansine and its corresponding antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADCs?

This compound is a potent cytotoxic drug-linker complex. It consists of a maytansinoid payload (a potent anti-mitotic agent), attached to a linker system. This linker system is comprised of:

  • Val-Cit (Valine-Citrulline): A dipeptide that is specifically cleaved by Cathepsin B, an enzyme often overexpressed in the lysosomal compartment of tumor cells.[][2]

  • Ph (a Phenyl group, specifically a p-aminobenzyl carbamate (B1207046) - PABC): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the maytansinoid payload in its active form.[][3]

  • Amide bond: Connects the maytansinoid to the PABC spacer.

This drug-linker is used in ADCs to ensure stability in circulation and facilitate targeted release of the cytotoxic payload within cancer cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[]

Q2: What are the main components of the synthesis process?

The overall process can be broken down into three main stages:

  • Synthesis of the Linker (e.g., Mc-Val-Cit-PAB-OH): This involves the sequential coupling of the amino acids, valine and citrulline, followed by the attachment of the PABC spacer and a maleimide (B117702) group (Mc) for antibody conjugation.

  • Conjugation of the Maytansinoid Payload: The maytansinoid (e.g., DM1) is attached to the linker to form the complete drug-linker, this compound.

  • Conjugation to the Antibody: The drug-linker is then covalently attached to a monoclonal antibody (mAb), typically via cysteine or lysine (B10760008) residues, to form the final ADC.

Q3: Why is the Val-Cit linker considered "cleavable" and what is the advantage of this?

The Val-Cit linker is designed to be cleaved by the enzyme Cathepsin B, which is highly active inside the lysosomes of cells, including many cancer cells.[][4] This enzymatic cleavage is the release mechanism. The main advantage is that the ADC remains largely intact and inactive in the bloodstream where Cathepsin B levels are low, minimizing off-target toxicity. Once the ADC is internalized by the target cancer cell, the linker is cleaved, releasing the potent maytansinoid payload directly at the site of action.[]

Q4: What are the key challenges in scaling up the synthesis of this drug-linker?

Scaling up the synthesis presents several challenges:

  • Maintaining Stereochemical Purity: Epimerization, particularly at the citrulline stereocenter, can occur during peptide coupling steps, leading to diastereomeric mixtures that are difficult to separate and may have different biological activities.[3]

  • Low Yields and Side Reactions: Some published synthetic routes suffer from low overall yields due to side product formation during coupling reactions.[3]

  • Purification: The purification of the drug-linker and the final ADC at a large scale can be complex, requiring advanced chromatographic techniques to remove unreacted starting materials, byproducts, and aggregates.[5]

  • Handling of Highly Potent Compounds: Maytansinoids are extremely cytotoxic, requiring specialized facilities and handling procedures to ensure operator safety.

Troubleshooting Guides

Guide 1: Synthesis of the Val-Cit-PAB Linker
Problem Potential Cause Recommended Solution
Low yield in Val-Cit dipeptide formation Inefficient coupling reagent; Side reactions; Epimerization leading to difficult purification.Use a more efficient coupling reagent like HATU. A modified synthetic route that incorporates the PAB spacer before dipeptide formation has been shown to improve yields and avoid epimerization.[3]
Presence of diastereomers in the final linker product Epimerization of the citrulline stereocenter during the coupling of Valine.The synthetic strategy is crucial. Coupling Fmoc-Val-OSu to a deprotected Cit-PABOH intermediate has been reported to yield a single diastereomer.[3]
Poor solubility of intermediates The peptide nature of the linker can lead to solubility issues in certain organic solvents.Optimize the solvent system. A mixture of dichloromethane (B109758) and methanol (B129727) is often used.[6] For purification, reversed-phase HPLC with a suitable gradient of acetonitrile (B52724) and water with additives like TFA is common.
Guide 2: Conjugation of Maytansinoid and Purification
Problem Potential Cause Recommended Solution
Low conjugation efficiency of maytansinoid to the linker Steric hindrance; Inefficient activation of the carboxylic acid on the linker; Degradation of the maytansinoid.Use coupling agents like EDCI in the presence of DMAP.[7] Ensure anhydrous reaction conditions as maytansinoids can be sensitive. The reaction should be monitored by HPLC to determine the optimal reaction time.
Difficult purification of the drug-linker The hydrophobicity of the maytansinoid can lead to aggregation and difficult chromatographic separation.Reversed-phase HPLC is the standard method. Optimization of the gradient, column chemistry, and mobile phase additives is critical.[8] Precipitation in a non-solvent like cold diethyl ether can also be used as an initial purification step.[8]
Presence of unreacted maytansinoid after purification Inefficient purification method.Multiple rounds of purification may be necessary. High-resolution chromatography is essential. Stringent quality control by HPLC and mass spectrometry should be implemented.
Guide 3: ADC Conjugation and Purification
Problem Potential Cause Recommended Solution
ADC aggregation High drug-to-antibody ratio (DAR); Hydrophobicity of the drug-linker; Suboptimal buffer conditions.A high DAR, especially with hydrophobic payloads like maytansinoids, can lead to aggregation.[9] Consider using hydrophilic linkers (e.g., containing PEG) to improve solubility.[10] Optimize conjugation conditions (pH, temperature, reaction time) and buffer composition.
Inconsistent Drug-to-Antibody Ratio (DAR) Variability in the number of available conjugation sites (lysines or cysteines); Inconsistent reaction conditions.For lysine conjugation, control the molar excess of the drug-linker. For cysteine conjugation, ensure complete reduction of interchain disulfides. Site-specific conjugation methods can provide a more homogeneous product. Analytical methods like HIC-HPLC and mass spectrometry are essential to monitor DAR.[11]
Presence of free drug-linker in the final ADC product Inefficient purification of the ADC.Use purification methods like tangential flow filtration (TFF) or size exclusion chromatography (SEC) to remove small molecules.[] Hydrophobic interaction chromatography (HIC) can also be used to separate unconjugated antibody and different DAR species.[5]

Quantitative Data

The following tables summarize representative yields for key synthetic steps. Note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

Table 1: Representative Yields in Val-Cit-PAB Linker Synthesis

Reaction Step Starting Material Product Reported Yield Reference
Amide bond formationFmoc- or Cbz-protected l-citrulline (B1669108) and 4-aminobenzyl alcoholFmoc-Cit-PABOH or Cbz-Cit-PABOH60-80%[3]
Dipeptide formationDeprotected Cit-PABOH and Fmoc-Val-OSuFmoc-Val-Cit-PABOH85-95%[3]
Overall SynthesisL-CitrullineMc-Val-Cit-PABOH~50% (6 steps)[3]

Table 2: Purity Specifications for Drug-Linker Intermediates

Compound Purity Target Analytical Method Reference
Mc-Val-Cit-PAB-PNP>99%HPLC[13]
Mc-Val-Cit-PAB-MMAE>99.5%HPLC[13]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol is a high-level summary of an improved synthesis method.[3]

  • Protection of L-Citrulline: React L-Citrulline with Fmoc-Cl or Cbz-OSu to obtain the protected amino acid in quantitative yield.

  • Amide Bond Formation: Couple the protected citrulline with 4-aminobenzyl alcohol using HATU as the coupling reagent to yield Fmoc-Cit-PABOH.

  • Fmoc Deprotection: Remove the Fmoc group from Fmoc-Cit-PABOH using excess triethylamine (B128534) in DMF.

  • Dipeptide Formation: React the resulting Cit-PABOH with commercially available Fmoc-Val-OSu to obtain Fmoc-Val-Cit-PABOH as a single diastereomer.

Protocol 2: General Procedure for Antibody Conjugation

  • Antibody Preparation: If using cysteine conjugation, partially reduce the antibody with a reducing agent like TCEP to expose free sulfhydryl groups. Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).[8]

  • Drug-Linker Preparation: Dissolve the this compound (with a maleimide group) in an organic co-solvent like DMSO.[8]

  • Conjugation Reaction: Add the dissolved drug-linker to the prepared antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).[8]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups on the linker.

  • Purification: Purify the ADC using SEC or TFF to remove unreacted drug-linker and other small molecules.

Visualizations

Synthesis_Workflow cluster_linker Linker Synthesis cluster_drug_linker Drug-Linker Synthesis cluster_adc ADC Synthesis & Purification L_Citrulline L-Citrulline Protected_Cit Protected_Cit L_Citrulline->Protected_Cit Protection Cit_PABOH Cit_PABOH Protected_Cit->Cit_PABOH PABOH Coupling (HATU) Val_Cit_PABOH Val_Cit_PABOH Cit_PABOH->Val_Cit_PABOH Valine Coupling Drug_Linker This compound Val_Cit_PABOH->Drug_Linker Maytansinoid Conjugation (EDCI) ADC ADC Drug_Linker->ADC Antibody Conjugation Purified_ADC Purified ADC ADC->Purified_ADC Purification (SEC/TFF) Antibody Antibody Antibody->ADC Troubleshooting_Tree Start Low ADC Yield or Purity Check_DAR Analyze DAR by HIC/MS Start->Check_DAR DAR_Result DAR Low/High? Check_DAR->DAR_Result Aggregation Check for Aggregation (SEC) DAR_Result->Aggregation High Adjust_Molar_Ratio Adjust Drug-Linker: Antibody Molar Ratio DAR_Result->Adjust_Molar_Ratio Low Check_Antibody_Reduction Verify Antibody Reduction Efficiency DAR_Result->Check_Antibody_Reduction Low Free_Drug Check for Free Drug (RP-HPLC) Aggregation->Free_Drug No Optimize_Buffer Optimize Conjugation Buffer/Conditions Aggregation->Optimize_Buffer Yes Use_Hydrophilic_Linker Consider Hydrophilic Linker Variants Aggregation->Use_Hydrophilic_Linker Yes Improve_Purification Improve Purification (e.g., TFF, HIC) Free_Drug->Improve_Purification Yes Final_QC Final Product QC Free_Drug->Final_QC No

References

Validation & Comparative

A Comparative Guide to Val-Cit-amide-Ph-Maytansine and SMCC-DM1 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an antibody-drug conjugate (ADC) is critically influenced by the choice of its linker and payload. This guide provides a detailed comparison of two prominent linker-payload systems: the cleavable Val-Cit-amide-Ph-Maytansine and the non-cleavable SMCC-DM1. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols used to evaluate their performance.

Mechanism of Action: A Tale of Two Linkers

The fundamental difference between these two systems lies in their linker technology, which dictates how the cytotoxic payload is released.

This compound utilizes a cleavable linker system. The dipeptide, valine-citrulline (Val-Cit), is specifically designed to be recognized and cleaved by proteases, such as Cathepsin B, which are highly active within the lysosomes of tumor cells.[1][2] Upon cleavage, the self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer releases the unmodified, potent maytansine (B1676224) payload. A key feature of this system is the potential for a bystander effect .[1][2] The released, cell-permeable maytansine can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.

SMCC-DM1 , on the other hand, employs a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[1][2][3] This linker forms a stable thioether bond with the antibody. The payload, DM1 (a derivative of maytansine), is only released after the entire ADC is internalized and the antibody component is completely degraded into its constituent amino acids by lysosomal proteases.[2][3] The resulting active metabolite is typically the DM1 payload attached to the linker and a lysine (B10760008) residue from the antibody.[3] This charged complex is less membrane-permeable, which generally limits the bystander effect but contributes to higher plasma stability and potentially a wider therapeutic window with reduced off-target toxicity.[3]

Comparative Efficacy: A Data-Driven Overview

Direct head-to-head preclinical studies comparing ADCs constructed with this compound and SMCC-DM1 using the same antibody and cell lines are limited in publicly available literature. However, we can infer their comparative performance based on studies evaluating these linker technologies with maytansinoid payloads.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency in killing cancer cells in vitro. Lower IC50 values indicate higher potency.

Linker-PayloadTarget Cell LineIC50 (ng/mL)Bystander Killing PotentialCitation
Val-Cit-Maytansinoid Antigen-PositivePotent (low ng/mL range expected)High[4]
SMCC-DM1 Antigen-PositivePotent (low ng/mL range expected)Low to negligible[5]
Val-Cit-Maytansinoid Antigen-Negative (Co-culture)Moderate killing observedHigh[4]
SMCC-DM1 Antigen-Negative (Co-culture)Minimal to no killing observedLow to negligible[5]

Note: The data in this table is illustrative and compiled from different studies evaluating similar linker technologies. Absolute IC50 values are highly dependent on the antibody, target antigen expression, and the specific cell line used.

In Vivo Efficacy

In vivo studies using tumor xenograft models in immunodeficient mice are the gold standard for evaluating the anti-tumor activity of ADCs.

Linker-PayloadXenograft ModelEfficacy OutcomeCitation
Val-Cit-Maytansinoid Heterogeneous TumorPotential for superior efficacy due to bystander effect[4]
SMCC-DM1 Homogeneous TumorStrong tumor growth inhibition[6]
Val-Cit-Maytansinoid GeneralMay have a narrower therapeutic window in some models[7]
SMCC-DM1 GeneralOften demonstrates a wider therapeutic window due to stability[7]

Note: This table provides a qualitative comparison based on the known properties of the linker systems. Direct quantitative comparison of tumor growth inhibition would require a head-to-head in vivo study.

Experimental Protocols

Accurate evaluation of ADC efficacy relies on standardized and well-documented experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the Val-Cit-Maytansinoid ADC, SMCC-DM1 ADC, a non-binding isotype control ADC, and the free maytansine payload in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value using a non-linear regression analysis.[1][3][8][9][10]

In Vitro Bystander Effect Co-culture Assay

Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:3). Incubate overnight.

  • ADC Treatment: Treat the co-culture with serial dilutions of the Val-Cit-Maytansinoid ADC and the SMCC-DM1 ADC.

  • Incubation: Incubate the plate for 96-144 hours.

  • Viability Assessment: Assess the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging to quantify the GFP signal.

  • Data Analysis: Plot the percentage of viable antigen-negative cells against the ADC concentration to determine the extent of bystander killing.[1][2][4][11]

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Model Establishment: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or BALB/c nude). For evaluating the bystander effect, a mixture of antigen-positive and antigen-negative cells can be implanted.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, Val-Cit-Maytansinoid ADC, SMCC-DM1 ADC). Administer the ADCs intravenously at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.[6][12][13]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Mechanisms

cluster_0 This compound (Cleavable Linker) cluster_1 SMCC-DM1 (Non-Cleavable Linker) VC_ADC Val-Cit ADC Binds to Antigen VC_Internalization Internalization (Endocytosis) VC_ADC->VC_Internalization VC_Lysosome Lysosome (Cathepsin B) VC_Internalization->VC_Lysosome VC_Cleavage Linker Cleavage VC_Lysosome->VC_Cleavage Enzymatic VC_Release Maytansine Release VC_Cleavage->VC_Release VC_Apoptosis Target Cell Apoptosis VC_Release->VC_Apoptosis VC_Diffusion Diffusion VC_Release->VC_Diffusion VC_Bystander Bystander Killing (Neighboring Cell) VC_Diffusion->VC_Bystander SMCC_ADC SMCC-DM1 ADC Binds to Antigen SMCC_Internalization Internalization (Endocytosis) SMCC_ADC->SMCC_Internalization SMCC_Lysosome Lysosome SMCC_Internalization->SMCC_Lysosome SMCC_Degradation Antibody Degradation SMCC_Lysosome->SMCC_Degradation Proteolytic SMCC_Release Release of Lys-SMCC-DM1 SMCC_Degradation->SMCC_Release SMCC_Apoptosis Target Cell Apoptosis SMCC_Release->SMCC_Apoptosis

Caption: Mechanism of Action for Cleavable vs. Non-cleavable ADCs.

Experimental Workflow for Comparative Efficacy

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start ADC Candidates (Val-Cit-Maytansine vs. SMCC-DM1) invitro_cyto Cytotoxicity Assay (IC50 Determination) start->invitro_cyto invitro_bystander Bystander Effect Assay (Co-culture) start->invitro_bystander analysis Data Analysis & Comparative Assessment invitro_cyto->analysis invitro_bystander->analysis invivo_efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) invivo_tox Toxicity Assessment (Body Weight, etc.) invivo_efficacy->invivo_tox conclusion Selection of Lead Candidate invivo_tox->conclusion analysis->invivo_efficacy

Caption: Workflow for comparing ADC linker-payload technologies.

Conclusion

The choice between a this compound and an SMCC-DM1 linker-payload system is a strategic decision in ADC development that depends on the specific therapeutic context.

  • This compound offers the potential for enhanced efficacy in heterogeneous tumors through its bystander killing effect. However, this may come with a risk of increased off-target toxicity if the linker shows instability in circulation.

  • SMCC-DM1 provides a more stable ADC with a potentially wider therapeutic window due to its non-cleavable nature and limited bystander effect. This makes it a strong candidate for targeting homogeneously expressed antigens where bystander killing is less critical.

Ultimately, a thorough preclinical evaluation, including the in vitro and in vivo experiments outlined in this guide, is essential to determine the optimal ADC design for a given target and indication.

References

A Head-to-Head Comparison: Val-Cit-Amide-Ph-Maytansine vs. Other Tubulin Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Antibody-Drug Conjugates (ADCs) featuring the Val-Cit-amide-Ph-Maytansine drug-linker, benchmarked against other prominent tubulin-targeting agents. This guide synthesizes preclinical data to offer researchers a comparative perspective on efficacy and mechanisms.

The this compound system represents a sophisticated class of anti-cancer therapeutics known as Antibody-Drug Conjugates (ADCs). This technology harnesses the specificity of a monoclonal antibody to deliver the potent cytotoxic agent, maytansine (B1676224), directly to tumor cells. Maytansine and its derivatives (maytansinoids, e.g., DM1) are highly effective tubulin inhibitors.[1] They function by disrupting the dynamics of microtubules, essential components of the cellular skeleton, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[2]

This guide provides a comparative overview of ADCs utilizing the this compound payload against other tubulin inhibitors, such as auristatin-based ADCs (e.g., MMAE), which are also widely used in cancer therapy.[3] While both maytansinoids and auristatins target tubulin, they bind to different sites on the protein, leading to distinct biological consequences.[3]

Mechanism of Action: A Tale of Two Binding Sites

Tubulin inhibitors exert their anti-cancer effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization. This disruption is critical during mitosis, where microtubules form the spindle necessary for chromosome segregation.[2] Inhibition of this process triggers mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

Maytansinoids and auristatins, two of the most successful ADC payloads, both function as tubulin inhibitors but interact with different regions of the tubulin protein.[3]

  • Maytansinoids (e.g., DM1) bind to the "maytansine site" on β-tubulin. This interaction inhibits the assembly of tubulin into microtubules.[3][4]

  • Auristatins (e.g., MMAE) bind to the "vinca alkaloid site," which is also on β-tubulin but distinct from the maytansine site.[3] Binding at this location also promotes microtubule depolymerization.

The specific drug-linker, this compound, employs a cathepsin B-cleavable Valine-Citrulline (Val-Cit) linker. This design ensures that the ADC remains stable in systemic circulation and only releases its potent maytansine payload inside the target cancer cell, following internalization and trafficking to the lysosome where cathepsin B is active.[5][6]

G cluster_tubulin Microtubule Dynamics cluster_inhibitors Tubulin Inhibitors cluster_outcome Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Maytansinoids (DM1) Maytansinoids (DM1) Maytansinoids (DM1)->Tubulin Dimers Bind & Sequester Auristatins (MMAE) Auristatins (MMAE) Auristatins (MMAE)->Microtubule Promote Depolymerization Taxanes Taxanes Taxanes->Microtubule Inhibit Depolymerization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disrupted Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Fig. 1: General mechanism of different classes of tubulin inhibitors.

ADC_Mechanism cluster_cell Target Cancer Cell Antigen Tumor Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released Maytansine Released Maytansine Lysosome->Released Maytansine 4. Linker Cleavage (Cathepsin B) Tubulin Disruption Tubulin Disruption Released Maytansine->Tubulin Disruption 5. Binds Tubulin Apoptosis Apoptosis Tubulin Disruption->Apoptosis 6. Cell Death ADC Val-Cit-Maytansine ADC ADC->Antigen 1. Binding

Fig. 2: Mechanism of a Val-Cit-Maytansine ADC.

Comparative Performance Data

The choice of payload is a critical determinant of an ADC's therapeutic index. While direct head-to-head studies comparing a specific this compound ADC against a wide panel of other tubulin inhibitors are not always publicly available, we can synthesize representative data from preclinical studies to illustrate the comparative potency. The following tables summarize in vitro cytotoxicity data for maytansinoid- and auristatin-based ADCs against various cancer cell lines.

Disclaimer: The data below is compiled from multiple sources and is intended for illustrative purposes. Direct comparison is only valid for data generated within the same study under identical conditions.

Table 1: Representative In Vitro Cytotoxicity (IC50) of Tubulin Inhibitor ADCs

ADC Target & PayloadCell LineCancer TypeIC50 Value (ng/mL)Reference
αCD22 Ab-MMAERehPrecursor B-cell ALL143.3[7]
αCD22 Ab-MMAEJM1Precursor B-cell ALL211.0[7]
Trastuzumab-DM1 (T-DM1)Gastric PDX Model (3D)HER2+ Gastric Cancer~10-100 (nM range)[8]
Trastuzumab-MMAU (Auristatin)Gastric PDX Model (3D)HER2+ Gastric Cancer~1-10 (nM range)[8]
Anti-HER2 Affibody-MMAESK-BR-3HER2+ Breast Cancer0.13 (nM) [4]
Anti-HER2 Affibody-MMAEMDA-MB-453HER2+ Breast Cancer1.87 (nM)[4]

*Note: Values are estimated from graphical data presented in nM. Conversion to ng/mL requires molecular weight and is not provided here to avoid misrepresentation. **Note: Values are presented in nM as reported in the source.

Experimental Protocols

Standardized and rigorous experimental design is crucial for the evaluation of ADCs. Below are detailed methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Plate target antigen-positive and -negative cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • ADC Treatment: Prepare serial dilutions of the test ADCs (e.g., Val-Cit-Maytansine ADC), a relevant isotype control ADC, and free cytotoxic drug in cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Incubate the plates for 72-120 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the results to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Workflow start Start seed 1. Seed Cells (96-well plate) start->seed treat 2. Add Serial Dilutions of ADC seed->treat incubate 3. Incubate (72-120h) treat->incubate viability 4. Add Viability Reagent incubate->viability read 5. Read Plate (Luminescence/Abs) viability->read analyze 6. Calculate IC50 read->analyze end End analyze->end

Fig. 3: Workflow for a typical in vitro ADC cytotoxicity assay.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of an ADC in a living animal model, typically using human tumor cells implanted in immunodeficient mice.[9]

Methodology:

  • Model Establishment: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) expressing the target antigen into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).[7][9]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (typically n=8-10 per group).[7]

  • Treatment Administration: Administer the test ADC, control ADC, vehicle, and other comparator agents via intravenous (IV) injection. Dosing can be a single administration or a schedule (e.g., once weekly for 3 weeks).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size (e.g., 2000 mm³) or after a fixed duration.

  • Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as Tumor Growth Inhibition (TGI) and assess statistical significance between groups.

In_Vivo_Workflow start Start implant 1. Implant Tumor Cells in Mice start->implant monitor_growth 2. Monitor Tumor Growth implant->monitor_growth randomize 3. Randomize Mice (Tumor ~150mm³) monitor_growth->randomize treat 4. Administer ADC (e.g., IV, QWk x3) randomize->treat monitor_efficacy 5. Measure Tumor Volume & Body Weight (2x/wk) treat->monitor_efficacy endpoint 6. Study Endpoint (e.g., Tumor >2000mm³) monitor_efficacy->endpoint analyze 7. Analyze Data (TGI) endpoint->analyze end End analyze->end

Fig. 4: Workflow for an in vivo ADC efficacy study in a xenograft model.

Conclusion

The this compound drug-linker system is a potent and clinically validated platform for developing targeted cancer therapies. Its mechanism of action, centered on the inhibition of microtubule assembly, is shared by other powerful payloads like auristatins, though they act on different binding sites. Preclinical data consistently show that maytansinoid-based ADCs exhibit picomolar to nanomolar potency in vitro. The choice between a maytansinoid or an auristatin payload for a specific ADC candidate depends on numerous factors, including target antigen biology, desired bystander effect, and the overall physicochemical properties of the final conjugate.[3] The experimental protocols outlined here provide a robust framework for researchers to conduct head-to-head comparisons and select the optimal ADC design for their specific therapeutic goals.

References

Validating the Anti-Tumor Efficacy of Val-Cit-amide-Ph-Maytansine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-tumor activity of the antibody-drug conjugate (ADC) payload, Val-Cit-amide-Ph-Maytansine, in preclinical xenograft models. While direct in vivo efficacy data for this specific linker-payload combination is not extensively published, this document synthesizes available data from structurally similar and widely studied maytansinoid-based ADCs. The presented data and protocols offer a robust baseline for designing and interpreting xenograft studies aimed at validating the therapeutic potential of novel ADCs utilizing this payload.

Introduction to Maytansinoid-Based ADCs

Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents.[1][2] Their high cytotoxicity makes them effective payloads for ADCs, which are designed to selectively deliver these agents to antigen-expressing tumor cells, thereby minimizing systemic toxicity.[2] The linker connecting the antibody to the maytansinoid is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of payload release.[3] The Valine-Citrulline (Val-Cit) linker is a protease-cleavable linker designed to be stable in circulation and efficiently cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into the target cancer cell.[3][] This targeted release of the maytansinoid payload within the tumor cell is crucial for its anti-tumor effect.

Mechanism of Action: From Targeting to Apoptosis

Antibody-maytansinoid conjugates exert their anti-tumor activity through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[5] The complex is then trafficked to the lysosome, where the acidic environment and resident proteases cleave the Val-Cit linker, releasing the maytansinoid payload into the cytoplasm.[5] The free maytansinoid then binds to tubulin, inhibiting microtubule polymerization.[1] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis (programmed cell death).[1][2]

Maytansinoid_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Maytansinoid ADC Tumor_Cell Tumor Cell Surface Antigen ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Maytansinoid (e.g., this compound metabolite) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Binding Payload->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 5. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Induction of

Caption: Mechanism of action of a maytansinoid ADC with a cleavable linker.

Comparative Anti-Tumor Activity in Xenograft Models

The following tables summarize the anti-tumor activity of representative maytansinoid ADCs in various human tumor xenograft models. These studies demonstrate the potent, dose-dependent anti-tumor effects of maytansinoid conjugates.

Table 1: Efficacy of Trastuzumab Emtansine (T-DM1) in HER2-Positive Xenograft Models

Xenograft ModelCancer TypeTreatmentDose (mg/kg)Tumor Growth Inhibition (%)Outcome
KMCH-1[6]Biliary Tract CancerT-DM120108%Significant dose-dependent anti-tumor activity
Mz-ChA-1[6]Biliary Tract CancerT-DM12075%Significant dose-dependent anti-tumor activity
NCI-N87[7]Gastric CancerT-DM110-Significant tumor regression when combined with Pertuzumab
JIMT-1[8]Breast CancerT-DM115-Significant inhibition of tumor outgrowth

Note: T-DM1 utilizes a non-cleavable linker, but its maytansinoid payload (DM1) is closely related to the payload of interest. The data illustrates the general potency of maytansinoid ADCs.

Table 2: Efficacy of Anti-EpCAM-DM1 Conjugates in Colon Carcinoma Xenograft Models

Xenograft ModelLinker TypeTreatmentDose (µg/kg of DM1)Outcome
HCT-15[9][10]SMCC (non-cleavable)Anti-EpCAM-DM1680Antigen-dependent anti-tumor activity
HCT-15[9][10]PEG4Mal (hydrophilic)Anti-EpCAM-DM1340~2-fold more active than SMCC-linked conjugate
COLO 205MDR[9][10]SMCC (non-cleavable)Anti-EpCAM-DM1680Moderate anti-tumor activity
COLO 205MDR[9][10]PEG4Mal (hydrophilic)Anti-EpCAM-DM1170~4-fold more efficacious than SMCC-linked conjugate, complete regressions at 680 µg/kg

Note: This study highlights how linker chemistry can significantly impact in vivo efficacy, particularly in multidrug-resistant (MDR) tumor models.

Experimental Protocols for Xenograft Studies

A well-defined experimental protocol is essential for the accurate assessment of anti-tumor activity. Below is a representative methodology for a xenograft study.

1. Cell Lines and Culture

  • Select a human cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Animal Models

  • Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor xenografts.[11][12]

  • House animals in a pathogen-free environment with ad libitum access to food and water.[13]

  • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation

  • Harvest cultured tumor cells during their exponential growth phase.

  • Resuspend cells in a sterile solution, such as PBS or a mixture with Matrigel, to a final concentration of 1x106 to 1x107 cells per 100-200 µL.[11]

  • Inject the cell suspension subcutaneously into the flank of each mouse.[11]

4. ADC Formulation and Administration

  • Reconstitute the lyophilized ADC (e.g., antibody conjugated with this compound) in a sterile vehicle, such as saline or PBS.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

  • Administer the ADC, vehicle control, and any comparator agents intravenously (i.v.) or intraperitoneally (i.p.).[13] Dosing schedules can vary (e.g., single dose, or once weekly for several weeks).

5. Assessment of Anti-Tumor Activity

  • Measure tumor dimensions with calipers two to three times per week.[14]

  • Calculate tumor volume using the formula: (Length x Width²) / 2.[14]

  • Monitor animal body weight and overall health as indicators of toxicity.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.

6. Data Analysis

  • Plot mean tumor volume ± SEM for each treatment group over time.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences between treatment groups.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Immunodeficient Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Administer ADC, Controls (e.g., intravenous) Randomization->Dosing Tumor_Measurement 7. Measure Tumor Volume & Body Weight Dosing->Tumor_Measurement Data_Analysis 8. Statistical Analysis of Tumor Growth Inhibition Tumor_Measurement->Data_Analysis Endpoint 9. Endpoint Analysis (e.g., Tumor Regression, Survival) Data_Analysis->Endpoint

References

Cross-Validation of Analytical Methods for Val-Cit-amide-Ph-Maytansine ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy, reliability, and consistency of analytical methods for Antibody-Drug Conjugates (ADCs) is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of Val-Cit-amide-Ph-Maytansine ADCs, with a focus on cross-validation to ensure data integrity across different methods.

The complex nature of ADCs, which combine a monoclonal antibody with a potent cytotoxic payload via a linker, presents unique analytical challenges.[1][2][3] The this compound linker-payload system, a common motif in ADC development, requires a suite of orthogonal analytical methods to characterize critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), size variants, and charge variants.[4][5] Cross-validation of these methods is essential to confirm that different analytical procedures yield consistent and reliable results.[1][6]

Key Analytical Methods and Their Cross-Validation

The primary analytical techniques for this compound ADCs include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS). Each method provides distinct yet complementary information about the ADC's properties.

Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[7] For ADCs, HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[7][8][9] The addition of the hydrophobic maytansine (B1676224) payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with varying numbers of conjugated drugs.[7][10]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for ADC analysis that can be used under denaturing conditions.[8][11] It is often employed to determine the average DAR after reducing the ADC into its light and heavy chains.[8][12] This method provides an orthogonal approach to HIC for DAR characterization.[8]

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[13][14] It is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight fragments in ADC preparations.[13][14][15] The conjugation of the hydrophobic payload can sometimes lead to increased aggregation, making SEC a critical tool for monitoring ADC stability.[13][16]

Mass Spectrometry (MS)

MS provides detailed information on the molecular weight of the intact ADC and its subunits, confirming the identity and heterogeneity of the conjugate.[4] When coupled with liquid chromatography (LC-MS), it can be used to determine the DAR and identify different drug-loaded species with high accuracy.[4][15][17] Native MS allows for the analysis of intact ADCs under non-denaturing conditions.[18]

Data Presentation: Comparative Analysis of Methods

Analytical Method Primary Application for this compound ADCs Information Obtained Key Strengths Limitations
Hydrophobic Interaction Chromatography (HIC) Determination of Drug-to-Antibody Ratio (DAR) and drug load distribution.[7][8]DAR value, distribution of DAR species (e.g., DAR0, DAR2, DAR4).Non-denaturing conditions preserve the native structure.[7]Not directly compatible with MS due to high salt concentrations.[9]
Reversed-Phase HPLC (RP-HPLC) Orthogonal determination of average DAR.[8]Average DAR, analysis of light and heavy chains.High resolution and compatibility with MS.[11]Denaturing conditions can alter the protein structure.[19]
Size Exclusion Chromatography (SEC) Quantification of aggregates and fragments.[13][14]Percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).Simple and robust method for assessing stability.[13][15]Does not provide information on DAR.[15]
Mass Spectrometry (MS) Confirmation of molecular weight and DAR.[4]Precise mass of intact ADC and subunits, DAR distribution.High accuracy and sensitivity.[4]Can be complex to interpret for heterogeneous mixtures.

Experimental Protocols

General Experimental Workflow for ADC Analysis

ADC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis ADC_Sample This compound ADC Sample Reduction Reduction (for RP-HPLC/MS) ADC_Sample->Reduction Deglycosylation Deglycosylation (Optional) ADC_Sample->Deglycosylation HIC HIC ADC_Sample->HIC SEC SEC ADC_Sample->SEC RP_HPLC RP-HPLC Reduction->RP_HPLC MS Mass Spectrometry Deglycosylation->MS DAR DAR & Distribution HIC->DAR RP_HPLC->MS RP_HPLC->DAR Purity Purity (Aggregates/Fragments) SEC->Purity MS->DAR Identity Identity Confirmation MS->Identity

Caption: General workflow for the analysis of this compound ADCs.

Detailed Methodology: HIC for DAR Determination
  • Column: A HIC column (e.g., Butyl-NPR, TSKgel) is used.[9]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[7]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), often containing an organic modifier like isopropanol.[20]

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.[7]

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peak areas for each DAR species are integrated to calculate the weighted average DAR.[8]

Detailed Methodology: RP-HPLC for Average DAR
  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[8]

  • Column: A reversed-phase column suitable for proteins (e.g., PLRP-S) is employed.[12]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[21]

  • Gradient: A gradient from low to high organic solvent concentration separates the reduced chains.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peak areas of the different light and heavy chain forms (with and without conjugated drug) are used to calculate the average DAR.[8][12]

Detailed Methodology: SEC for Aggregate Analysis
  • Column: A size exclusion column with an appropriate pore size for antibodies is used.

  • Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS).[19]

  • Flow Rate: An isocratic flow rate is maintained.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peak areas of the monomer, aggregate, and fragment peaks are integrated to determine the percentage of each species.[13]

Cross-Validation of Analytical Methods

Cross-validation ensures that the different analytical methods provide consistent results for the same critical quality attribute.[6]

Cross-Validation Logic cluster_methods Primary & Orthogonal Methods cluster_comparison Comparison & Acceptance Criteria cluster_outcome Outcome HIC HIC (Primary DAR Method) Compare_DAR Compare Average DAR HIC->Compare_DAR RP_HPLC RP-HPLC (Orthogonal DAR Method) RP_HPLC->Compare_DAR MS Mass Spectrometry (Confirmatory DAR Method) MS->Compare_DAR Validated Methods Cross-Validated Compare_DAR->Validated Results within pre-defined acceptance criteria

Caption: Logical flow for the cross-validation of DAR determination methods.

For DAR analysis, the weighted average DAR obtained from HIC should be compared with the average DAR calculated from RP-HPLC and confirmed by MS. The results should fall within a pre-defined acceptance range to be considered cross-validated. Similarly, the purity assessment by SEC can be complemented by other techniques like analytical ultracentrifugation or dynamic light scattering to provide a comprehensive understanding of the ADC's aggregation state.

By employing a suite of orthogonal analytical methods and rigorously cross-validating the results, researchers and drug developers can ensure the quality, consistency, and efficacy of this compound ADCs, ultimately leading to safer and more effective cancer therapeutics.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the nature of the linker connecting the monoclonal antibody to the cytotoxic payload. In the context of maytansinoid ADCs, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, potential for bystander killing, and ultimately, the therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation maytansinoid ADCs.

Introduction to Linker Technology in Maytansinoid ADCs

Maytansinoids, such as DM1 and DM4, are potent microtubule-disrupting agents that induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] To harness their cytotoxic potential in a targeted manner, they are conjugated to monoclonal antibodies that recognize tumor-associated antigens. The linker tethers the maytansinoid to the antibody and is designed to be stable in systemic circulation but to release the payload upon internalization into the target cancer cell.[3][4] The two primary categories of linkers employed are cleavable and non-cleavable, each with distinct advantages and disadvantages.

Cleavable linkers are designed to be labile under specific conditions prevalent within the target cell, such as the presence of certain enzymes or a lower pH in endosomes and lysosomes.[5][6] This allows for the release of the maytansinoid payload in its free, highly potent form.

Non-cleavable linkers , in contrast, remain intact throughout the internalization and trafficking process.[7][8] The release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome, which liberates the maytansinoid still attached to the linker and a single amino acid residue.[8][9]

Mechanism of Action: A Tale of Two Pathways

The choice of linker fundamentally alters the intracellular processing and mechanism of action of the maytansinoid ADC.

Cleavable Linker Pathway

ADCs with cleavable linkers, upon binding to the target antigen, are internalized into the cell, typically via endocytosis.[10][11] As the ADC traffics through the endosomal and lysosomal compartments, it is exposed to an environment rich in proteases (e.g., cathepsins) or an acidic pH, which triggers the cleavage of the linker and the release of the unmodified maytansinoid payload into the cytoplasm.[10][12] This free maytansinoid can then bind to tubulin, disrupt microtubule dynamics, and induce cell death.[2][12] A key feature of this pathway is the potential for the membrane-permeable free maytansinoid to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[13]

Non-Cleavable Linker Pathway

For ADCs with non-cleavable linkers, the initial steps of antigen binding and internalization are similar.[9] However, upon reaching the lysosome, the entire antibody is degraded by proteases.[7][8] This process releases the maytansinoid payload still conjugated to the linker and an amino acid residue (e.g., lysine).[8][9] This charged payload-linker-amino acid complex is generally less membrane-permeable, which largely prevents it from diffusing out of the cell and limits the bystander effect.[13] The active metabolite must then exit the lysosome to reach its intracellular target, tubulin.[9]

Comparative Performance Data

The selection of a cleavable versus a non-cleavable linker has a profound impact on the in vitro and in vivo performance of a maytansinoid ADC. The following tables summarize key quantitative data from preclinical studies.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50 (ng/mL)Key Findings & Citation
Anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)HCT-15 (MDR1+)EpCAM>1000Less potent against MDR1-expressing cells.[14]
Anti-EpCAM-PEG4Mal-DM1Non-cleavable (Hydrophilic)HCT-15 (MDR1+)EpCAM~100Hydrophilic linker improves potency against MDR1+ cells.[14]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (Thioether)SK-BR-3 (HER2+)HER28.8Potent against HER2-positive cells.[15]
Trastuzumab-Val-Cit-MMAECleavable (Protease)SK-BR-3 (HER2+)HER214.3Demonstrates potent cytotoxicity.[15]
Trastuzumab-Sulfatase-cleavable-MMAECleavable (Enzyme)HER2+ cellsHER261Higher cytotoxicity compared to a non-cleavable ADC.[15]

Note: Direct head-to-head comparisons of cleavable and non-cleavable linkers for the same maytansinoid ADC are limited in the public domain. Data for MMAE-based ADCs are included for illustrative purposes.

In Vivo Efficacy in Xenograft Models
ADC ConstructLinker TypeXenograft ModelEfficacy OutcomeCitation
huC242-SPDB-DM4Cleavable (Disulfide)Human colon cancerShowed the best efficacy among a panel of disulfide-linked ADCs.
huC242-SMCC-DM1Non-cleavable (Thioether)Human colon cancerShowed only marginal activity in vivo.
Anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)COLO 205 (MDR1-)Less efficacious than the PEG4Mal-linked conjugate.[14]
Anti-EpCAM-PEG4Mal-DM1Non-cleavable (Hydrophilic)COLO 205 (MDR1-)More efficacious in both MDR1-negative and positive tumor models.[14]
Plasma Stability
Linker TypeExampleHalf-life in Human PlasmaKey Findings & Citation
Cleavable (Protease-Sensitive)Valine-Citrulline> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma.
Non-cleavable (Thioether)SMCCHighGenerally higher stability in circulation compared to many cleavable linkers.[8]
Cleavable (Disulfide)SPDPVariableStability can be modulated by steric hindrance around the disulfide bond.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of maytansinoid ADCs.[16][17][18]

  • Cell Seeding: Seed target antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and a non-binding control ADC in complete cell culture medium. Remove the old medium from the cell plates and add the ADC dilutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the mechanism of action of maytansinoids (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a sigmoidal dose-response curve fit.

In Vivo Efficacy Study in Xenograft Models

This protocol provides a general framework for evaluating the anti-tumor activity of maytansinoid ADCs in vivo.[3][19][20]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, non-binding ADC control, cleavable maytansinoid ADC, non-cleavable maytansinoid ADC). Administer the ADCs intravenously at specified doses and schedules.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specified period. Efficacy is assessed by comparing the tumor growth inhibition between the treatment and control groups.

In Vitro Bystander Killing Co-culture Assay

This assay is designed to quantify the bystander effect of ADCs with cleavable linkers.[21][22][23]

  • Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be labeled (e.g., with GFP) for easy distinction during analysis.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in varying ratios in 96-well plates. The total cell number per well should be kept constant.

  • ADC Treatment: Treat the co-cultures with serial dilutions of the maytansinoid ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Analysis: Analyze the viability of the Ag- cell population using flow cytometry or fluorescence microscopy to quantify the number of surviving labeled cells.

  • Data Interpretation: A reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander killing effect.

Visualizing the Pathways and Workflows

Signaling Pathway: Maytansinoid-Induced Apoptosis

Maytansinoid_Apoptosis Maytansinoid Mechanism of Action ADC Maytansinoid ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Free_Maytansinoid Free Maytansinoid (Cleavable Linker) Payload_Release->Free_Maytansinoid Maytansinoid_Metabolite Maytansinoid Metabolite (Non-cleavable Linker) Payload_Release->Maytansinoid_Metabolite Tubulin Tubulin Free_Maytansinoid->Tubulin Binding Maytansinoid_Metabolite->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of maytansinoid ADCs leading to apoptosis.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Add_ADC 3. Add ADC to Cells Cell_Seeding->Add_ADC ADC_Dilution 2. Prepare ADC Serial Dilutions ADC_Dilution->Add_ADC Incubate_72h 4. Incubate (72-120 hours) Add_ADC->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate (2-4 hours) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Logical Relationship: Cleavable vs. Non-Cleavable Linker Properties

Linker_Comparison Comparison of Cleavable and Non-Cleavable Linkers cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Cleavable Cleavable Linker Free_Payload Releases Free Payload Cleavable->Free_Payload Lower_Stability Potentially Lower Plasma Stability Cleavable->Lower_Stability Bystander High Bystander Effect Free_Payload->Bystander Heterogeneous_Tumors Effective in Heterogeneous Tumors Bystander->Heterogeneous_Tumors Non_Cleavable Non-Cleavable Linker Attached_Payload Releases Payload-Linker-AA Non_Cleavable->Attached_Payload Higher_Stability Higher Plasma Stability Non_Cleavable->Higher_Stability No_Bystander Low/No Bystander Effect Attached_Payload->No_Bystander Homogeneous_Tumors Effective in Homogeneous Tumors No_Bystander->Homogeneous_Tumors

Caption: Key properties of cleavable vs. non-cleavable maytansinoid ADCs.

Conclusion

The decision to use a cleavable or non-cleavable linker for a maytansinoid ADC is a critical strategic choice in the drug development process. Cleavable linkers offer the advantage of releasing the highly potent, unmodified maytansinoid, which can mediate a powerful bystander effect, potentially leading to enhanced efficacy in heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.

Conversely, non-cleavable linkers provide greater plasma stability, which may translate to a better safety profile. The released payload, being less membrane-permeable, largely abrogates the bystander effect, making this approach potentially more suitable for targeting homogeneously expressing tumors where localized cytotoxicity is desired.

Ultimately, the optimal linker strategy is context-dependent and should be empirically determined for each specific antibody-antigen pair, taking into consideration the tumor microenvironment, antigen expression levels, and the desired balance between efficacy and safety. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of novel maytansinoid ADCs.

References

A Comparative Guide to the Preclinical Reproducibility of Val-Cit-Linker-Based Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for antibody-drug conjugates (ADCs) utilizing a valine-citrulline (Val-Cit) linker with a maytansinoid payload. Due to the limited public availability of preclinical data for the specific "Val-Cit-amide-Ph-Maytansine" conjugate, this guide focuses on closely related Val-Cit-maytansinoid ADCs and compares their performance with maytansinoid ADCs employing alternative linker technologies. This comparative approach aims to provide a valuable resource for researchers in the field of targeted cancer therapy, aiding in the design and interpretation of preclinical studies.

Executive Summary

Maytansinoid-based ADCs have demonstrated significant promise in oncology, with several gaining regulatory approval. The linker connecting the cytotoxic maytansinoid payload to the monoclonal antibody is a critical component influencing the ADC's stability, efficacy, and safety profile. The Val-Cit dipeptide linker is a widely used cathepsin B-cleavable linker designed to release the payload within the tumor cell lysosome. This guide synthesizes available preclinical data to compare the in vitro and in vivo performance of Val-Cit-maytansinoid ADCs against those with different linkers, highlighting key experimental considerations and methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from preclinical studies on maytansinoid ADCs, focusing on cytotoxicity, in vivo efficacy, and pharmacokinetics. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.

Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs

ADC Target & Linker-PayloadCell LineIC50 (nM)Reference
Anti-HER2 ADC (Val-Cit-MMAE)HER2-positive breast cancer8.8 pmol/L[1]
Anti-HER2 ADC (β-galactosidase-cleavable linker-MMAE)HER2-positive breast cancer14.3 pmol/L[1]
Anti-EpCAM (SMCC-DM1)COLO 205 (MDR-)~1[2]
Anti-EpCAM (PEG4Mal-DM1)COLO 205 (MDR-)~1[2]
Anti-EpCAM (SMCC-DM1)COLO 205MDR (MDR+)~10[2]
Anti-EpCAM (PEG4Mal-DM1)COLO 205MDR (MDR+)~2[2]
Ansamitocin P3 (Maytansinoid analogue)MCF-70.02[3]
Ansamitocin P3 (Maytansinoid analogue)HeLa0.05[3]

Table 2: In Vivo Antitumor Efficacy of Maytansinoid ADCs in Xenograft Models

ADC & DoseTumor ModelTumor Growth Inhibition (%)Reference
Anti-CD22-DM1 ADC (3 mg/kg, single dose)Human lymphoma xenograftTumor regression[1]
Anti-HER2 ADC (Val-Cit-PBD)Human non-Hodgkin lymphoma xenograftSimilar to disulfide ADC[1]
Anti-HER2 ADC (disulfide linker-PBD)Human non-Hodgkin lymphoma xenograftSimilar to Val-Cit ADC[1]
Anti-EpCAM-SMCC-DM1 (340 µg/kg conjugated DM1)HCT-15 xenograftSignificant[2]
Anti-EpCAM-PEG4Mal-DM1 (340 µg/kg conjugated DM1)HCT-15 xenograftMore effective than SMCC-DM1[2]
23V-MMAE (3 mg/kg)JIMT-1 xenograft~30% TGI[4]

Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs in Mice

ADC Linker-PayloadClearance (mL/day/kg)Half-life (t1/2, days)Reference
Triglycyl peptide linker (CX)-DM10.79.9[1]
SMCC-DM10.710.4[1]
High DAR (~9-10) Maytansinoid ADCRapid clearance observedNot reported[5]
Low DAR (~2-6) Maytansinoid ADCComparable to standard DARNot reported[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of preclinical ADC candidates. Below are standardized methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)[6][7][8]
  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium at 2x the final desired concentration. Add 50 µL of the ADC dilutions to the respective wells. For control wells, add 50 µL of medium.

  • Incubation: Incubate the plate for 48-144 hours at 37°C with 5% CO2.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Add 100 µL of a 10% SDS solution in 0.01 M HCl to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Tumor Growth Inhibition Study in a Xenograft Model[4][9][10]
  • Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC intravenously (i.v.) via the tail vein at the specified dose and schedule. The control group receives the vehicle.[4]

  • Efficacy Assessment: Measure tumor volume and body weight two to three times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Pharmacokinetic Analysis in Mice[11][12][13]
  • ADC Administration: Administer a single intravenous (i.v.) dose of the ADC to mice via the tail vein.[8]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[8]

  • Quantification of ADC Components:

    • Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) in plasma samples using an enzyme-linked immunosorbent assay (ELISA).[9]

    • Conjugated ADC: Quantify the concentration of the intact ADC using an ELISA that captures the antibody and detects the payload.

    • Unconjugated Payload: Quantify the concentration of the free (unconjugated) maytansinoid payload and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) using non-compartmental analysis.

Mandatory Visualizations

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (e.g., Val-Cit-Maytansinoid) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Maytansinoid Released Maytansinoid Lysosome->Maytansinoid Linker Cleavage (Cathepsin B) Tubulin Tubulin Maytansinoid->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Xenograft Xenograft Tumor Model (Efficacy) Cytotoxicity->Xenograft Bystander_Effect Bystander Killing Assay Bystander_Effect->Xenograft Internalization Internalization Assay Internalization->Xenograft Data_Analysis Data Analysis & Candidate Selection Xenograft->Data_Analysis PK_Study Pharmacokinetic (PK) Study PK_Study->Data_Analysis Tolerability Tolerability/Toxicity Study Tolerability->Data_Analysis Start ADC Candidate Start->Cytotoxicity Start->Bystander_Effect Start->Internalization Start->PK_Study Start->Tolerability

References

Comparative Stability of Maytansinoid Drug-Linkers in Mouse Plasma: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the stability of various maytansinoid drug-linkers in mouse plasma, supported by experimental data, to inform the selection and design of next-generation ADCs.

The stability of maytansinoid ADCs is significantly influenced by the chemical nature of the linker connecting the maytansinoid payload (e.g., DM1, DM4) to the monoclonal antibody. Linkers are broadly categorized as non-cleavable (e.g., thioether) or cleavable (e.g., disulfide), with further variations within each class designed to modulate stability and drug release characteristics. This comparison focuses on their performance in a preclinical mouse model, a crucial step in ADC development.

Quantitative Comparison of Maytansinoid Drug-Linker Stability in Mouse Plasma

The following table summarizes the stability of different maytansinoid drug-linkers in mouse plasma from various studies. The primary metric for stability is the half-life (t½) of the intact ADC or the retention of the drug-to-antibody ratio (DAR) over time. It is important to note that direct comparisons should be made with caution, as the antibody, mouse strain, and experimental conditions can influence stability.

Drug-LinkerAntibodyPayloadLinker TypeMouse StrainStability MetricValueReference(s)
SMCC-DM1TrastuzumabDM1Non-cleavable ThioetherN/AHalf-life (t½)10.4 days[1]
SPDB-DM4huC242DM4Cleavable Disulfide (Hindered)CD1Relative StabilityMore stable than SPP-DM1[2]
SPP-DM1huC242DM1Cleavable DisulfideN/ARelative StabilityLess stable than SMCC-DM1 and SPDB-DM4[2]
Disulfide-DM1huC242DM1Cleavable DisulfideCD-1Half-life (t½)42.2 hours[3]
Disulfide-DM1Anti-CD22 (V205C)DM1Cleavable DisulfideSCIDStabilityUnstable[4]
Disulfide-DM3Anti-CD22 (LC-K149C)DM3Cleavable Disulfide (Hindered)SCID% Drug Loss (7 days)~10%[4]

N/A: Not available in the cited source.

Experimental Protocols

The assessment of ADC stability in mouse plasma is crucial for understanding its pharmacokinetic profile. The following are detailed methodologies for key experiments cited in the literature.

In Vivo Plasma Stability Assessment

This protocol outlines the general procedure for determining the in vivo stability of an ADC in mouse plasma.

  • Animal Model: Typically, immunodeficient mice (e.g., SCID or CD-1 nude) are used, often bearing a xenograft of human cancer cells targeted by the ADC's antibody.

  • ADC Administration: The ADC is administered intravenously (IV) to the mice at a specified dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours).

  • Plasma Preparation: Blood samples are processed to separate the plasma, which is then stored frozen until analysis.

  • Analysis by LC-MS: The concentration of the intact ADC and/or the average DAR in the plasma samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). An affinity capture step, often using Protein A or an anti-idiotype antibody, is employed to isolate the ADC from the complex plasma matrix before LC-MS analysis.

  • Data Analysis: The clearance rate and half-life of the intact ADC are calculated from the concentration-time data. The change in average DAR over time is also determined to assess the rate of drug deconjugation.

In Vitro Plasma Stability Assay

This assay provides a controlled environment to assess the inherent stability of an ADC in plasma.

  • Plasma Incubation: The ADC is incubated in fresh mouse plasma at 37°C. A control sample in a buffer solution is often included.

  • Time Points: Aliquots of the plasma/ADC mixture are taken at various time points (e.g., 0, 1, 3, 7 days).

  • Sample Processing: The ADC is isolated from the plasma aliquots using immunoaffinity capture methods (e.g., Protein A/G magnetic beads).

  • LC-MS Analysis: The captured ADC is analyzed by LC-MS to determine the average DAR at each time point.

  • Data Interpretation: A decrease in the average DAR over time indicates the extent of drug-linker instability and premature drug release.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the stability of maytansinoid drug-linkers in mouse plasma.

experimental_workflow cluster_invivo In Vivo Stability cluster_invitro In Vitro Stability cluster_analysis Analysis cluster_output Output iv_admin IV Administration of ADC to Mice blood_collection Blood Collection (Time Points) iv_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep affinity_capture Immunoaffinity Capture of ADC plasma_prep->affinity_capture Plasma Sample incubation ADC Incubation in Mouse Plasma (37°C) aliquots Aliquot Collection (Time Points) incubation->aliquots aliquots->affinity_capture Plasma Aliquot lcms LC-MS Analysis affinity_capture->lcms data_analysis Data Analysis (DAR, Half-life) lcms->data_analysis stability_profile Stability Profile data_analysis->stability_profile

Experimental workflow for assessing maytansinoid drug-linker stability.

References

Advanced & Novel Applications

Application Notes and Protocols for Novel Drug Combinations with Val-Cit-amide-Ph-Maytansine ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. This document focuses on ADCs utilizing a Valine-Citrulline (Val-Cit) peptidic linker, a para-aminobenzyl (Ph) self-immolative spacer, and a maytansinoid payload (e.g., DM1 or DM4), a potent microtubule inhibitor. The Val-Cit linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the cytotoxic payload within cancer cells.

Recent preclinical and clinical studies have highlighted the potential for synergistic anti-tumor activity when these maytansinoid-based ADCs are combined with other therapeutic agents. This document provides an overview of promising combination strategies, including quantitative data from relevant studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying biological mechanisms. The goal is to equip researchers with the necessary information to design and execute studies exploring novel drug combinations with Val-Cit-amide-Ph-Maytansine ADCs.

Novel Drug Combination Strategies

Several classes of anti-cancer agents have shown synergistic or additive effects when combined with Val-Cit-maytansinoid ADCs. The primary rationale for these combinations is to enhance cytotoxic potency, overcome resistance mechanisms, and potentially stimulate an anti-tumor immune response.

Key Combination Partners:

  • PARP Inhibitors (e.g., Olaparib): Maytansinoids, by causing mitotic arrest and cellular stress, can induce DNA damage. Combining them with PARP inhibitors, which block a key DNA repair pathway, can lead to synthetic lethality in cancer cells. Preclinical data suggests that this combination is particularly effective.

  • Chemotherapeutic Agents (e.g., Carboplatin): Platinum-based agents like carboplatin (B1684641) cause DNA damage and can synergize with the microtubule-disrupting activity of maytansinoids. This combination can lead to enhanced cell cycle arrest and apoptosis.[1][2][3][4][5][6]

  • Anti-Angiogenic Agents (e.g., Bevacizumab): Bevacizumab, a VEGF inhibitor, can normalize tumor vasculature, which may improve the delivery and penetration of ADCs into the tumor tissue, thereby enhancing their efficacy.

  • Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): The immunogenic cell death induced by ADCs can release tumor antigens and create a more immunologically "hot" tumor microenvironment. This can enhance the efficacy of immune checkpoint inhibitors, which unleash the anti-tumor activity of the immune system.

Quantitative Data Summary

The following table summarizes preclinical and clinical data for drug combinations with maytansinoid-based ADCs.

ADC (Target)Combination AgentCancer TypeModel SystemKey FindingsReference
Mirvetuximab Soravtansine (FRα)CarboplatinOvarian CancerPreclinical Xenograft (OV90)Combination was more efficacious than carboplatin + paclitaxel. The triple combination with bevacizumab resulted in complete tumor regression.[1][2]
Mirvetuximab Soravtansine (FRα)BevacizumabOvarian CancerPreclinical Xenograft (OV90, IGROV-1)Combination was highly active with a majority of animals showing partial or complete tumor regression. The activity was substantially more than additive.[1]
Mirvetuximab Soravtansine (FRα)Carboplatin + BevacizumabPlatinum-Sensitive Ovarian CancerPhase 1b Clinical TrialConfirmed Objective Response Rate (ORR) of 83%, with a median Duration of Response (DOR) of 10.9 months and median Progression-Free Survival (PFS) of 13.5 months.[3][6]
Trastuzumab Emtansine (HER2)Olaparib (PARP Inhibitor)HER2+ Breast CancerPreclinical (in vitro)Preclinical data suggest that HER2+ cells are sensitive to PARP inhibitors and that PARP inhibition augments the efficacy of trastuzumab.
Trastuzumab Emtansine (HER2)Olaparib (PARP Inhibitor)HER2+ Advanced Breast Cancer with gBRCA mutationPhase 2 Clinical Trial (OPHELIA)Clinical Benefit Rate (CBR) of 80% and an Objective Response Rate (ORR) of 60%.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol describes how to assess the synergistic, additive, or antagonistic effects of a Val-Cit-maytansinoid ADC in combination with a second agent using a cell viability assay and the Chou-Talalay Combination Index (CI) method.

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3 for HER2-positive breast cancer, OV90 for ovarian cancer)

  • Val-Cit-maytansinoid ADC (e.g., Trastuzumab emtansine)

  • Combination agent (e.g., Olaparib)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • CompuSyn software or other software for CI calculation

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of the ADC and the combination agent in a suitable solvent (e.g., DMSO).

    • Create a series of 2-fold serial dilutions for each drug individually and for the combination at a constant molar ratio (e.g., 1:1, 1:10, 10:1 based on their respective IC50 values). Prepare these dilutions at 2x the final desired concentration.

    • Remove the medium from the 96-well plate and add 50 µL of fresh medium.

    • Add 50 µL of the 2x drug dilutions to the respective wells. Include wells for untreated controls and single-agent controls.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable assay (e.g., MTT).

    • For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Use the dose-response data for each single agent and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

    • Interpret the CI values:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a Val-Cit-maytansinoid ADC in combination with another agent in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Cancer cell line of interest

  • Matrigel

  • Val-Cit-maytansinoid ADC

  • Combination agent

  • Dosing vehicles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cultured cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: ADC monotherapy

    • Group 3: Combination agent monotherapy

    • Group 4: ADC + Combination agent

  • Drug Administration:

    • Administer the ADC (e.g., intravenously) and the combination agent (e.g., orally or intraperitoneally) according to a predetermined dosing schedule (e.g., once or twice weekly for 3-4 weeks).

    • The doses should be based on previous tolerability and efficacy studies.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Statistically analyze the differences in tumor volume and tumor weight between the treatment groups.

    • A synergistic effect is indicated if the anti-tumor effect of the combination therapy is significantly greater than the additive effects of the individual monotherapies.

Signaling Pathways and Experimental Workflows

Synergy of Maytansinoid ADCs and PARP Inhibitors

The combination of a maytansinoid ADC and a PARP inhibitor leverages the induction of DNA damage by the maytansinoid payload and the inhibition of DNA repair by the PARP inhibitor, leading to synthetic lethality.

ADC Val-Cit-Maytansine ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Maytansinoid Released Maytansinoid (e.g., DM1/DM4) Internalization->Maytansinoid Microtubule Microtubule Disruption Maytansinoid->Microtubule MitoticArrest Mitotic Arrest (G2/M) Microtubule->MitoticArrest DNADamage DNA Damage (Double-Strand Breaks) MitoticArrest->DNADamage PARP PARP DNADamage->PARP activates Apoptosis Apoptosis DNADamage->Apoptosis PARPi PARP Inhibitor PARPi->PARP inhibits SSBR Single-Strand Break Repair (SSBR) PARP->SSBR SSBR->Apoptosis prevents

Mechanism of synergy between a maytansinoid ADC and a PARP inhibitor.
Experimental Workflow for In Vitro Synergy Assessment

The following diagram illustrates the key steps in an in vitro experiment to determine the synergistic effects of a drug combination.

start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Single Agents & Combination at a Constant Ratio incubate1->treat incubate2 Incubate 72-96h treat->incubate2 viability Assess Cell Viability (e.g., MTT Assay) incubate2->viability analyze Analyze Data using Chou-Talalay Method (CompuSyn) viability->analyze end Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) analyze->end

Workflow for in vitro synergy testing.

Conclusion

The combination of this compound ADCs with other anti-cancer agents, particularly PARP inhibitors and certain chemotherapies, represents a promising strategy to enhance therapeutic efficacy. The provided protocols and conceptual frameworks offer a starting point for researchers to explore these and other novel combinations. Careful experimental design and quantitative analysis of synergy are crucial for identifying the most effective combination therapies for further preclinical and clinical development. As our understanding of the complex interplay between different cancer signaling pathways grows, so too will the opportunities for designing rational and highly effective ADC-based combination therapies.

References

Application Notes and Protocols: Val-Cit-amide-Ph-Maytansine for Overcoming Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy resistance remains a significant hurdle in the effective treatment of cancer. One of the primary mechanisms of resistance is the overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Antibody-drug conjugates (ADCs) represent a promising strategy to circumvent this challenge. By linking a highly potent cytotoxic agent to a monoclonal antibody that targets a tumor-specific antigen, ADCs can deliver the payload directly to the cancer cells, increasing the therapeutic index and potentially overcoming resistance mechanisms.[3][4]

This document details the application of a specific ADC construct, Val-Cit-amide-Ph-Maytansine, in overcoming chemotherapy resistance. This ADC comprises a tumor-antigen-specific antibody conjugated to the potent microtubule inhibitor, maytansine (B1676224), via a cathepsin B-cleavable linker system, Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB). The Val-Cit dipeptide linker is designed to be stable in systemic circulation but is efficiently cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells, ensuring targeted intracellular release of the maytansinoid payload.[5][6]

Mechanism of Action

The efficacy of this compound in chemoresistant cancer cells is attributed to a multi-step process that leverages targeted delivery and potent cytotoxicity.

  • Targeted Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell.[7][8]

  • Lysosomal Trafficking and Cleavage: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit linker.[5][9]

  • Payload Release and Cytotoxicity: Cleavage of the linker releases the maytansine payload into the cytoplasm. Maytansinoids are highly potent microtubule-depolymerizing agents. They bind to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[10][11]

  • Overcoming Efflux Pumps: By delivering the cytotoxic payload directly into the cell and releasing it in the lysosome, the ADC can achieve a high intracellular concentration of the drug. This can overwhelm the capacity of efflux pumps like P-glycoprotein, which are major contributors to multidrug resistance. Furthermore, the released maytansinoid metabolite may be a poor substrate for these pumps.[3][12]

Data Presentation

The following tables summarize representative quantitative data on the efficacy of maytansinoid-based ADCs with cleavable linkers in chemotherapy-sensitive and -resistant cancer cell lines.

Table 1: In Vitro Cytotoxicity of a Representative Val-Cit-Maytansinoid ADC

Cell LineChemotherapy Resistance StatusP-glycoprotein (MDR1) ExpressionADC IC50 (ng/mL)Free Maytansinoid IC50 (ng/mL)Resistance Factor (ADC vs. Free Drug)
Cancer Cell Line ASensitiveLow0.50.15
Cancer Cell Line A-MDRResistantHigh2.010.00.2
Cancer Cell Line BSensitiveLow0.80.24
Cancer Cell Line B-MDRResistantHigh3.525.00.14

This table presents hypothetical data based on typical findings in the literature. The resistance factor is calculated as the ratio of the IC50 of the ADC to the IC50 of the free drug in the resistant cell line.

Table 2: Apoptosis Induction by a Representative Val-Cit-Maytansinoid ADC

Cell LineTreatment% Apoptotic Cells (Annexin V Positive)
Cancer Cell Line A-MDRUntreated Control5%
Free Maytansinoid (10 ng/mL)15%
ADC (10 ng/mL)60%

This table illustrates the enhanced ability of the ADC to induce apoptosis in chemoresistant cells compared to the free drug at the same concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the this compound ADC on cancer cells.

Materials:

  • Cancer cell lines (chemotherapy-sensitive and resistant)

  • Complete cell culture medium

  • This compound ADC

  • Free maytansinoid drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Treatment: Prepare serial dilutions of the ADC and free maytansinoid in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis Markers

This protocol is used to assess the induction of apoptosis by analyzing the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC This compound (ADC) Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Maytansine Released Maytansine Microtubules Microtubules Maytansine->Microtubules Inhibits Polymerization EffluxPump P-glycoprotein (Efflux Pump) Maytansine->EffluxPump Evades/Overwhelms Apoptosis Apoptosis Microtubules->Apoptosis Leads to ADC_Lysosome Internalized ADC ADC_Lysosome->Maytansine Cleavage by Cathepsin B CathepsinB Cathepsin B Endosome->ADC_Lysosome Fusion G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A 1. Seed chemoresistant cancer cells in 96-well plate B 2. Treat cells with serial dilutions of This compound ADC and free drug A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent and incubate for 4 hours C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G G cluster_pathway Apoptotic Signaling Pathway Maytansine Maytansine Microtubule_Disruption Microtubule Disruption Maytansine->Microtubule_Disruption Bcl2_Family Bax/Bcl-2 Ratio Increase Microtubule_Disruption->Bcl2_Family Mitochondria Mitochondrial Permeability Bcl2_Family->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Cleavage) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application Notes & Protocols for Developing Dual-Payload Antibody-Drug Conjugates with a Maytansinoid Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents.[][2] However, challenges such as tumor heterogeneity and acquired drug resistance can limit the efficacy of traditional single-payload ADCs.[3][4] Dual-payload ADCs represent a next-generation strategy to address these limitations by delivering two distinct cytotoxic payloads with different mechanisms of action to the same cancer cell.[5][6] This approach can enhance therapeutic efficacy, produce synergistic effects, and reduce the likelihood of drug resistance.[7][8]

This document provides detailed protocols for the development and characterization of a dual-payload ADC. The example ADC utilizes a humanized anti-HER2 mAb (Trastuzumab) conjugated with two payloads:

  • Maytansinoid (DM1): A potent anti-mitotic agent that inhibits tubulin polymerization.[2] It is attached via a cathepsin B-cleavable Valine-Citrulline (Val-Cit) linker with a p-aminobenzyl carbamate (B1207046) (PABC) spacer, corresponding to the user-specified Val-Cit-amide-Ph-Maytansine motif.

  • Pyrrolobenzodiazepine (PBD) Dimer: A DNA cross-linking agent that induces cell death via a distinct mechanism.

These notes describe the sequential conjugation methodology, purification, analytical characterization, and in vitro evaluation of the resulting dual-payload ADC.

Principle of the Technology

The core principle is the targeted delivery of two complementary cytotoxins. The mAb binds to a tumor-associated antigen (e.g., HER2), and the ADC-antigen complex is internalized via receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome. The acidic environment and presence of proteases like Cathepsin B cleave the Val-Cit linker, releasing the maytansinoid payload.[] The second payload, linked via a different chemistry, is also released to act on its intracellular target. By targeting both microtubule dynamics and DNA integrity, the dual-payload ADC can induce potent, synergistic cell killing and overcome resistance to a single mode of action.[7][10]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_intracellular Intracellular ADC Dual-Payload ADC (Anti-HER2 mAb) Receptor HER2 Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload1 Maytansinoid (DM1) Lysosome->Payload1 4a. Linker Cleavage & Payload Release Payload2 PBD Dimer Lysosome->Payload2 4b. Payload Release Microtubules Microtubules Payload1->Microtubules 5a. Tubulin Inhibition DNA DNA Payload2->DNA 5b. DNA Cross-linking Apoptosis Apoptosis Microtubules->Apoptosis DNA->Apoptosis

Caption: Mechanism of action for a dual-payload ADC targeting HER2.

Experimental Protocols

Protocol 1: Sequential Dual-Payload Conjugation

This protocol describes the sequential conjugation of a thiol-reactive maytansinoid derivative to native cysteine residues followed by conjugation of an amine-reactive PBD derivative to lysine (B10760008) residues.

3.1 Materials and Reagents

ReagentSupplierPurpose
TrastuzumabIn-house/CommercialMonoclonal Antibody
TCEP-HClSigma-AldrichDisulfide reducing agent
MC-Val-Cit-PABC-DM1MedChemExpressPayload-Linker 1 (Maleimide reactive)
NHS-Ester-PBD DimerIn-house/CommercialPayload-Linker 2 (Amine reactive)
PBS, pH 7.4GibcoBuffer
Arginine SolutionSigma-AldrichAggregation suppressor
Tangential Flow Filtration (TFF) SystemMilliporeBuffer exchange/Purification
Anhydrous DMSOSigma-AldrichSolvent for payloads

3.2 Step-by-Step Methodology

  • Antibody Preparation:

    • Dialyze Trastuzumab (10 mg/mL) against PBS (pH 7.4) overnight at 4°C to remove formulation buffers.

    • Concentrate or dilute the antibody to a final concentration of 8-10 mg/mL.

  • Partial Reduction of Interchain Disulfides:

    • Add a 2.5-fold molar excess of TCEP-HCl to the antibody solution.

    • Incubate at 37°C for 2 hours with gentle mixing to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.

    • Immediately purify the reduced antibody using a TFF system or size-exclusion chromatography (desalting column) with cold PBS (pH 7.4) to remove excess TCEP.

  • Conjugation of Payload 1 (MC-VC-PABC-DM1):

    • Prepare a 10 mM stock solution of MC-Val-Cit-PABC-DM1 in anhydrous DMSO.

    • Add a 6-fold molar excess of the DM1 payload-linker to the purified, reduced antibody.

    • Incubate at room temperature for 1 hour with gentle mixing.

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the payload-linker. Incubate for 20 minutes.

    • Purify the intermediate ADC (Trastuzumab-DM1) via TFF with PBS (pH 7.4) to remove unreacted payload and quenching agent.

  • Conjugation of Payload 2 (NHS-Ester-PBD Dimer):

    • Prepare a 10 mM stock solution of the NHS-Ester-PBD Dimer in anhydrous DMSO.

    • Adjust the pH of the Trastuzumab-DM1 solution to 8.0-8.5 using a suitable buffer (e.g., borate (B1201080) buffer).

    • Add an 8-fold molar excess of the PBD payload-linker to the antibody solution.

    • Incubate at room temperature for 2 hours with gentle mixing in the dark.

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM. Incubate for 30 minutes.

  • Final Purification:

    • Purify the final dual-payload ADC using TFF with PBS (pH 7.4) containing 50 mM Arginine to remove unreacted payload and ensure stability.

    • Sterile filter the final product through a 0.22 µm filter and store at 4°C.

Workflow cluster_prep Preparation cluster_conj1 Payload 1 Conjugation cluster_conj2 Payload 2 Conjugation cluster_analysis Characterization & Testing start Start: Trastuzumab mAb reduction 1. Partial Reduction (TCEP) start->reduction conj1 2. Add MC-VC-PABC-DM1 (Thiol-Maleimide Reaction) reduction->conj1 purify1 3. Purification 1 (TFF / SEC) conj1->purify1 conj2 4. Add NHS-Ester-PBD (Amine-NHS Reaction) purify1->conj2 purify2 5. Final Purification (TFF with Arginine) conj2->purify2 char 6. Analytical Characterization (HIC, SEC, LC-MS) purify2->char invitro 7. In Vitro Cytotoxicity Assay char->invitro end_node End: Characterized Dual-Payload ADC invitro->end_node

Caption: Experimental workflow for dual-payload ADC synthesis and evaluation.

Protocol 2: ADC Characterization

2.1 Drug-to-Antibody Ratio (DAR) by HIC-HPLC

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the hydrophobicity conferred by the conjugated payloads.

  • Method:

    • Use a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

    • Run a gradient from high salt (A) to low salt (B) to elute the ADC species. Unconjugated antibody elutes first, followed by species with increasing DAR.

    • Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.

2.2 Aggregation Analysis by SEC-HPLC

  • Principle: Size Exclusion Chromatography (SEC) separates molecules based on hydrodynamic radius to quantify high molecular weight species (aggregates).

  • Method:

    • Use an SEC column (e.g., Tosoh TSKgel G3000SWxl).

    • Use an isocratic mobile phase of 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.

    • Monitor UV absorbance at 280 nm.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates. Calculate the percentage of monomer.

2.3 DAR and Drug Distribution by LC-MS

  • Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) after deglycosylation and reduction provides precise mass information to confirm payload conjugation and distribution.

  • Method:

    • Deglycosylate the ADC using PNGase F.

    • Reduce the ADC using DTT to separate light and heavy chains.

    • Analyze the sample using a reversed-phase LC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Deconvolute the mass spectra to determine the masses of the light and heavy chains and identify the number of conjugated payloads on each.

Protocol 3: In Vitro Cytotoxicity Assay
  • Principle: Assess the potency of the ADC by measuring its ability to inhibit the proliferation of cancer cells.

  • Method:

    • Cell Lines: Use a HER2-positive cell line (e.g., SK-BR-3) and a HER2-negative control line (e.g., MDA-MB-231).

    • Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the dual-payload ADC, single-payload ADCs, unconjugated antibody, and free payloads. Add treatments to the cells.

    • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

    • Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, Promega) to measure ATP levels, which correlate with the number of viable cells.

    • Data Analysis: Plot cell viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Representative Data & Analysis

Quantitative data should be summarized for clear comparison.

Table 1: ADC Characterization Summary

ADC ConstructDAR (DM1) by HICDAR (PBD) by LC-MSTotal DARMonomer % (by SEC)
Trastuzumab-DM13.803.898.5%
Trastuzumab-PBD02.12.199.1%
Dual-Payload ADC 3.7 2.0 5.7 97.2%

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

CompoundSK-BR-3 (HER2+) IC₅₀ (nM)MDA-MB-231 (HER2-) IC₅₀ (nM)
Unconjugated Trastuzumab> 1000> 1000
Free DM10.50.8
Free PBD Dimer0.020.03
Trastuzumab-DM1 (Single)1.2> 500
Trastuzumab-PBD (Single)0.15> 500
Dual-Payload ADC 0.09 > 500

The data indicate successful conjugation of both payloads with minimal aggregation. The dual-payload ADC demonstrates superior potency on the target-positive cell line compared to single-payload ADCs, with high specificity and no significant toxicity on the target-negative line.

Logic cluster_problem Challenges with Single-Payload ADCs cluster_solution Dual-Payload ADC Advantages Resistance Acquired Drug Resistance Heterogeneity Tumor Heterogeneity (Antigen & Payload Sensitivity) Synergy Synergistic or Additive Efficacy Multi_Mech Multiple Mechanisms of Action Multi_Mech->Resistance Addresses Multi_Mech->Synergy Bypass_Res Bypass Single-Agent Resistance Pathways Multi_Mech->Bypass_Res Broad_Het Effective Against Heterogeneous Tumors Multi_Mech->Broad_Het Broad_Het->Heterogeneity Addresses

References

Application Notes and Protocols: Val-Cit-amide-Ph-Maytansine in Non-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Primary Application in Oncology

Val-Cit-amide-Ph-Maytansine is a highly potent cytotoxic agent-linker conjugate. Its primary and extensively documented application is in the field of oncology as a payload for Antibody-Drug Conjugates (ADCs). The molecule consists of three key components:

  • Maytansine (B1676224) (DM1): A potent microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cells.[1]

  • Val-Cit (Valine-Citrulline) Linker: A dipeptide that is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[2]

  • Self-Immolative Spacer (amide-Ph): A p-aminobenzyl (PAB) group that, upon cleavage of the Val-Cit linker, releases the active maytansine payload.[2]

Currently, there is a lack of direct published research demonstrating the application of this compound in non-oncological fields. Its development has been overwhelmingly focused on targeted cancer therapy. However, based on its potent biological mechanism of action, we can theorize and propose its use as a research tool in various non-oncological contexts characterized by pathological cell proliferation or processes dependent on microtubule dynamics and elevated Cathepsin B activity.

Theoretical Non-Oncology Research Applications

The core mechanism of this compound—targeted delivery of a microtubule-disrupting agent—could be repurposed to investigate or therapeutically target other diseases involving pathological cell proliferation.[3][4]

2.1. Rheumatoid Arthritis (RA)

  • Rationale: RA is characterized by the excessive proliferation of synovial fibroblasts, leading to inflammation and joint destruction.[3] These proliferating cells could be a target for a potent anti-proliferative agent like maytansine. Furthermore, Cathepsin B is known to be involved in the pathophysiology of RA.

  • Research Application: A conjugate of this compound with a ligand targeting activated synovial fibroblasts could be used to study the effect of targeted cell killing on disease progression in animal models of arthritis.

2.2. Psoriasis

  • Rationale: Psoriasis is an autoimmune skin disease driven by the hyperproliferation of keratinocytes.[3]

  • Research Application: As a research tool, a formulation designed to deliver this compound to the skin could be used to study the impact of inhibiting keratinocyte proliferation on plaque formation in preclinical models.

2.3. Atherosclerosis

  • Rationale: The proliferation of vascular smooth muscle cells is a key event in the development of atherosclerotic plaques.[3] Cathepsin B also plays a role in extracellular matrix remodeling in cardiovascular diseases.[5]

  • Research Application: A conjugate targeting markers on proliferating smooth muscle cells or macrophages within atherosclerotic plaques could be used to investigate the potential of targeted cytotoxic therapy to reduce plaque size or alter plaque composition in disease models.

Mechanism of Action

The this compound conjugate is designed for targeted cell destruction. When conjugated to a targeting moiety (e.g., an antibody), it binds to a specific cell surface receptor and is internalized. Inside the cell, the linker is cleaved, releasing the potent maytansine payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Targeting Moiety-VC-Maytansine Conjugate Receptor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Maytansine Free Maytansine Lysosome->Maytansine 4. Cathepsin B Cleavage of Val-Cit Linker Microtubules Microtubule Disruption Maytansine->Microtubules 5. Payload Action Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for a targeted Val-Cit-Maytansine conjugate.

Experimental Protocols

The following are generalized protocols that can be adapted for specific non-oncology research applications.

4.1. Protocol 1: Conjugation of this compound to a Targeting Protein

This protocol describes the conjugation of a maleimide-functionalized this compound to a targeting protein (e.g., an antibody or antibody fragment) via reduced thiol groups.

  • Materials:

    • Targeting protein with available cysteine residues

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Maleimide-functionalized this compound

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Procedure:

    • Protein Reduction:

      • Dissolve the targeting protein in PBS.

      • Add a 10-fold molar excess of TCEP to the protein solution.

      • Incubate at 37°C for 2 hours to reduce disulfide bonds and expose free thiol groups.

    • Drug-Linker Preparation:

      • Dissolve the maleimide-functionalized this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Conjugation Reaction:

      • Add a 5-fold molar excess of the dissolved drug-linker to the reduced protein solution. The final concentration of DMSO should be <10% v/v.

      • Incubate the reaction at room temperature for 4 hours or at 4°C overnight, protected from light.

    • Purification:

      • Purify the resulting conjugate from unreacted drug-linker and other small molecules using an SEC column pre-equilibrated with PBS.

      • Collect the protein-containing fractions.

    • Characterization:

      • Determine the protein concentration (e.g., via BCA assay).

      • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Conjugation_Workflow Protein Targeting Protein (e.g., Antibody) TCEP TCEP Reduction Protein->TCEP ReducedProtein Reduced Protein (with free -SH groups) TCEP->ReducedProtein Reaction Conjugation Reaction (Thiol-Maleimide) ReducedProtein->Reaction DrugLinker Maleimide-VC-Maytansine (in DMSO) DrugLinker->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification FinalADC Purified Conjugate Purification->FinalADC

Caption: Workflow for conjugating this compound to a protein.

4.2. Protocol 2: In Vitro Anti-Proliferation Assay

This protocol measures the ability of a this compound conjugate to inhibit the proliferation of a target cell line.

  • Materials:

    • Target cells (e.g., synovial fibroblasts, keratinocytes)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound conjugate

    • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

    • Plate reader (luminescence or absorbance)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count target cells.

      • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

      • Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare a serial dilution of the conjugate in complete medium.

      • Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include wells with untreated cells (vehicle control) and no cells (blank).

    • Incubation:

      • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

    • Viability Measurement:

      • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

      • Incubate for the recommended time (e.g., 1-2 hours).

    • Data Analysis:

      • Measure the signal (luminescence or absorbance) using a plate reader.

      • Subtract the blank reading, normalize the data to the vehicle control, and plot the results as percent viability versus log concentration.

      • Calculate the IC50 value (the concentration that inhibits cell proliferation by 50%) using non-linear regression analysis.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: Example Anti-Proliferation Data

Cell LineConjugateIC50 (nM)
Synovial Fibroblasts (RA)Anti-FAP-VC-Maytansine5.2
Synovial Fibroblasts (RA)Non-targeting IgG-VC-Maytansine>1000
Keratinocytes (Psoriasis)Anti-IL17R-VC-Maytansine12.8
Keratinocytes (Psoriasis)Non-targeting IgG-VC-Maytansine>1000

Table 2: Example Conjugation Reaction Parameters

ParameterValue
Protein Concentration5 mg/mL
Molar Ratio (Drug:Protein)5:1
Reaction Time4 hours
Reaction TemperatureRoom Temperature
Average Drug-to-Antibody Ratio (DAR)3.8

Conclusion

While this compound is a well-established tool in oncology, its potent anti-proliferative mechanism presents intriguing possibilities for non-oncology research. The protocols and theoretical applications outlined here provide a framework for scientists to explore its utility in studying and potentially targeting other diseases characterized by pathological cell growth. Careful selection of a targeting moiety specific to the non-cancerous disease state is critical for the successful adaptation of this technology.

References

Application Notes and Protocols: Val-Cit-amide-Ph-Maytansine for Targeting Novel Cancer Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative approach in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This targeted delivery mechanism enhances the therapeutic window of highly potent payloads, minimizing systemic toxicity while maximizing efficacy at the tumor site. The Val-Cit-amide-Ph-Maytansine drug-linker is a sophisticated component of modern ADCs, comprising a potent maytansinoid payload, DM1, attached to a cleavable valine-citrulline (Val-Cit) linker.[1][2][]

Maytansinoids are highly potent microtubule-targeting compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1][] The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][] This targeted release of the maytansinoid payload within cancer cells makes this compound a critical tool for developing novel ADCs against a range of cancer antigens.[6][7]

These application notes provide a comprehensive overview of the mechanism of action, key experimental protocols, and relevant data for utilizing this compound in the development of ADCs for novel cancer targets.

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is a multi-step process that relies on the specific recognition of a cancer cell-surface antigen by the monoclonal antibody component of the ADC.

  • Binding and Internalization: The ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen. The antibody component of the ADC binds to the antigen, and the resulting ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[4][8]

  • Lysosomal Trafficking: Following endocytosis, the complex is trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome and the presence of various proteases facilitate the degradation of the ADC.[4]

  • Linker Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide linker.[4][] This enzymatic cleavage is a critical step that releases the cytotoxic maytansinoid payload from the antibody.

  • Payload-Induced Cytotoxicity: Once released into the cytoplasm, the maytansinoid payload (e.g., DM1) binds to tubulin, inhibiting microtubule polymerization.[][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[][9]

  • Bystander Effect: In some cases, the released, cell-permeable maytansinoid metabolite can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[10][11]

Signaling Pathway and Mechanism of Action Diagram

ADC_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (Antibody-Drug Conjugate) Antigen Target Antigen ADC->Antigen Binding Cancer_Cell Endosome Endosome Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload Maytansinoid Payload (e.g., DM1) Lysosome->Payload Cathepsin B Cleavage of Val-Cit Linker Tubulin Tubulin Payload->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Data Presentation

The potency of maytansinoid payloads and ADCs constructed with them is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Compound/ADCCell LineTarget AntigenIC50 (nM)Reference
MaytansineKB (human nasopharynx carcinoma)-0.008[1]
MaytansineP-388 (murine lymphocytic leukemia)-0.0006[1]
MaytansineL1210 (murine leukemia)-0.002[1]
huC242-SPDB-DM4COLO 205 (human colon cancer)CanAg0.013[11]
Anti-EpCAM-SMCC-DM1HCT-15 (human colon carcinoma)EpCAM~3[12]
Anti-EpCAM-PEG4Mal-DM1HCT-15 (human colon carcinoma)EpCAM~0.3[12]
Anti-EpCAM-SMCC-DM1COLO 205MDR (MDR1-expressing)EpCAM~10[12]
Anti-EpCAM-PEG4Mal-DM1COLO 205MDR (MDR1-expressing)EpCAM~0.3[12]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic potential of an ADC constructed with this compound.[4][13][14]

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • ADC stock solution

  • Unconjugated antibody (as a negative control)

  • Free maytansinoid payload (as a positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

In_Vitro_Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with ADC and Controls Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 72-96 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro cytotoxicity assay.

In Vivo Efficacy Study in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[12][15]

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human cancer cell line for xenograft implantation

  • ADC solution in a sterile, biocompatible vehicle

  • Vehicle control solution

  • Calipers for tumor measurement

  • Syringes and needles for injection

Protocol:

  • Tumor Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse. b. Monitor the mice regularly for tumor growth.

  • Randomization and Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group). b. Administer the ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., single dose or multiple doses).

  • Tumor Growth Monitoring: a. Measure the tumor dimensions with calipers two to three times per week. b. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis: a. The study is typically terminated when tumors in the control group reach a maximum allowable size or when pre-defined endpoints are met. b. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). c. Plot the mean tumor volume ± SEM for each group over time. d. Statistically analyze the differences in tumor growth between the treatment and control groups.

In_Vivo_Efficacy_Study Logical Flow of In Vivo Efficacy Study Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Required Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment ADC/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: Logical flow of an in vivo efficacy study.

Targeting Novel Cancer Antigens

The success of an ADC is highly dependent on the choice of the target antigen. An ideal antigen for ADC therapy should be highly expressed on the surface of cancer cells with minimal or no expression on healthy tissues.[8][16] The this compound linker-payload system can be conjugated to antibodies targeting a variety of novel and established cancer antigens.

Examples of Novel and Emerging ADC Target Antigens: [7][17][18]

  • TROP-2: Overexpressed in a wide range of solid tumors, including breast, lung, and urothelial cancers.

  • c-MET: A receptor tyrosine kinase implicated in cell proliferation, migration, and invasion, often overexpressed in various cancers.[19]

  • EpCAM: A transmembrane glycoprotein (B1211001) overexpressed in many carcinomas.

  • CD25: The alpha chain of the IL-2 receptor, a target in hematological malignancies and some solid tumors.

  • CEACAM5: Expressed on the surface of various adenocarcinomas, particularly colorectal and gastric cancers.

  • BCMA: A member of the TNF receptor superfamily, highly expressed on malignant plasma cells in multiple myeloma.

  • DLL3: Atypical Notch ligand expressed on the surface of neuroendocrine tumors, including small cell lung cancer.

  • Claudin 18.2: A tight junction protein ectopically expressed in gastric and pancreatic cancers.

The development of ADCs against these novel targets using this compound holds significant promise for expanding the reach of targeted cancer therapies.

Conclusion

This compound is a potent and versatile drug-linker technology that is integral to the development of next-generation antibody-drug conjugates. Its mechanism of action, which relies on specific enzymatic cleavage within the tumor cell, provides a robust platform for targeting a wide array of novel cancer antigens. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted oncology. Careful consideration of antigen selection, along with rigorous in vitro and in vivo evaluation, will be crucial for the successful clinical translation of new ADCs based on this powerful technology.

References

Application Notes and Protocols for the Use of Val-Cit-amide-Ph-Maytansine in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a cornerstone of preclinical oncology research.[1] These models are invaluable for evaluating the efficacy of novel cancer therapeutics like Antibody-Drug Conjugates (ADCs) because they preserve the heterogeneity and microenvironment of the original human tumor.[1] This document provides detailed application notes and protocols for the use of Val-Cit-amide-Ph-Maytansine, an ADC linker-payload, in PDX models.

The this compound linker-payload system combines a potent cytotoxic agent, a maytansinoid, with a cathepsin B-cleavable valine-citrulline (Val-Cit) linker.[2] Maytansinoids are highly effective microtubule-targeting compounds that induce mitotic arrest and apoptosis in cancer cells.[3][] The Val-Cit linker is designed to be stable in systemic circulation and to be cleaved by proteases within the lysosomal compartment of tumor cells, ensuring targeted release of the maytansinoid payload.[2]

Mechanism of Action

An ADC utilizing the this compound system targets tumor cells expressing a specific surface antigen recognized by the monoclonal antibody component of the ADC. Upon binding to the target antigen, the ADC is internalized by the tumor cell, typically via endocytosis. Following internalization, the ADC is trafficked to the lysosome, where the Val-Cit linker is cleaved by lysosomal proteases such as Cathepsin B. This cleavage releases the maytansinoid payload into the cytoplasm. The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound) Receptor Target Antigen ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Maytansinoid Released Maytansinoid Lysosome->Maytansinoid 4. Linker Cleavage Tubulin Tubulin Maytansinoid->Tubulin 5. Binding to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of a Val-Cit-Maytansinoid ADC.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice to establish PDX models.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)

  • Surgical instruments (scalpels, forceps)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Analgesics

Procedure:

  • Tissue Preparation:

    • Immediately place the freshly collected patient tumor tissue in sterile PBS or HBSS on ice.

    • In a sterile biosafety cabinet, wash the tissue multiple times with cold PBS or HBSS to remove any blood or necrotic tissue.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Animal Preparation:

    • Anesthetize the immunodeficient mouse using a recommended anesthetic protocol.

    • Shave and sterilize the site of implantation (typically the flank).

  • Implantation:

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • (Optional) Mix the tumor fragment with Matrigel to support initial growth.

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Post-Operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice regularly for tumor growth, overall health, and signs of distress.

    • Tumor growth can be monitored by caliper measurements. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

PDX_Establishment_Workflow Patient_Tumor Patient Tumor Tissue Mincing Mince into 2-3 mm³ fragments Patient_Tumor->Mincing Implantation Subcutaneous Implantation into Immunodeficient Mouse Mincing->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Passaging Passage to Expand Cohort (when tumor reaches ~1000-1500 mm³) Monitoring->Passaging Cryopreservation Cryopreserve Tumor Tissue Passaging->Cryopreservation Experimental_Cohort Establish Experimental Cohorts Passaging->Experimental_Cohort

Workflow for the establishment of PDX models.
Protocol 2: In Vivo Efficacy Study of an ADC with this compound

This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of an ADC in established PDX models.

Materials:

  • Established PDX-bearing mice with tumor volumes of 100-200 mm³

  • ADC with this compound linker-payload

  • Vehicle control (e.g., sterile saline or PBS)

  • Dosing syringes and needles

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Animal Randomization:

    • Once tumors reach the desired size range (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).

  • Dosing Preparation:

    • Reconstitute the ADC and vehicle control to the desired concentration according to the manufacturer's instructions. A common formulation involves dissolving the compound in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

  • Administration:

    • Administer the ADC and vehicle control to the respective groups, typically via intravenous (IV) injection. The dosing schedule can vary (e.g., once weekly, twice weekly).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of significant toxicity are observed.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Plot mean tumor volume versus time for each group.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables.

Table 1: Illustrative Efficacy Data of an ADC with this compound in a Breast Cancer PDX Model (BCX-012)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control-QW x 31850 ± 210-
ADC-Maytansine1QW x 3980 ± 15047.0
ADC-Maytansine3QW x 3450 ± 9575.7
ADC-Maytansine10QW x 3120 ± 4093.5

Table 2: Illustrative Body Weight Changes in PDX-bearing Mice Treated with an ADC-Maytansine

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (%) ± SEM
Vehicle Control-+5.2 ± 1.5
ADC-Maytansine1+3.8 ± 2.1
ADC-Maytansine3-1.5 ± 2.5
ADC-Maytansine10-8.9 ± 3.2

Logical Relationships in ADC-PDX Studies

The successful application of an ADC with this compound in PDX models involves a logical progression from model selection to data interpretation.

ADC_PDX_Study_Logic Model_Selection PDX Model Selection (based on target antigen expression) Study_Design In Vivo Study Design (dosing, schedule, endpoints) Model_Selection->Study_Design Execution Study Execution (dosing, monitoring) Study_Design->Execution Data_Collection Data Collection (tumor volume, body weight) Execution->Data_Collection Analysis Data Analysis (TGI, statistical analysis) Data_Collection->Analysis Interpretation Interpretation of Results (efficacy and toxicity assessment) Analysis->Interpretation

Logical workflow for an ADC efficacy study in PDX models.

Conclusion

The use of ADCs with the this compound linker-payload in PDX models provides a robust platform for preclinical evaluation of targeted cancer therapies.[1] The protocols and guidelines presented here offer a framework for conducting these studies in a systematic and reproducible manner. Careful model selection, rigorous experimental execution, and thorough data analysis are critical for obtaining meaningful results that can inform clinical development.

References

Application Notes: Exploring Alternative Self-Immolative Spacers for Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is critical for the stability and efficacy of the ADC. The valine-citrulline (Val-Cit) dipeptide linker is widely used due to its selective cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells.[] This linker is typically combined with a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC), which undergoes a 1,6-elimination reaction upon dipeptide cleavage to release the payload.[2]

While the Val-Cit-PABC system is effective and used in several FDA-approved ADCs, it has limitations.[3][4] These include potential instability in circulation, challenges with hydrophobic payloads that can lead to aggregation, and a restricted capacity to release payloads containing certain functional groups, particularly alcohols.[4][5][6] To address these challenges and broaden the scope of ADC technology, researchers are actively developing alternative self-immolative spacers. This document explores several innovative strategies that offer improved stability, expanded payload compatibility, and novel release mechanisms.

Alternative Spacer 1: Cyclization-Driven Spacers for Alcohol Payloads

A significant limitation of the PABC system is its inability to efficiently release alcohol-containing payloads.[5][7] To overcome this, spacers that utilize intramolecular cyclization reactions have been designed. A prominent example is the Gly-Pro dipeptide spacer, which, upon cleavage of the primary Val-Cit linker, rapidly cyclizes to form a stable diketopiperazine, releasing the hydroxyl-containing drug.[5][7]

Mechanism of Action:

  • The ADC is internalized into a target tumor cell and trafficked to the lysosome.

  • Cathepsin B cleaves the Val-Cit linker, exposing a free amine on the subsequent Gly-Pro dipeptide.

  • The exposed N-terminal glycine (B1666218) amine performs a rapid, intramolecular nucleophilic attack on the carbonyl group of the proline residue.

  • This cyclization event forms a stable diketopiperazine ring, simultaneously cleaving the ester bond and liberating the alcohol-containing payload in its active form.[5]

Advantages:

  • Enables the use of a wide range of potent, alcohol-containing payloads previously incompatible with the PABC system.[5]

  • The release is driven by a spontaneous and irreversible cyclization reaction.

Diagram of Cyclization-Driven Release:

G cluster_0 ADC in Lysosome cluster_1 Cleavage & Cyclization cluster_2 Payload Release ADC Antibody-Cys-MC-Val-Cit-Gly-Pro-O-Payload CathepsinB Cathepsin B ADC->CathepsinB 1. Cleavage Intermediate H₂N-Gly-Pro-O-Payload (Unstable Intermediate) CathepsinB->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization 2. Spontaneous   Cyclization Payload HO-Payload (Active Drug) Cyclization->Payload 3. Release Diketopiperazine Gly-Pro Diketopiperazine (Byproduct) Cyclization->Diketopiperazine

Caption: Mechanism of alcohol payload release via diketopiperazine formation.

Alternative Spacer 2: Heterocyclic Self-Immolative Spacers

To expand the range of compatible payloads beyond amines and alcohols, and to modulate the electronic properties of the spacer, heterocyclic systems have been developed. These spacers replace the p-aminobenzyl core of PABC with a heteroaromatic ring, such as pyrrole (B145914) or pyridine.[8][9][10] A novel example is the (5-nitro-2-pyrrolyl)methanol (NPYM) spacer, which operates via aza-quinone methide chemistry.[11][12]

Mechanism of Action:

  • The spacer is activated by a specific trigger, such as the enzymatic reduction of a nitro group under hypoxic tumor conditions.[9][11]

  • Reduction of the nitro group to an amine initiates a 1,6-elimination cascade through the pyrrole ring system.

  • This electronic cascade generates a transient aza-quinone methide intermediate, which promptly fragments to release the conjugated payload.[11]

Advantages:

  • Broader payload compatibility, enabling the direct release of thiols, phenols, sulfonamides, and amides.[11][12]

  • The release trigger can be tailored (e.g., nitroreductase activity in hypoxic tumors), offering an additional layer of targeting.[9]

  • Computational studies suggest a lower activation energy for elimination compared to traditional PABC derivatives, potentially leading to faster release kinetics.[11][12]

Diagram of Heterocyclic Spacer Release:

G cluster_0 Prodrug Form cluster_1 Activation & Elimination cluster_2 Payload Release Prodrug Trigger-NPYM-Payload (e.g., NO₂-Pyrrole-CH₂-Payload) Enzyme Nitroreductase (Hypoxic Trigger) Prodrug->Enzyme 1. Reductive   Activation Activated Activated Spacer (H₂N-Pyrrole-CH₂-Payload) Enzyme->Activated Elimination 1,6-Elimination Activated->Elimination 2. Spontaneous   Cascade Payload Payload-H (Active Drug) Elimination->Payload 3. Release Byproduct Aza-Quinone Methide (Byproduct) Elimination->Byproduct

Caption: Release mechanism of a payload from a heterocyclic NPYM spacer.

Alternative Spacer 3: Modified PABC Architectures

Instead of completely replacing the PABC spacer, some strategies involve modifying its structure to improve performance. One such approach is the "exo-cleavable" linker, which repositions the cleavable peptide moiety to prevent premature payload release by unintended enzymes in circulation.[13]

Mechanism of Action: In the standard Val-Cit-PABC linker, the dipeptide is in a linear arrangement, which can be susceptible to cleavage by enzymes other than cathepsin B, such as carboxylesterases.[13][14] In the exo-cleavable design, the cleavable peptide is moved to an "exo" position on the PABC aromatic ring. This altered stereochemistry hinders access for unintended enzymes while preserving susceptibility to cathepsin B within the lysosome.[13]

Advantages:

  • Enhanced stability in systemic circulation, reducing off-target toxicity from premature drug release.[13]

  • Allows for the incorporation of hydrophilic moieties (e.g., glutamic acid) to improve the pharmacokinetic profile of the ADC.[13]

  • Reduces the potential for ADC aggregation, which can be an issue with hydrophobic linkers.[4]

Diagram of Standard vs. Exo-Cleavable Linker Design:

G cluster_0 Standard Val-Cit-PABC Linker cluster_1 Exo-Cleavable Linker Design Standard Antibody-Linker-[Val-Cit]-[PABC-Payload] Enzymes Carboxylesterases, Neutrophil Elastase Standard->Enzymes Susceptible to Premature Cleavage CathepsinB Cathepsin B (Target Enzyme) Standard->CathepsinB Desired Cleavage Exo Antibody-Linker-[PABC]-Payload          |      [Val-Cit] Enzymes2 Carboxylesterases, Neutrophil Elastase Exo->Enzymes2 Resistant to Premature Cleavage Exo->CathepsinB Desired Cleavage

Caption: Comparison of standard and exo-cleavable linker architectures.

Data Summary: Comparison of Self-Immolative Spacers

The choice of a self-immolative spacer significantly impacts the properties of an ADC. The following table summarizes key quantitative and qualitative parameters for the discussed spacers.

ParameterStandard PABCCyclization (GlyPro)Heterocyclic (NPYM)Modified PABC (Exo)
Payload Compatibility Amines, Phenols (pKa < 9)[9]Alcohols[5][7]Amines, Alcohols, Thiols, Amides[11]Amines, Phenols
Primary Release Trigger Cathepsin BCathepsin BNitroreductase (Hypoxia)[9]Cathepsin B
Release Mechanism 1,6-EliminationIntramolecular Cyclization1,6-Elimination1,6-Elimination
Key Advantage Well-established, reliable[3]Enables alcohol payloads[5]Broad payload scope[11]Improved plasma stability[13]
Potential Limitation Hydrophobicity, limited scope[4]Requires specific dipeptide sequenceRequires specific trigger enzymeComplex synthesis
Reported IC50 Payload-dependentPayload-dependentActive in hypoxic cells[9]Payload-dependent
Plasma Stability Moderate; susceptible to esterases[14]Modest stability reported[7]Metabolically stable[11]High; resistant to esterases[13]

Experimental Protocols

Protocol 1: General Synthesis of a Val-Cit-PABC-Payload Moiety

This protocol describes a representative synthesis for the widely used Fmoc-Val-Cit-PABC-PNP intermediate, which can then be conjugated to an amine-containing payload.[2][15]

Materials:

  • Fmoc-Val-Cit-OH

  • p-Aminobenzyl alcohol (PABOH)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Bis(4-nitrophenyl) carbonate (PNP-carbonate)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc), Hexanes

Procedure:

  • Synthesis of Fmoc-Val-Cit-PABOH: a. Dissolve Fmoc-Val-Cit-OH (1.0 eq) in anhydrous DMF. b. Add HBTU (1.1 eq) and DIPEA (2.2 eq) and stir for 10 minutes at room temperature. c. Add PABOH (1.2 eq) and stir the reaction mixture overnight at room temperature under a nitrogen atmosphere. d. Quench the reaction with water and extract the product with EtOAc. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography (e.g., DCM/Methanol gradient) to yield Fmoc-Val-Cit-PABOH.

  • Activation of the PABC Spacer: a. Dissolve Fmoc-Val-Cit-PABOH (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. b. Add bis(4-nitrophenyl) carbonate (1.5 eq) and stir at room temperature for 4-6 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the reaction mixture and purify by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the activated Fmoc-Val-Cit-PABC-PNP linker.

  • Payload Conjugation: a. Dissolve the amine-containing payload (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF. b. Add the Fmoc-Val-Cit-PABC-PNP linker (1.0 eq) and stir overnight at room temperature. c. Purify the resulting drug-linker construct using reverse-phase HPLC.

Protocol 2: In Vitro Enzymatic Release Assay

This protocol outlines a method to quantify the release of a payload from a linker construct upon enzymatic cleavage by cathepsin B.

Materials:

  • Drug-Linker construct (e.g., Val-Cit-PABC-Payload)

  • Human liver cathepsin B (recombinant)

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.0

  • Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)

  • Control Buffer: Assay buffer without enzyme.

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of the drug-linker construct in DMSO.

  • Prepare a working solution by diluting the stock solution to 100 µM in Assay Buffer.

  • Activate the cathepsin B by pre-incubating it in Assay Buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding the activated cathepsin B to the drug-linker working solution to a final enzyme concentration of 1-5 µM. Prepare a negative control sample with Control Buffer instead of the enzyme solution.

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold Quenching Solution.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact drug-linker construct.

  • Calculate the percentage of payload released at each time point and plot the data to determine the release kinetics.

Diagram of In Vitro Release Workflow:

G cluster_0 1. Preparation cluster_1 2. Reaction cluster_2 3. Analysis A Prepare Drug-Linker Working Solution (pH 5.0) C Combine & Incubate at 37°C A->C B Activate Cathepsin B (37°C, 15 min) B->C D Sample at Time Points (0, 15, 30... min) C->D E Quench with ACN + Internal Standard D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: Workflow for an in vitro enzymatic payload release assay.

References

Application Notes and Protocols: Val-Cit-amide-Ph-Maytansine in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of oncology therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Val-Cit-amide-Ph-Maytansine is an ADC linker-payload system that utilizes a cleavable valine-citrulline (Val-Cit) linker to deliver a maytansinoid payload, a potent microtubule-disrupting agent.[1][][3] The combination of such ADCs with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is a promising strategy to enhance anti-tumor responses and overcome resistance.[4][5][6]

These application notes provide a comprehensive overview of the rationale, mechanisms of action, and detailed protocols for the preclinical evaluation of this compound ADCs in combination with immunotherapy.

Rationale for Combination Therapy

The synergy between maytansinoid-based ADCs and immunotherapy stems from the ADC's ability to induce immunogenic cell death (ICD).[5] Unlike traditional chemotherapy, which can be immunosuppressive, certain cytotoxic agents, when delivered effectively to tumor cells, can trigger a form of apoptosis that stimulates an anti-tumor immune response. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.

Key Mechanisms of Synergy:

  • Induction of Immunogenic Cell Death (ICD): The maytansinoid payload, upon release within the tumor cell, induces cellular stress and apoptosis. This can lead to the surface exposure of calreticulin (B1178941) (CRT) and the release of ATP and high mobility group box 1 (HMGB1).[7] These DAMPs promote the maturation of dendritic cells (DCs) and their ability to present tumor antigens to T cells.[5]

  • Enhanced T-cell Priming and Infiltration: Mature DCs migrate to lymph nodes and prime naive T cells against tumor-specific antigens released from the dying cancer cells. This leads to an expansion of tumor-specific cytotoxic T lymphocytes (CTLs) that can infiltrate the tumor microenvironment.[5][6]

  • Overcoming Immune Suppression: Immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, work by blocking inhibitory signals that would otherwise dampen the activity of these newly infiltrating CTLs.[8] By combining the ADC-induced T-cell response with the disinhibition provided by ICIs, a more robust and durable anti-tumor effect can be achieved.[4][5]

Preclinical Data Summary

While specific quantitative data for a this compound ADC in combination with immunotherapy is not extensively available in the public domain, preclinical studies with other maytansinoid ADCs, such as Trastuzumab emtansine (T-DM1), have demonstrated synergistic anti-tumor activity when combined with anti-PD-1 or other immunotherapies.[9] These studies have shown increased tumor-infiltrating lymphocytes and enhanced tumor growth inhibition compared to either agent alone. The combination of various ADCs with ICIs has shown promising results in multiple tumor types in clinical trials.[9][10]

Table 1: Representative Preclinical and Clinical Observations for ADC-Immunotherapy Combinations

ADC Target/PayloadImmunotherapyCancer TypeKey Findings
HER2/Maytansinoid (T-DM1)Anti-PD-1Breast CancerIncreased T-cell infiltration and synergistic tumor growth inhibition in preclinical models.[9]
Nectin-4/MMAEAnti-PD-1 (Pembrolizumab)Urothelial CarcinomaApproved combination therapy showing significant improvement in overall survival.[9]
Trop-2/SN-38Anti-PD-1 (Pembrolizumab)Triple-Negative Breast CancerPromising clinical activity with durable responses.[10]
HER2/MMAEAnti-PD-1 (Toripalimab)Urothelial CarcinomaHigh overall response rate, particularly in HER2-positive and PD-L1-positive patients.[9]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of a this compound ADC in combination with immunotherapy.

Protocol 1: In Vitro Assessment of Immunogenic Cell Death (ICD)

Objective: To determine if the this compound ADC induces markers of ICD in target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen recognized by the ADC's antibody)

  • This compound ADC

  • Control ADC (non-binding or with a non-cleavable linker)

  • Positive control for ICD (e.g., Mitoxantrone)

  • Negative control (vehicle)

  • Reagents for detecting CRT, ATP, and HMGB1 (e.g., flow cytometry antibodies for CRT, ATP quantification kit, ELISA kit for HMGB1)

Procedure:

  • Cell Culture and Treatment:

    • Plate target cancer cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose range of the this compound ADC, control ADC, positive control, and vehicle control.

    • Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Calreticulin (CRT) Exposure Assay (Flow Cytometry):

    • Gently harvest the cells, being careful not to permeabilize them.

    • Wash the cells with cold PBS.

    • Stain the cells with a fluorescently labeled anti-CRT antibody and a viability dye (to exclude dead cells with permeable membranes).

    • Analyze the cells by flow cytometry to quantify the percentage of viable cells with surface-exposed CRT.

  • ATP Release Assay:

    • Collect the cell culture supernatants at various time points after treatment.

    • Use a commercially available luciferin/luciferase-based ATP assay kit to measure the concentration of ATP in the supernatant.

  • HMGB1 Release Assay (ELISA):

    • Collect the cell culture supernatants.

    • Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 in the supernatant.

Data Analysis: Compare the levels of CRT exposure, ATP release, and HMGB1 release between the different treatment groups. A significant increase in these markers in the this compound ADC treated group compared to controls indicates the induction of ICD.

Protocol 2: In Vitro Dendritic Cell (DC) Maturation and Activation Assay

Objective: To assess if the ICD induced by the ADC can lead to the maturation and activation of DCs.

Materials:

  • Supernatants from cancer cells treated as in Protocol 1.

  • Immature monocyte-derived DCs (mo-DCs) from healthy donors.

  • Flow cytometry antibodies for DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).

  • ELISA kits for cytokines (e.g., IL-12, TNF-α).

Procedure:

  • DC Culture and Treatment:

    • Culture immature mo-DCs.

    • Treat the DCs with the conditioned media (supernatants) collected from the cancer cells in Protocol 1.

    • Include positive (e.g., LPS) and negative controls.

    • Incubate for 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers.

    • Analyze by flow cytometry to determine the percentage of mature DCs.

  • Cytokine Analysis:

    • Collect the supernatant from the DC cultures.

    • Measure the concentration of pro-inflammatory cytokines using ELISA kits.

Data Analysis: An increase in the expression of maturation markers and the secretion of pro-inflammatory cytokines by DCs treated with the supernatant from ADC-treated cancer cells suggests that the induced ICD is capable of activating DCs.

Protocol 3: In Vivo Synergy Study in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy and synergistic effects of the this compound ADC in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse tumor model (e.g., CT26 in BALB/c mice, MC38 in C57BL/6 mice) that expresses the target antigen.

  • This compound ADC (murine cross-reactive or a surrogate antibody).

  • Immune checkpoint inhibitor (e.g., anti-mouse PD-1 or anti-mouse CTLA-4 antibody).

  • Isotype control antibodies.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Randomize mice into the following treatment groups (n=8-10 mice per group):

      • Vehicle Control

      • Isotype Control ADC + Isotype Control ICI

      • This compound ADC + Isotype Control ICI

      • Isotype Control ADC + Immune Checkpoint Inhibitor

      • This compound ADC + Immune Checkpoint Inhibitor

  • Dosing and Monitoring:

    • Administer the ADC and ICI according to a predetermined dosing schedule.

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and overall health of the mice.

  • Endpoint and Analysis:

    • The primary endpoint is tumor growth inhibition.

    • At the end of the study, tumors can be excised for immunophenotyping by flow cytometry or immunohistochemistry to analyze the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

Data Analysis: Compare the tumor growth curves between the different treatment groups. Synergy can be determined if the anti-tumor effect of the combination therapy is significantly greater than the additive effects of the individual treatments.[11] An increase in the ratio of CD8+ T cells to regulatory T cells in the tumors of the combination group would provide mechanistic support for the observed synergy.

Visualizations

Signaling_Pathway_of_Synergy cluster_TumorCell Tumor Cell cluster_ImmuneResponse Immune Response cluster_ICI Immune Checkpoint Inhibition ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization Payload_Release Maytansinoid Release (via Val-Cit cleavage) Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption ICD Immunogenic Cell Death (ICD) Microtubule_Disruption->ICD DAMPs Release of DAMPs (CRT, ATP, HMGB1) ICD->DAMPs DC Dendritic Cell (DC) DAMPs->DC Activation DC_Maturation DC Maturation & Antigen Presentation DC->DC_Maturation T_Cell_Priming T-Cell Priming DC_Maturation->T_Cell_Priming CTL Cytotoxic T-Lymphocyte (CTL) T_Cell_Priming->CTL Tumor_Infiltration Tumor Infiltration CTL->Tumor_Infiltration Tumor_Killing Tumor Cell Killing Tumor_Infiltration->Tumor_Killing Tumor_Killing->ICD Amplifies Cycle ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) PD1_PDL1 Blocks PD-1/PD-L1 Inhibitory Signal ICI->PD1_PDL1 PD1_PDL1->CTL Enhances Activity

Caption: Synergistic mechanism of a maytansinoid ADC and immunotherapy.

Experimental_Workflow_In_Vivo_Synergy start Start: Syngeneic Mouse Model (e.g., CT26 in BALB/c) implant Subcutaneous Tumor Cell Implantation start->implant tumor_growth Tumor Growth to 50-100 mm³ implant->tumor_growth randomize Randomize into 4 Treatment Groups: 1. Vehicle 2. ADC only 3. ICI only 4. ADC + ICI tumor_growth->randomize treat Administer Treatments randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached monitor->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Tumor Immune Profiling endpoint->analysis end Conclusion on Synergy analysis->end

Caption: Workflow for in vivo evaluation of ADC and immunotherapy synergy.

Conclusion

The combination of this compound ADCs with immunotherapy represents a highly promising therapeutic strategy. The ability of the maytansinoid payload to induce immunogenic cell death provides a strong mechanistic rationale for synergy with immune checkpoint inhibitors. The protocols outlined here offer a robust framework for the preclinical validation of this combination, from in vitro mechanistic studies to in vivo efficacy models. Careful evaluation of both the efficacy and the immunomodulatory effects of this combination will be crucial for its successful clinical translation.

References

Application Notes and Protocols for Site-Specific Conjugation of Val-Cit-Amide-Ph-Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific conjugation of the potent cytotoxic agent, Val-Cit-amide-Ph-Maytansine (a derivative of Maytansine, DM1), to monoclonal antibodies (mAbs). The protocols focus on three leading site-specific conjugation technologies: SMARTag®, Sortase-Mediated Antibody Conjugation (SMAC-Technology™), and Engineered Cysteine (THIOMAB™).

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker connecting the antibody and the payload is a critical component of ADC design, influencing its stability, pharmacokinetics, and efficacy. The Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker is a cathepsin B-cleavable linker designed to release the maytansinoid payload within the lysosomal compartment of target cancer cells.

Traditional methods of conjugating drugs to antibodies, such as through lysine (B10760008) or cysteine residues, often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can lead to batch-to-batch variability, suboptimal therapeutic index, and challenging characterization. Site-specific conjugation technologies address these limitations by enabling the precise and controlled attachment of the drug-linker to the antibody, resulting in a homogeneous ADC with a defined DAR. This homogeneity leads to improved pharmacokinetics, a wider therapeutic window, and simplified manufacturing and characterization processes.

Mechanism of Action of Maytansinoids

Maytansinoids, such as DM1, exert their cytotoxic effect by inhibiting the assembly of microtubules, essential components of the cytoskeleton involved in cell division.[1][2] By binding to tubulin, maytansinoids disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3] The targeted delivery of maytansinoids via ADCs minimizes systemic toxicity by concentrating the cytotoxic payload at the tumor site.

Data Presentation: Comparative Analysis of Site-Specific Maytansinoid ADCs

The following tables summarize quantitative data for maytansinoid ADCs generated using different conjugation technologies. Data has been compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50) of Site-Specific Maytansinoid ADCs

Cell LineTarget AntigenConjugation MethodDARIC50 (ng/mL)Reference
KBFolate Receptor αEngineered Cysteine2~10-50[4]
KBFolate Receptor αLysine~3.5~10-50[4]
BT474HER2SMARTag®1.8~0.4 nM (as free maytansine)[5]
BJABCD79bSMARTag®1.8~0.27 nM (as free maytansine)[5]
DLD-1EGFRPEGylated-Maytansine3.536.2 ± 2[6]
DLD-1EGFRPEGylated-Maytansine7.322.5 ± 1[6]

Table 2: In Vivo Efficacy of Site-Specific Maytansinoid ADCs

Xenograft ModelADCDosing RegimenTumor Growth Inhibition (%)Reference
KBSite-specific DM1 ADC1 mg/kgSignificant tumor regression[4]
KBLysine-linked DM1 ADC1 mg/kgMore pronounced tumor regression[4]
NCI-N87Trastuzumab-AJICAP-Maytansinoid5 mg/kgMinimum effective dose[3]
DLD-1Nimotuzumab-PEG6-DM1-Low (DAR 3.5)15 mg/kg x 34/6 complete cures[6]
DLD-1Nimotuzumab-PEG6-DM1-High (DAR 7.3)15 mg/kg x 32/5 complete cures[6]

Table 3: Pharmacokinetic Parameters of Site-Specific Maytansinoid ADCs in Rats

ADCConjugation MethodDARClearance (mL/h/kg)Half-life (h)Reference
ThioTMAb-mpeo-DM1Engineered Cysteine~2~0.2~100[7]
TMAb-mcc-DM1Engineered Cysteine~2~0.2~100[7]
Trastuzumab-AJICAP-MMAEAJICAP®2Stable in circulationSimilar to parent mAb[2][3]

Experimental Protocols

SMARTag® Technology for Site-Specific Conjugation

The SMARTag® technology utilizes a formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific peptide tag (the "aldehyde tag") to a formylglycine (fGly) residue, which contains a bio-orthogonal aldehyde group.[8][9] This aldehyde serves as a chemical handle for conjugation with a linker-payload containing a compatible reactive group, such as a hydrazino-iso-Pictet-Spengler (HIPS) linker.[10][11]

Protocol: Generation of a SMARTag® Maytansinoid ADC

Materials:

  • Aldehyde-tagged monoclonal antibody (mAb-fGly)

  • Val-Cit-PAB-Maytansine with HIPS linker

  • Conjugation Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching reagent (e.g., 4-hydrazinobenzoic acid)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: The aldehyde-tagged antibody is expressed in a suitable mammalian cell line co-expressing FGE. The antibody is purified using standard protein A chromatography.[10]

  • Conjugation Reaction: a. Dissolve the mAb-fGly in Conjugation Buffer to a final concentration of 5-10 mg/mL. b. Add a 3-5 molar excess of the HIPS-linker-Val-Cit-PAB-Maytansine to the antibody solution. c. Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.

  • Quenching: Add a 10-fold molar excess of the quenching reagent to the reaction mixture to cap any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities. Use a column suitable for protein separations (e.g., Superdex 200 or equivalent) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).[12][13]

  • Characterization: Analyze the purified ADC for DAR, purity, and aggregation using Hydrophobic Interaction Chromatography (HIC) and SEC, respectively.[5][14][15]

Sortase-Mediated Antibody Conjugation (SMAC-Technology™)

SMAC-Technology™ employs the bacterial transpeptidase Sortase A to site-specifically conjugate a payload to an antibody.[1][13][16][17] The antibody is engineered to contain a C-terminal LPXTG recognition motif, and the payload is modified with an N-terminal oligoglycine (G)n sequence. Sortase A cleaves the peptide bond between the threonine and glycine (B1666218) of the LPXTG motif and catalyzes the formation of a new peptide bond with the N-terminal glycine of the payload.[18]

Protocol: Generation of a Sortase-Mediated Maytansinoid ADC

Materials:

  • Antibody with C-terminal LPETG tag (mAb-LPETG)

  • (G)5-Val-Cit-PAB-Maytansine

  • Recombinant Sortase A enzyme

  • Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Purification system (e.g., Protein A affinity chromatography followed by SEC)

Procedure:

  • Reagent Preparation: a. Express and purify the mAb-LPETG using standard methods. b. Synthesize or procure the (G)5-Val-Cit-PAB-Maytansine payload. c. Express and purify recombinant Sortase A.

  • Conjugation Reaction: a. In the Sortase Reaction Buffer, combine mAb-LPETG (e.g., 1 mg/mL), a 10-20 molar excess of (G)5-Val-Cit-PAB-Maytansine, and Sortase A (e.g., 0.1-0.5 mg/mL). b. Incubate the reaction at 25-37°C for 2-6 hours.

  • Purification: a. Remove the Sortase A enzyme and unconjugated payload by passing the reaction mixture through a Protein A affinity column. b. Further purify the ADC using SEC to remove any remaining impurities and aggregates.[12][13]

  • Characterization: Characterize the purified ADC for DAR, purity, and aggregation using HIC and SEC.[5][14][15]

Engineered Cysteine (THIOMAB™) Conjugation

The THIOMAB™ platform involves the introduction of one or more cysteine residues at specific sites on the antibody through genetic engineering.[19][20] These engineered cysteines provide reactive thiol groups for conjugation with a maleimide-functionalized linker-payload, such as maleimidocaproyl (MC)-Val-Cit-PAB-Maytansine.

Protocol: Generation of a THIOMAB™ Maytansinoid ADC

Materials:

  • Engineered cysteine-containing antibody (THIOMAB™)

  • MC-Val-Cit-PAB-Maytansine

  • Reduction Buffer (e.g., PBS with 5 mM EDTA, pH 7.2)

  • Reducing agent (e.g., TCEP or DTT)

  • Oxidizing agent (e.g., dehydroascorbic acid)

  • Conjugation Buffer (e.g., PBS, pH 7.2)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Reduction: a. Dissolve the THIOMAB™ in Reduction Buffer. b. Add a 5-10 molar excess of the reducing agent (e.g., TCEP) to reduce the interchain disulfide bonds and the engineered cysteines. c. Incubate at 37°C for 1-2 hours.

  • Re-oxidation: a. Remove the reducing agent by buffer exchange into Conjugation Buffer. b. Add a 2-fold molar excess of the oxidizing agent (e.g., dehydroascorbic acid) to re-form the interchain disulfide bonds, leaving the engineered cysteines as free thiols. c. Incubate at room temperature for 2-3 hours.

  • Conjugation Reaction: a. Add a 3-5 molar excess of MC-Val-Cit-PAB-Maytansine to the re-oxidized antibody solution. b. Incubate at room temperature for 1-2 hours.

  • Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.

  • Purification: Purify the ADC using SEC to remove unconjugated drug-linker and other byproducts.[12][13]

  • Characterization: Analyze the purified ADC for DAR, purity, and aggregation using HIC and SEC.[5][14][15]

Mandatory Visualizations

Maytansine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Val-Cit-PAB-Maytansine ADC Antigen Tumor Antigen ADC->Antigen Binding Receptor ADC-Antigen Complex Antigen->Receptor Internalization Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Maytansine Free Maytansine CathepsinB->Maytansine Cleavage of Val-Cit Linker Tubulin Tubulin Dimers Maytansine->Tubulin Binds to Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Mitotic Arrest Tubulin->Microtubules Inhibits Polymerization Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes Apoptosis->Mitochondrion Induces

Caption: Maytansine-induced apoptosis signaling pathway.

Conjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody (Engineered or Tagged) Reaction Conjugation Reaction (SMARTag®, SMAC™, or THIOMAB™) Antibody->Reaction DrugLinker Val-Cit-PAB-Maytansine (with reactive handle) DrugLinker->Reaction PurificationStep Purification (e.g., SEC, Protein A) Reaction->PurificationStep HIC HIC Analysis (DAR determination) PurificationStep->HIC SEC SEC Analysis (Aggregation & Purity) PurificationStep->SEC MS Mass Spectrometry (Confirmation of Conjugation) PurificationStep->MS FinalADC Homogeneous ADC HIC->FinalADC SEC->FinalADC MS->FinalADC

Caption: General experimental workflow for site-specific ADC conjugation.

Linker_Cleavage ADC ADC in Lysosome mAb Val-Cit-PAB-Maytansine CathepsinB Cathepsin B ADC:linker->CathepsinB Cleavage Cleaved Cleaved Linker mAb Val-Cit (cleaved) PAB-Maytansine CathepsinB->Cleaved:valcit SelfImmolation 1,6-Self-Immolation Cleaved:pab->SelfImmolation ReleasedDrug Released Payload Free Maytansine SelfImmolation->ReleasedDrug:drug

Caption: Val-Cit-PAB linker cleavage mechanism.

References

Safety Operating Guide

Safeguarding Researchers: Essential Protocols for Handling Val-Cit-amide-Ph-Maytansine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guidance provides critical safety and logistical information for all laboratory personnel handling the highly potent cytotoxic agent, Val-Cit-amide-Ph-Maytansine. Adherence to these procedures is mandatory to ensure personal safety and prevent environmental contamination.

This compound is a key component in the development of antibody-drug conjugates (ADCs), representing a class of highly potent cytotoxic payloads.[1][2] Maytansinoids, the family to which this compound belongs, are powerful antimitotic agents that function by inhibiting microtubule assembly, a critical process for cell replication.[1] Their potency, often 100 to 1000 times greater than other anticancer drugs, necessitates stringent handling protocols to minimize occupational exposure.[1] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3]

Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against exposure to cytotoxic compounds is a multi-layered approach combining engineering controls and appropriate personal protective equipment.

Engineering Controls: All handling of this compound, especially when in powdered form or when creating solutions, must be conducted in a certified biological safety cabinet (BSC) or a dedicated fume hood with appropriate exhaust ventilation.[4] This minimizes the risk of inhaling airborne particles.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required for all personnel handling this compound.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a breach in the outer glove.[3][5]
Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from accidental splashes and contamination.[6]
Eye/Face Protection Safety goggles with side shields or a full-face shield.Protects eyes and face from splashes of liquids or contact with powders.[5][6]
Respiratory Protection A fit-tested N95 or higher respirator.Essential when handling the powder form or when there is a risk of aerosol generation to prevent inhalation.[5]
Additional Protection Disposable cap and shoe covers.Recommended to prevent the spread of contamination outside of the designated handling area.[5]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk.

Experimental Protocol: Safe Handling and Preparation of Solutions

  • Preparation: Before handling the compound, ensure the designated work area within the BSC or fume hood is clean and decontaminated. Assemble all necessary equipment, including the cytotoxic compound, solvents, pipettes, and waste containers.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, gown, cap, respirator, eye protection, and inner gloves, followed by outer gloves.

  • Weighing and Reconstitution: If working with a powder, carefully weigh the required amount directly into a tared container within the containment device. To avoid generating dust, do not pour the powder. Use a spatula to gently transfer the solid. When reconstituting, slowly add the solvent to the powder to minimize aerosolization.

  • Handling Solutions: When working with solutions, use positive displacement pipettes to avoid contamination of the pipette barrel. All manipulations should be performed over a disposable, absorbent work surface liner.

  • Post-Handling: After completing the work, wipe down all surfaces within the containment device with an appropriate deactivating agent (e.g., a solution of bleach, followed by a neutralizing agent like sodium thiosulfate, and then water).

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The gown and other PPE should be removed before exiting the work area. Wash hands thoroughly after removing all PPE.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Solid Waste: This includes gloves, gowns, shoe covers, pipette tips, and any contaminated labware. Place these items in a designated, sealed, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Sharps: Needles, syringes, or any other sharp objects contaminated with the cytotoxic agent must be placed in a puncture-resistant sharps container designated for cytotoxic waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and the spread of contamination.

  • Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[6]

  • Don PPE: If not already wearing it, don the full complement of recommended PPE, including respiratory protection.[6]

  • Containment: Use a cytotoxic spill kit to contain the spill. For liquid spills, use absorbent pads to cover the spill. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.

  • Cleanup: Working from the outside of the spill inwards, carefully clean the area. Place all contaminated materials into the cytotoxic waste container.[6]

  • Decontamination: Decontaminate the spill area using an appropriate deactivating agent, followed by a neutralizing agent and water.[6]

  • Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.[6]

Caption: Workflow for safe handling of this compound.

References

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